Methyl 2-amino-5-bromo-3-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-bromo-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOYXHZYFHVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591939 | |
| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636581-61-8 | |
| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
Abstract: This document provides an in-depth technical guide for the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate (CAS No. 636581-61-8), a key intermediate in pharmaceutical and organic synthesis.[1][2][3][4] The guide explores the strategic considerations underpinning viable synthetic pathways, focusing on the directing effects of aromatic substituents. Detailed, field-proven protocols for the most efficient synthesis routes are presented, emphasizing experimental causality and self-validating methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's preparation.
Chapter 1: Strategic Synthesis Design & Retrosynthetic Analysis
The molecular architecture of this compound, C₈H₇BrN₂O₄, is characterized by a densely functionalized benzene ring.[2] The successful synthesis of this molecule hinges on the careful orchestration of electrophilic aromatic substitution reactions. The four substituents—amino (-NH₂), bromo (-Br), nitro (-NO₂), and methyl ester (-COOCH₃)—each exert distinct electronic and steric influences that dictate the regiochemical outcome of subsequent reactions.
-
Amino Group (-NH₂): A strongly activating ortho, para-director.
-
Bromo Group (-Br): A deactivating ortho, para-director.
-
Nitro Group (-NO₂): A strongly deactivating meta-director.
-
Methyl Ester Group (-COOCH₃): A deactivating meta-director.
A retrosynthetic analysis reveals two primary logical pathways, which involve the sequential introduction of the nitro and bromo groups onto a pre-existing aminobenzoate scaffold. The choice of the final substitution step is critical and is governed by the cumulative directing effects of the groups already present on the ring.
Caption: High-level retrosynthetic strategies.
Chapter 2: Pathway I: Electrophilic Bromination of Methyl 2-amino-3-nitrobenzoate
This pathway represents a highly efficient and regioselective approach. The strategy leverages the consonant directing effects of the substituents present on the starting material, Methyl 2-amino-3-nitrobenzoate.
Principle and Mechanistic Rationale
In this reaction, the starting material is subjected to electrophilic bromination. The regiochemical outcome is dictated by the powerful influence of the three existing substituents:
-
The amino group at C-2 is a strong ortho, para-director, activating the C-4 and C-6 positions.
-
The nitro group at C-3 is a strong meta-director, deactivating the ring but directing incoming electrophiles to the C-5 position.
-
The methyl ester group at C-1 is also a meta-director, reinforcing the direction towards the C-5 position.
The directing effects of the nitro and ester groups converge powerfully on the C-5 position. Although the amino group activates other positions, the concerted meta-directing influence makes C-5 the unequivocal site for electrophilic attack by the bromonium ion (Br⁺) or its equivalent. This convergence results in a highly specific reaction with minimal formation of isomeric byproducts.
Caption: Reaction scheme for Pathway I.
Data Presentation: Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |
| Methyl 2-amino-3-nitrobenzoate | 196.16 | 2.23 g (10.4 mmol) | 1.0 | Starting Material |
| Bromine | 159.81 | 0.53 mL (10.4 mmol) | 1.0 | Brominating Agent |
| Acetic Acid | 60.05 | 14 mL | - | Solvent |
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-amino-3-nitrobenzoate (2.23 g, 10.4 mmol) in 12 mL of glacial acetic acid with stirring.
-
Reagent Preparation: In a separate container, prepare a solution of bromine (0.53 mL, 10.4 mmol) in 2 mL of glacial acetic acid.
-
Bromine Addition: Add the bromine solution dropwise to the stirred solution of the starting material over a period of 5 minutes at ambient temperature.
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into approximately 100 g of crushed ice. A yellow solid will precipitate.
-
Purification: Collect the precipitated solid by suction filtration and wash with cold water. Dry the solid under vacuum to yield the target compound. An expected yield is approximately 82% (2.50 g).[5]
Chapter 3: Pathway II: Electrophilic Nitration of Methyl 2-amino-5-bromobenzoate
An alternative and equally viable strategy involves the nitration of Methyl 2-amino-5-bromobenzoate. This approach relies on the dominant activating and directing effect of the amino group to install the nitro group at the desired position.
Principle and Mechanistic Rationale
In this pathway, the substrate Methyl 2-amino-5-bromobenzoate is treated with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[6][7]
-
The amino group at C-2 strongly activates the ring and directs the incoming electrophile to its ortho (C-3) and para (C-6) positions.
-
The bromo group at C-5 is a deactivating ortho, para-director, weakly directing towards C-4 and C-6.
-
The methyl ester group at C-1 deactivates the ring and directs meta, to the C-3 and C-5 positions.
The C-3 position is strongly favored due to the convergence of the powerful ortho-directing effect of the amino group and the meta-directing effect of the ester group. The C-6 position is also activated by both the amino and bromo groups, but the C-3 position is sterically less hindered and electronically more favored, leading to the desired product as the major isomer. Careful temperature control is crucial to prevent over-nitration and side reactions.[8][9][10]
Caption: Reaction scheme for Pathway II.
Detailed Experimental Protocol
This is a generalized protocol based on standard nitration procedures for activated aromatic systems.[10][11][12][13]
-
Reaction Setup: To a flask containing Methyl 2-amino-5-bromobenzoate, add concentrated sulfuric acid while cooling in an ice-water bath. Stir until fully dissolved. Maintain the temperature below 10°C.
-
Nitrating Mixture: In a separate vessel, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15-20 minutes. It is critical to maintain the internal reaction temperature below 15°C to prevent the formation of unwanted byproducts.[8][10]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes, then remove the bath and stir at room temperature for 15 minutes.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. The product will precipitate as a solid.
-
Purification: Allow the ice to melt completely, then collect the solid product via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization.
Caption: Experimental workflow for Pathway II.
Chapter 4: Alternative Synthesis via Carboxylic Acid Intermediate
A third strategic option involves performing the bromination and nitration steps on the free carboxylic acid, followed by a final esterification step.
-
Acid Synthesis: 2-amino-5-bromo-3-nitrobenzoic acid can be synthesized from precursors like 5-bromo-7-nitro-1H-indole-2,3-dione via oxidative cleavage with hydrogen peroxide in a basic solution.[14] This precursor itself requires a multi-step synthesis, making this route more complex for general applications.
-
Esterification: The resulting 2-amino-5-bromo-3-nitrobenzoic acid can then be converted to its methyl ester. A standard method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[15] Alternatively, more reactive reagents like thionyl chloride (SOCl₂) can be used to first form the acyl chloride, which then readily reacts with methanol.[16]
While chemically sound, this pathway is generally less direct than Pathways I and II if the aminobenzoate ester starting materials are readily available.
Chapter 5: Purification and Characterization
Purification
The primary method for purifying the crude solid product is recrystallization . Given the polarity of the molecule, a mixed solvent system is often effective. A common choice is an ethanol/water or methanol/water mixture.[13] The crude solid is dissolved in a minimum amount of the hot alcohol, and hot water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystalline product, which is then isolated by filtration.
Characterization
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. A published spectrum shows a singlet for the methyl protons at 3.95 ppm, a broad singlet for the two amine protons at 8.35 ppm, and a doublet for one of the aromatic protons at 8.6 ppm (in CDCl₃).[5]
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The expected molecular weight is 275.06 g/mol .[2]
-
Melting Point (MP): A sharp melting point is a strong indicator of high purity. The literature value should be compared against the experimental result.
-
Infrared (IR) Spectroscopy: Key vibrational stretches to identify include N-H stretches for the amine, characteristic asymmetric and symmetric stretches for the nitro group (typically around 1530 and 1350 cm⁻¹), the C=O stretch for the ester (around 1725 cm⁻¹), and C-Br stretches.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step electrophilic substitution strategy starting from a commercially available aminobenzoate derivative. The pathway involving the bromination of Methyl 2-amino-3-nitrobenzoate (Pathway I) is particularly robust due to the strong and convergent directing effects of the existing substituents, leading to high regioselectivity and good yields. The alternative nitration of Methyl 2-amino-5-bromobenzoate (Pathway II) is also an effective method, relying on the powerful ortho-directing nature of the amino group. The selection of the optimal pathway will depend on the availability and cost of the respective starting materials. Both methods require careful control of reaction conditions, particularly temperature during nitration, to ensure a safe and successful synthesis.
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Methyl 2-amino-5-bromo-3-nitrobenzoate: A Core Building Block for Complex Synthesis
An In-depth Technical Guide:
Executive Summary
Methyl 2-amino-5-bromo-3-nitrobenzoate (CAS No: 636581-61-8) is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors.[1][2] Its strategic arrangement of four distinct functional groups—an activating amino group, a deactivating nitro group, a versatile bromo substituent, and a modifiable methyl ester—on a central benzene ring makes it a powerful and versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, an analysis of its reactivity, and essential safety information for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The unique substitution pattern of this molecule dictates its chemical behavior, creating a nuanced electronic environment that can be exploited for targeted synthetic transformations.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 636581-61-8 | [1] |
| Molecular Formula | C₈H₇BrN₂O₄ | [1] |
| Molecular Weight | 275.06 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[O-])N | [1] |
| InChI Key | AVBOYXHZYFHVJS-UHFFFAOYSA-N | [1] |
Computed Physicochemical Data
The following properties, computed via established algorithms, offer predictive insights into the molecule's behavior in various chemical environments.
| Property | Value | Source |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 273.95892 Da | [1] |
| Topological Polar Surface Area | 98.1 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Synthesis and Purification
The preparation of this compound is efficiently achieved through the electrophilic bromination of its precursor, Methyl 2-amino-3-nitrobenzoate. The causality behind this reaction's success lies in the powerful directing effects of the substituents on the aromatic ring. The electron-donating amino group is a strong ortho-, para- director, while the electron-withdrawing nitro group is a meta- director. In this case, the amino group's influence dominates, directing the incoming bromine electrophile to the position para to it (C5), which is sterically accessible.
Synthesis Workflow Diagram
Caption: Synthesis of the title compound via electrophilic bromination.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and provides a self-validating system for obtaining the target compound.[3]
Materials:
-
Methyl 2-amino-3-nitrobenzoate (10.4 mmol, 2.23 g)
-
Glacial Acetic Acid (14 mL total)
-
Bromine (10.4 mmol, 0.53 mL)
-
Crushed Ice (100 g)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2.23 g (10.4 mmol) of Methyl 2-amino-3-nitrobenzoate in 12 mL of glacial acetic acid. Stir until a homogeneous solution is formed.
-
Reagent Preparation: In a separate container, prepare a solution of 0.53 mL (10.4 mmol) of bromine in 2 mL of glacial acetic acid. Caution: Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Add the bromine solution dropwise to the stirred solution of the starting material over a period of 5 minutes.
-
Incubation: Stir the resulting mixture at ambient room temperature for 30 minutes.
-
Workup and Isolation: Pour the reaction mixture directly onto 100 g of crushed ice in a beaker. A yellow solid will precipitate.
-
Purification: Collect the precipitated solid by suction filtration. Wash the solid with cold water to remove any residual acetic acid.
-
Drying: Dry the collected yellow solid under vacuum to afford the final product, this compound (Expected yield: ~2.50 g, 82%).[3]
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a cornerstone intermediate for building molecular complexity.
Analysis of Functional Group Reactivity
-
Amino Group (-NH₂): As a nucleophilic center and a powerful activating group, it can undergo acylation, alkylation, and diazotization.[4] Diazotization, in particular, transforms it into a diazonium salt, an exceptionally versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -H, -F).
-
Nitro Group (-NO₂): This strong electron-withdrawing group can be readily reduced to an amino group, typically using reagents like SnCl₂/HCl or catalytic hydrogenation.[4] This transformation is fundamental in synthesizing diaminoaromatic precursors for heterocycles like benzimidazoles.
-
Bromo Group (-Br): The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the elaboration of the aromatic core.[5]
-
Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another point for modification, such as amide bond formation.[4]
Potential Synthetic Transformations
Caption: Key reaction pathways available for each functional group.
Spectral Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR)
The following proton NMR data has been reported for the title compound in deuterated chloroform (CDCl₃).[3]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 3.95 ppm | Singlet (s) | 3H | Methyl Ester (-OCH₃) |
| 8.35 ppm | Broad Singlet (br s) | 2H | Amino Protons (-NH₂) |
| 8.6 ppm | Doublet (d) | 1H | Aromatic Proton (C6-H or C4-H) |
Interpretation Note: The original report lists a single doublet for one aromatic proton.[3] A second aromatic proton signal is expected. The broad singlet at 8.35 ppm is characteristic of amine protons, which can exchange with trace amounts of water or acid.
Infrared (IR) Spectroscopy (Anticipated)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3300 | N-H | Symmetric & Asymmetric Stretch |
| 3100 - 3000 | C-H (Aromatic) | Stretch |
| 2950 - 2850 | C-H (Methyl) | Stretch |
| 1735 - 1715 | C=O (Ester) | Stretch |
| ~1600 | C=C (Aromatic) | Stretch |
| 1550 - 1530 | N-O (Nitro) | Asymmetric Stretch |
| 1355 - 1315 | N-O (Nitro) | Symmetric Stretch |
| 1250 - 1150 | C-O (Ester) | Stretch |
Mass Spectrometry (Anticipated)
In a mass spectrum, this compound is expected to show a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), one would anticipate two peaks of nearly equal intensity:
-
[M]⁺: ~274 m/z (corresponding to the ⁷⁹Br isotope)
-
[M+2]⁺: ~276 m/z (corresponding to the ⁸¹Br isotope)
Safety and Handling
Comprehensive safety data for this specific compound is limited. Therefore, a cautious approach is mandated, inferring hazards from its parent acid, 2-amino-5-bromo-3-nitrobenzoic acid.[8]
Inferred GHS Hazard Classification
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
Recommended Handling Procedures
All work with this compound should be conducted by trained personnel in a controlled laboratory environment.
-
Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9] Eyewash stations should be readily accessible.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][10]
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An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-nitrobenzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-bromo-3-nitrobenzoate, bearing the CAS number 636581-61-8, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a bromine atom, a nitro group, and a methyl ester on a benzene ring, renders it a versatile scaffold for the construction of complex heterocyclic systems and novel drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications in contemporary drug discovery, supported by established scientific literature.
Introduction: The Strategic Importance of a Multifunctional Scaffold
In the landscape of modern drug development, the efficient synthesis of novel molecular architectures is paramount. So-called "building block" molecules, which possess multiple, orthogonally reactive functional groups, are invaluable tools for medicinal chemists. This compound is a prime example of such a strategic intermediate. The interplay of its electron-donating amino group and electron-withdrawing nitro and ester groups, combined with the synthetically versatile bromine atom, creates a rich chemical canvas for a variety of transformations. This guide will delve into the core attributes of this molecule, providing the in-depth technical knowledge necessary for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 636581-61-8 | |
| Molecular Formula | C₈H₇BrN₂O₄ | |
| Molecular Weight | 275.06 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[O-])N | |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Synthesis of this compound
The most logical and commonly employed synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2-amino-5-bromo-3-nitrobenzoic acid. A standard and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of the alcohol (in this case, methanol) and a catalytic amount of a strong acid.
Synthesis of the Precursor: 2-amino-5-bromo-3-nitrobenzoic acid
The precursor acid can be synthesized from commercially available starting materials. One reported method involves the oxidative cleavage of 5-bromo-7-nitro-1H-indole-2,3-dione.[1]
Experimental Protocol: Fischer-Speier Esterification
This protocol is a well-established method for the conversion of carboxylic acids to their corresponding esters.
Materials:
-
2-amino-5-bromo-3-nitrobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-3-nitrobenzoic acid (1.0 equivalent).
-
Add a significant excess of anhydrous methanol to the flask. The methanol acts as both a reactant and the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the wash until no further effervescence is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Reactivity of Functional Groups.
Applications in Drug Discovery and Medicinal Chemistry
The strategic arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. While direct applications of this specific molecule in late-stage clinical candidates are not widely documented, its structural motifs are found in numerous biologically active compounds.
A closely related analog, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide , an immunomodulatory drug used in the treatment of multiple myeloma. [2]This highlights the utility of the 2-methyl-3-nitrobenzoate core in constructing complex pharmaceutical agents.
The ortho-amino-nitroaromatic moiety is a well-known precursor for the synthesis of benzimidazoles , a privileged scaffold in drug discovery with a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
-OCH₃ (singlet): ~3.9 ppm
-
-NH₂ (broad singlet): ~5.0-6.0 ppm (can be variable and exchange with D₂O)
-
Aromatic Protons (two doublets): In the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents. The proton ortho to the nitro group would be the most downfield.
¹³C NMR Spectroscopy (Predicted)
-
-OCH₃: ~52 ppm
-
Aromatic Carbons: In the range of 110-150 ppm. The carbon bearing the nitro group would be significantly deshielded.
-
C=O (ester): ~165 ppm
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹
-
C-H stretch (aromatic and methyl): ~2900-3100 cm⁻¹
-
C=O stretch (ester): ~1720 cm⁻¹
-
N-O stretch (nitro): Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 274 and 276 (approximately 1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Patterns: Loss of -OCH₃ (M-31), loss of -CO₂CH₃ (M-59), and fragmentation of the aromatic ring.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact:
For more detailed safety information, consult the SDS for closely related compounds such as Methyl 2-bromo-5-nitrobenzoate. [3]
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its multifunctionality allows for a wide range of chemical transformations, providing access to complex molecular architectures, particularly heterocyclic systems of medicinal importance. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering a solid foundation for its use in the research and development of novel chemical entities. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization.
References
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What is the product for reaction of ortho-nitroaniline with nitrous acid? - Quora. (2016, February 13). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzoate.
Sources
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-amino-5-bromo-3-nitrobenzoate
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2-amino-5-bromo-3-nitrobenzoate. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally related molecules to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who may be working with this molecule or similar substituted aromatic compounds.
Introduction: The Structural Context of a Multifunctional Aromatic
This compound (C₈H₇BrN₂O₄, Molar Mass: 275.06 g/mol , CAS: 636581-61-8) is a highly substituted benzene derivative incorporating a confluence of electron-donating (amino) and electron-withdrawing (nitro, methyl ester, bromo) groups.[1] This electronic complexity makes it an interesting scaffold for synthetic chemistry and drug discovery. A thorough understanding of its spectroscopic signature is critical for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each prediction is grounded in the established effects of its constituent functional groups on spectroscopic behavior.
Predicted Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Rationale |
| A | ~8.0 - 8.2 | Doublet | ~2.5 Hz | H-6 | Deshielded by the adjacent bromine and the para-nitro group. Meta-coupled to H-4. |
| B | ~7.8 - 8.0 | Doublet | ~2.5 Hz | H-4 | Deshielded by the ortho-nitro group and the adjacent bromine. Meta-coupled to H-6. |
| C | ~6.0 - 6.5 | Broad Singlet | - | -NH₂ | The broadness is due to quadrupolar relaxation and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |
| D | ~3.9 | Singlet | - | -OCH₃ | Typical chemical shift for a methyl ester. |
Causality Behind Predictions:
-
Aromatic Protons (H-4 and H-6): The two aromatic protons are situated meta to each other. The strong electron-withdrawing nature of the nitro group at C-3 and the bromine at C-5 will significantly deshield both protons, shifting them downfield.[2] The amino group at C-2 has an electron-donating effect, which would typically shield ortho and para protons; however, in this crowded environment, the electronic effects of the nitro and bromo groups are expected to dominate. The splitting pattern will be a simple doublet for each, arising from their meta-coupling (⁴JHH).
-
Amine Protons (-NH₂): The protons of the primary aromatic amine will likely appear as a broad singlet.[3][4] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Ester Protons (-OCH₃): This will be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the typical range for methyl esters.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals, corresponding to each carbon atom in the molecule, due to the lack of symmetry.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C=O | Typical chemical shift for an ester carbonyl carbon.[2] |
| ~148 | C-3 | Attached to the strongly electron-withdrawing nitro group. |
| ~145 | C-2 | Attached to the electron-donating amino group, but also deshielded by the adjacent nitro and ester groups. |
| ~135 | C-6 | Deshielded by the adjacent bromine. |
| ~125 | C-4 | Deshielded by the adjacent bromine and the para-nitro group. |
| ~120 | C-1 | The ipso-carbon attached to the ester group. |
| ~115 | C-5 | Attached to bromine; the chemical shift is influenced by the heavy atom effect. |
| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[2] |
Causality Behind Predictions:
The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents. The nitro group strongly deshields the carbon to which it is attached (C-3).[6][7] The amino group typically shields the attached carbon, but in this sterically hindered environment, its effect might be modulated. The carbons bearing bromine (C-5) and the other aromatic carbons will have shifts determined by the complex interplay of inductive and resonance effects of all substituents.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the various functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) | Characteristic of a primary aromatic amine.[1][8] |
| ~1730 | Strong | C=O stretch | Typical for an ester carbonyl group. |
| ~1620 | Medium | N-H bend | Characteristic of a primary amine.[1] |
| 1550-1475 | Strong | N-O asymmetric stretch | Characteristic of an aromatic nitro group.[9][10][11][12] |
| 1360-1290 | Strong | N-O symmetric stretch | Characteristic of an aromatic nitro group.[9][10][11][12] |
| 1335-1250 | Strong | C-N stretch | For the aromatic amine.[1][8] |
| ~1200 | Strong | C-O stretch | For the ester group. |
Causality Behind Predictions:
The presence of a primary aromatic amine will give rise to two distinct N-H stretching bands.[13] The strong electron-withdrawing nitro group will have two very strong and characteristic N-O stretching absorptions.[9][11] The ester group will be easily identifiable by its intense C=O stretching band.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Rationale |
| 274/276 | Molecular ion [M]⁺ | The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[14] |
| 243/245 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 228/230 | [M - NO₂]⁺ | Loss of a nitro group, a common fragmentation for nitroaromatics.[15][16] |
| 198/200 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |
| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes, though its intensity may be low in this highly substituted case.[14] |
Causality Behind Predictions:
The most characteristic feature will be the isotopic signature of bromine in the molecular ion peak.[17] Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).[14][15][16] Esters can fragment through the loss of the alkoxy group (-OCH₃).[18]
Experimental Protocols for Spectroscopic Analysis
The following are standardized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum with a 30-45° pulse angle.
-
Set the relaxation delay to at least 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a 100 MHz (or higher) NMR spectrometer.
-
Employ proton decoupling.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction (GC-MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.
-
-
Ionization and Analysis:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 50-350.
-
-
Data Analysis:
-
Identify the molecular ion peak, paying attention to the bromine isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Visualizations
Chemical Structure and Predicted ¹H NMR Assignments
Caption: Structure of this compound with predicted ¹H NMR assignments.
Workflow for Spectroscopic Analysis
Caption: General workflow for the comprehensive spectroscopic analysis of the target compound.
Conclusion
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Influence of solvents on IR spectrum of aromatic amines. PubMed. [Link]
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Infrared Spectroscopy. Illinois State University. [Link]
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D.A.C. Compton, Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [Link]
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Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]
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Infrared of nitro compounds. Chemistry LibreTexts. [Link]
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Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. [Link]
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IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. [Link]
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IR: nitro groups. University of Calgary. [Link]
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NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. [Link]
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13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... PubMed. [Link]
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N-cinnamylidene-m-nitroaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. [Link]
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(PDF) 13C NMR Chemical Shift Assignments of Nitrated Benzo[a]pyrenes... ResearchGate. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS). Memorial University. [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Methyl 2-bromo-5-nitrobenzoate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Mass spectral interpretation. University of Arizona. [Link]
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Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. ResearchGate. [Link]
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Methyl 2-methyl-3-nitrobenzoate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
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Methyl 2-bromo-3-amino-2,3,6-trideoxy-A-L-altropyranoside cation - Optional[13C NMR]. SpectraBase. [Link]
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"Methyl 2-amino-5-bromo-3-nitrobenzoate" molecular structure
An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-nitrobenzoate: Synthesis, Characterization, and Synthetic Utility
Executive Summary
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of an amine, a bromine atom, a nitro group, and a methyl ester on a central benzene ring makes it a versatile building block for the construction of complex heterocyclic systems. The electron-donating amino group and the electron-withdrawing nitro and ester groups create a unique electronic profile, enabling selective chemical transformations. This guide provides a comprehensive overview of its molecular structure, a field-proven synthesis protocol, a detailed analysis of its expected spectroscopic characteristics, and a discussion of its reactivity and applications, particularly as a precursor for pharmaceutical intermediates.
Molecular Structure and Physicochemical Properties
The authoritative identification of this compound is rooted in its unique structural and chemical identifiers.
IUPAC Name: this compound[] CAS Number: 636581-61-8[2] Molecular Formula: C₈H₇BrN₂O₄[3] Molecular Weight: 275.06 g/mol [3]
The molecule's structure features a benzoate core with substituents at positions 2 (amino), 3 (nitro), and 5 (bromo). This substitution pattern is critical to its utility, offering multiple points for synthetic modification.
Caption: Experimental workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, prepare a heterogeneous solution of methyl 2-amino-3-nitrobenzoate (1.0 eq.) in glacial acetic acid (approx. 5 mL per gram of starting material). Stir at room temperature.[4][5]
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1.0 - 1.1 eq.) in a small volume of glacial acetic acid (approx. 1 mL per mL of bromine). Add this bromine solution dropwise to the stirred starting material solution at room temperature.[4][5]
-
Reaction Monitoring: Allow the heterogeneous solution to stir for 45-60 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Upon completion, carefully add crushed ice to the reaction mixture. This will cause the product to precipitate out of the aqueous acetic acid solution.[4][5]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual acetic acid and any inorganic impurities.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Spectroscopic and Structural Characterization
While patent literature confirms the compound's identity using NMR and mass spectrometry, the detailed public data is scarce.[4][6] As a Senior Application Scientist, this section provides an expert analysis of the expected spectral data based on the known molecular structure. These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.
4.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be simple and highly informative.
-
δ ~8.3-8.1 ppm (1H, d, J ≈ 2.5 Hz): This signal corresponds to the aromatic proton at the C4 position. It appears as a doublet due to coupling with the proton at C6. Its significant downfield shift is caused by the deshielding effects of the adjacent electron-withdrawing nitro group and the para-bromo substituent.
-
δ ~7.9-7.7 ppm (1H, d, J ≈ 2.5 Hz): This signal is attributed to the aromatic proton at the C6 position. It appears as a doublet from coupling to the C4 proton. It is less deshielded than the C4 proton as it is ortho to the electron-donating amino group.
-
δ ~5.5-5.0 ppm (2H, br s): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift can vary with concentration and solvent, and the signal may be broadened due to quadrupole effects from the nitrogen atom and potential hydrogen exchange.
-
δ ~3.9 ppm (3H, s): A sharp singlet representing the three equivalent protons of the methyl ester (-OCH₃) group.
4.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Due to the lack of symmetry, all eight carbon atoms in the molecule are chemically non-equivalent and should produce eight distinct signals.
-
δ ~165 ppm: The carbonyl carbon of the methyl ester group.
-
δ ~150-120 ppm: Six signals corresponding to the aromatic carbons. The carbon bearing the nitro group (C3) and the carbon bearing the amino group (C2) would be the most downfield and upfield in this region, respectively. The carbon attached to the bromine (C5) would also be shifted.
-
δ ~53 ppm: The carbon of the methyl ester (-OCH₃) group.
4.3 Predicted Key FTIR Bands (ATR)
The infrared spectrum provides confirmation of the key functional groups present.
-
3500-3300 cm⁻¹: Two distinct sharp bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.
-
~1720 cm⁻¹: A strong, sharp absorption band from the C=O stretching of the ester carbonyl group.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Two very strong bands due to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are highly characteristic.
-
~1250 cm⁻¹: A strong band corresponding to the C-O stretching of the ester linkage.
-
~600-500 cm⁻¹: A moderate band for the C-Br stretching vibration.
Reactivity and Synthetic Utility
This compound is primarily valued as a trifunctional intermediate. Its most common and powerful application is the selective reduction of the nitro group, which unmasks a second amine, transforming the molecule into a substituted o-phenylenediamine derivative. This product is a cornerstone for building fused heterocyclic ring systems.
A key transformation is the reduction to methyl 2,3-diamino-5-bromobenzoate , a direct precursor to benzimidazoles, quinoxalines, and other pharmaceutically relevant scaffolds.[3][7][8]
Caption: Key reduction reaction of the title compound.
Protocol for Nitro Group Reduction:
This protocol is adapted from procedures used in the synthesis of benzimidazole precursors.[7][8]
-
Causality: Iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and highly selective method for reducing aromatic nitro groups in the presence of other reducible functionalities like esters and aryl halides (chemoselectivity). The reaction is performed in a mixed solvent system (THF/Ethanol/Water) to ensure solubility of both the organic substrate and the inorganic reagents. Heating accelerates the reaction.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 eq.) in a 1:1:0.4 mixture of THF/ethanol/water, add iron powder (~5.0 eq.) and ammonium chloride (~15.0 eq.).[7][8]
-
Reaction: Heat the mixture to 95°C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts and other solids.
-
Extraction: Rinse the Celite® pad thoroughly with methanol or THF. Combine the filtrates and concentrate under reduced pressure to remove the organic solvents. The resulting aqueous residue can then be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diamine product, which can be purified further by column chromatography or recrystallization if necessary.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the known hazards of its structural analogues (substituted nitroanilines and aryl bromides) dictate a cautious approach.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Toxicological Hazards: Compounds of this class are generally considered harmful if swallowed, and can cause skin and serious eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
References
- Google Patents. (n.d.). WO2016180536A1 - Substituted quinoxaline derivatives.
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FDC-Chemicals. (n.d.). This compound, 636581-61-8. Retrieved January 11, 2026, from [Link]
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European Patent Office. (2021, December 15). EP 3340982 B1 - COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. Retrieved January 11, 2026, from [Link]
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Chemsrc. (2025, August 25). 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN104030987B - Dihydroorotate dehydrogenase inhibitors.
- Google Patents. (n.d.). ES2710120T3 - Benzimidazole derivatives as bromodomain inhibitors.
- Google Patents. (n.d.). JP5680054B2 - Dihydroorotate dehydrogenase inhibitors.
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Autech Industry Co.,Ltd. (n.d.). Benzoic Acid Derivatives. Retrieved January 11, 2026, from [Link]
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ChemSrc. (n.d.). CAS No.636581-61-8, this compound. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). ES2710120T3 - Derivados de bencimidazol como inhibidores de bromodominio.
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Angene Chemical. (n.d.). Sobekbio Biosciences. Retrieved January 11, 2026, from [Link]
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Morrison, R. T., & Boyd, R. N. (n.d.). Organic Chemistry (7th ed.). DOKUMEN.PUB. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to Methyl 2-amino-5-bromo-3-nitrobenzoate: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Methyl 2-amino-5-bromo-3-nitrobenzoate, a substituted anthranilate, has emerged as a compound of significant interest. Its unique arrangement of functional groups—an amine, a bromine atom, a nitro group, and a methyl ester—on a central benzene ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthetic protocol, and an exploration of its current and potential applications as a key intermediate in the synthesis of bioactive molecules for drug discovery and development.
Physicochemical Properties and Structure
The IUPAC name for this compound is This compound .[1] It is also known by synonyms such as 2-Amino-5-bromo-3-nitro-benzoic acid methyl ester.[1] The structural and physicochemical properties are summarized in the table below, primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C8H7BrN2O4 | [1] |
| Molecular Weight | 275.06 g/mol | [1] |
| CAS Number | 636581-61-8 | [1] |
| Appearance | Yellow solid (predicted) | |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[O-])N | [1] |
| InChI | InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the bromination of methyl 2-amino-3-nitrobenzoate. The following protocol is adapted from established synthetic procedures.[2]
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Methodology
-
Dissolution of Starting Material: In a fume hood, dissolve methyl 2-amino-3-nitrobenzoate (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.
-
Reaction Execution: Cool the flask containing the starting material in an ice bath. Slowly add the bromine solution dropwise to the stirred solution of methyl 2-amino-3-nitrobenzoate over a period of 5-10 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Representative data is available from various chemical suppliers and databases.[3]
-
¹H NMR (CDCl₃): δ 8.6 (d, 1H), 8.35 (br s, 2H), 3.95 (s, 3H).[2]
-
¹³C NMR: Expected signals for the aromatic carbons, the methyl ester carbon, and the carbonyl carbon.
-
IR (KBr): Characteristic peaks for N-H stretching (amine), C=O stretching (ester), N-O stretching (nitro group), and C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Applications in Drug Discovery and Development
This compound is a highly functionalized scaffold, making it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The strategic positioning of its functional groups allows for selective chemical modifications.
Versatility of the Functional Groups:
-
Amino Group: The nucleophilic amino group can readily participate in acylation, alkylation, and condensation reactions, forming key amide or amine linkages.
-
Bromine Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups.
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, providing another site for chemical diversification.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.
Precursor to Bioactive Heterocycles:
While direct applications of this compound in the synthesis of approved drugs are not widely documented, its structural motifs are found in numerous bioactive molecules. Closely related analogs serve as key intermediates in the synthesis of various classes of therapeutic agents.
-
Kinase Inhibitors: The structurally related methyl 2-amino-5-bromobenzoate is a known precursor for the synthesis of quinazolinones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The amino and ester functionalities of the anthranilate can be cyclized with an appropriate one-carbon source to form the quinazolinone ring system.
Caption: Potential synthetic route to kinase inhibitors.
-
Inhibitors of PFKFB3: The parent carboxylic acid, 2-amino-5-bromo-3-nitrobenzoic acid , is utilized as a reactant in the preparation of substituted quinoxaline derivatives that act as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key regulator of glycolysis and is considered a promising target for cancer therapy.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its highly functionalized aromatic core provides multiple handles for chemical modification, enabling the efficient construction of complex molecular architectures. While its direct incorporation into marketed drugs is yet to be prominently featured, the synthetic utility of its structural analogs in the preparation of kinase inhibitors and other bioactive compounds underscores its significant potential. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of such well-equipped scaffolds will undoubtedly play a crucial role in the discovery of the next generation of therapeutic agents.
References
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The Strategic Utility of Methyl 2-amino-5-bromo-3-nitrobenzoate in Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic building block poised for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an activating amino group, a deactivating but strategically placed nitro group, and a versatile bromo substituent, offers a powerful platform for the construction of complex molecular architectures. This technical guide explores the synthetic versatility of this starting material, providing a comprehensive overview of its application in the synthesis of medicinally relevant heterocycles such as quinazolinones, benzimidazoles, and benzodiazepines. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer insights into the strategic considerations for employing this valuable synthetic intermediate.
Introduction: The Architectural Advantage of a Multifunctional Scaffolding
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic frameworks is a cornerstone of innovation. This compound emerges as a starting material of significant interest due to the orthogonal reactivity of its substituents. The interplay between the nucleophilic amino group, the electron-withdrawing nitro group, and the synthetically malleable bromo functionality allows for a stepwise and controlled construction of fused ring systems.
The strategic placement of these groups dictates the regioselectivity of subsequent reactions. The amino group serves as the primary nucleophile for initial cyclization reactions, while the nitro group, a potent electron-withdrawing group, influences the reactivity of the aromatic ring and can be chemically transformed into an amino group to facilitate further cyclizations. The bromo substituent provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to the final heterocyclic scaffold.
Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound serves as an excellent precursor for the synthesis of substituted quinazolinones.
The Niementowski Reaction and its Modern Variants
The classical Niementowski reaction provides a direct route to 4(3H)-quinazolinones through the condensation of anthranilic acids or their esters with amides.[1] While traditionally requiring high temperatures and long reaction times, modern adaptations, particularly microwave-assisted synthesis, have significantly improved the efficiency of this transformation.[2][3]
Conceptual Workflow: Niementowski Reaction
Caption: General workflow for the Niementowski synthesis of quinazolinones.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-8-nitro-4(3H)-quinazolinone
A mixture of this compound (1 mmol) and formamide (10 mmol) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 150 °C for 15-20 minutes. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Further purification can be achieved by recrystallization from ethanol.[1][2]
| Reagent/Catalyst | Role | Stoichiometry |
| This compound | Starting Material | 1 equivalent |
| Formamide | Reagent and Solvent | 10 equivalents |
| Microwave Irradiation | Energy Source | N/A |
Table 1: Reagents and conditions for the microwave-assisted synthesis of 6-bromo-8-nitro-4(3H)-quinazolinone.
The presence of the electron-withdrawing nitro group at the 3-position can influence the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions compared to its nitro-lacking counterpart.
Benzimidazole Synthesis via Reductive Cyclization
Benzimidazoles are another class of privileged heterocycles found in numerous pharmaceutical agents, including proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles from this compound hinges on a key transformation: the reduction of the nitro group to an amino group, creating an in-situ ortho-diaminobenzene derivative that can then undergo cyclization.
Tandem Reduction-Cyclization Strategies
A one-pot tandem reaction involving the reduction of the nitro group followed by condensation with an aldehyde or its equivalent is an efficient strategy for constructing the benzimidazole core.[4] Common reducing agents for this purpose include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.[5]
Conceptual Workflow: Reductive Cyclization to Benzimidazoles
Caption: Tandem reduction-cyclization pathway for benzimidazole synthesis.
Experimental Protocol: One-Pot Synthesis of Methyl 6-bromo-2-aryl-1H-benzimidazole-4-carboxylates
To a solution of this compound (1 mmol) and an aromatic aldehyde (1.2 mmol) in a solvent such as ethanol or dimethylformamide, sodium dithionite (3 mmol) is added portion-wise. The reaction mixture is then heated to reflux for 2-4 hours. Upon completion, the reaction is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and purified by column chromatography.[4]
| Reagent/Catalyst | Role | Stoichiometry |
| This compound | Starting Material | 1 equivalent |
| Aromatic Aldehyde | Reagent | 1.2 equivalents |
| Sodium Dithionite | Reducing Agent | 3 equivalents |
| Ethanol/DMF | Solvent | - |
Table 2: Reagents and conditions for the one-pot synthesis of benzimidazole derivatives.
The choice of aldehyde allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, providing a straightforward route to a library of analogues for structure-activity relationship (SAR) studies.
Accessing the Benzodiazepine Scaffold
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of 1,4-benzodiazepine-2-ones from anthranilate derivatives typically involves a multi-step sequence.
A Multi-Step Approach to 7-Bromo-5-nitro-1,4-benzodiazepin-2-ones
A plausible synthetic route to benzodiazepine derivatives from this compound involves an initial acylation of the amino group, followed by reduction of the nitro group, and subsequent cyclization.
Conceptual Workflow: Benzodiazepine Synthesis
Caption: A potential multi-step pathway to benzodiazepine derivatives.
Experimental Protocol: Synthesis of 7-Bromo-9-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Hypothetical)
-
Acylation: To a solution of this compound (1 mmol) in a suitable solvent like dichloromethane, a base such as triethylamine (1.2 mmol) is added. The mixture is cooled in an ice bath, and chloroacetyl chloride (1.1 mmol) is added dropwise. The reaction is stirred at room temperature until completion.
-
Nitro Reduction: The crude acylated product is then subjected to nitro group reduction, for instance, using stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation.
-
Cyclization: The resulting amino compound is then cyclized to the benzodiazepine ring, often by heating in a solvent like pyridine or by treatment with a base to facilitate intramolecular amide formation.
It is important to note that the specific conditions for each step would require optimization to achieve good yields and minimize side reactions. The presence of the bromo and ester functionalities must be considered when choosing reagents and reaction conditions.
The Role of the Bromo Substituent: A Gateway to Further Diversification
The bromo substituent on the heterocyclic scaffolds derived from this compound is a key feature that allows for extensive late-stage functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, can be employed to introduce a wide range of aryl, vinyl, and amino groups at this position. This capability is invaluable in drug discovery programs for fine-tuning the pharmacological properties of lead compounds.
Conclusion
This compound is a versatile and strategically valuable starting material for the synthesis of a variety of medicinally important heterocyclic compounds. Its unique arrangement of functional groups allows for a range of synthetic transformations, including classical cyclization reactions, modern microwave-assisted protocols, and tandem reductive cyclization strategies. The ability to construct quinazolinone, benzimidazole, and benzodiazepine cores, coupled with the potential for late-stage functionalization via the bromo substituent, makes this compound a powerful tool in the arsenal of the synthetic chemist. This guide has provided a foundational understanding of the synthetic utility of this building block, offering both mechanistic insights and practical experimental guidance for its application in the development of novel heterocyclic entities.
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Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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- Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. The Scientific World Journal, 2013, 615653.
- Al-Tel, T. H. (2015). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth.
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- Yuldashev, F. A., et al. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry, 92(11), 2345-2350.
- Al-Suhaimi, E. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Biomolecular Structure and Dynamics, 1-14.
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- Krasavin, M., et al. (2018). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Synthesis, 50(15), 2963-2968.
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ResearchGate. (n.d.). Synthesis of 6-hydroxymethyl-4-nitro-benzimidazole. Reagents and.... Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic building block poised for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an activating amino group, a deactivating but strategically placed nitro group, and a versatile bromo substituent, offers a powerful platform for the construction of complex molecular architectures. This technical guide explores the synthetic versatility of this starting material, providing a comprehensive overview of its application in the synthesis of medicinally relevant heterocycles such as quinazolinones, benzimidazoles, and benzodiazepines. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer insights into the strategic considerations for employing this valuable synthetic intermediate.
Introduction: The Architectural Advantage of a Multifunctional Scaffolding
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic frameworks is a cornerstone of innovation. This compound emerges as a starting material of significant interest due to the orthogonal reactivity of its substituents. The interplay between the nucleophilic amino group, the electron-withdrawing nitro group, and the synthetically malleable bromo functionality allows for a stepwise and controlled construction of fused ring systems.
The strategic placement of these groups dictates the regioselectivity of subsequent reactions. The amino group serves as the primary nucleophile for initial cyclization reactions, while the nitro group, a potent electron-withdrawing group, influences the reactivity of the aromatic ring and can be chemically transformed into an amino group to facilitate further cyclizations. The bromo substituent provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to the final heterocyclic scaffold.
Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound serves as an excellent precursor for the synthesis of substituted quinazolinones.
The Niementowski Reaction and its Modern Variants
The classical Niementowski reaction provides a direct route to 4(3H)-quinazolinones through the condensation of anthranilic acids or their esters with amides.[1] While traditionally requiring high temperatures and long reaction times, modern adaptations, particularly microwave-assisted synthesis, have significantly improved the efficiency of this transformation.[2][3]
Conceptual Workflow: Niementowski Reaction
Caption: General workflow for the Niementowski synthesis of quinazolinones.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-8-nitro-4(3H)-quinazolinone
A mixture of this compound (1 mmol) and formamide (10 mmol) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 150 °C for 15-20 minutes. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Further purification can be achieved by recrystallization from ethanol.[1][2]
| Reagent/Catalyst | Role | Stoichiometry |
| This compound | Starting Material | 1 equivalent |
| Formamide | Reagent and Solvent | 10 equivalents |
| Microwave Irradiation | Energy Source | N/A |
Table 1: Reagents and conditions for the microwave-assisted synthesis of 6-bromo-8-nitro-4(3H)-quinazolinone.
The presence of the electron-withdrawing nitro group at the 3-position can influence the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions compared to its nitro-lacking counterpart.
Benzimidazole Synthesis via Reductive Cyclization
Benzimidazoles are another class of privileged heterocycles found in numerous pharmaceutical agents, including proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles from this compound hinges on a key transformation: the reduction of the nitro group to an amino group, creating an in-situ ortho-diaminobenzene derivative that can then undergo cyclization.
Tandem Reduction-Cyclization Strategies
A one-pot tandem reaction involving the reduction of the nitro group followed by condensation with an aldehyde or its equivalent is an efficient strategy for constructing the benzimidazole core.[4] Common reducing agents for this purpose include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.[5]
Conceptual Workflow: Reductive Cyclization to Benzimidazoles
Caption: Tandem reduction-cyclization pathway for benzimidazole synthesis.
Experimental Protocol: One-Pot Synthesis of Methyl 6-bromo-2-aryl-1H-benzimidazole-4-carboxylates
To a solution of this compound (1 mmol) and an aromatic aldehyde (1.2 mmol) in a solvent such as ethanol or dimethylformamide, sodium dithionite (3 mmol) is added portion-wise. The reaction mixture is then heated to reflux for 2-4 hours. Upon completion, the reaction is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and purified by column chromatography.[4]
| Reagent/Catalyst | Role | Stoichiometry |
| This compound | Starting Material | 1 equivalent |
| Aromatic Aldehyde | Reagent | 1.2 equivalents |
| Sodium Dithionite | Reducing Agent | 3 equivalents |
| Ethanol/DMF | Solvent | - |
Table 2: Reagents and conditions for the one-pot synthesis of benzimidazole derivatives.
The choice of aldehyde allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, providing a straightforward route to a library of analogues for structure-activity relationship (SAR) studies.
Accessing the Benzodiazepine Scaffold
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of 1,4-benzodiazepine-2-ones from anthranilate derivatives typically involves a multi-step sequence.
A Multi-Step Approach to 7-Bromo-5-nitro-1,4-benzodiazepin-2-ones
A plausible synthetic route to benzodiazepine derivatives from this compound involves an initial acylation of the amino group, followed by reduction of the nitro group, and subsequent cyclization.
Conceptual Workflow: Benzodiazepine Synthesis
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The Strategic Intermediate: A Technical Guide to Methyl 2-amino-5-bromo-3-nitrobenzoate in Modern Synthetic Chemistry
Abstract
Methyl 2-amino-5-bromo-3-nitrobenzoate, a polysubstituted aromatic compound, has emerged as a pivotal intermediate in the synthesis of complex heterocyclic scaffolds of significant medicinal interest. Its unique arrangement of an amine, a bromine atom, a nitro group, and a methyl ester on a benzene ring provides a versatile platform for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this valuable building block, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, mechanistic insights, and a comprehensive analysis of its reactivity are presented to empower researchers and drug development professionals in leveraging this intermediate for novel molecular design.
Introduction: The Molecular Architecture and its Synthetic Potential
This compound (IUPAC Name: this compound) is a crystalline solid with the molecular formula C₈H₇BrN₂O₄ and a molecular weight of 275.06 g/mol .[1] Its structure is characterized by a highly functionalized benzene ring, making it a powerful tool in the synthetic chemist's arsenal.
The strategic positioning of its functional groups dictates its reactivity and utility:
-
Amino Group (-NH₂): A potent ortho-, para-director and a nucleophilic center, enabling reactions such as acylation, alkylation, and diazotization.[2]
-
Bromine Atom (-Br): A versatile handle for cross-coupling reactions, most notably Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents.
-
Nitro Group (-NO₂): A strong electron-withdrawing group and a precursor to a primary amine upon reduction, which is crucial for the formation of various heterocyclic systems.
-
Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, providing a site for amide bond formation or other modifications.
This guide will systematically dissect the synthesis and derivatization of this key intermediate, providing both theoretical understanding and practical, actionable protocols.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of the title compound is a multi-step process that begins with commercially available precursors. A common and efficient route involves the nitration of a substituted benzoic acid, followed by esterification and selective bromination.
Synthesis of the Precursor: 2-Amino-3-nitrobenzoic acid
A reliable method for the preparation of 2-amino-3-nitrobenzoic acid is through the ammonolysis of 2-chloro-3-nitrobenzoic acid.[3]
Experimental Protocol:
-
In a sealed vessel, dissolve 2-chloro-3-nitrobenzoic acid in an excess of ammonium hydroxide solution.
-
Heat the reaction mixture to 120°C and stir for 7 hours.
-
After cooling, dilute the reaction mixture with water and acidify to a pH of 2 using hydrochloric acid.
-
The resulting precipitate, 2-amino-3-nitrobenzoic acid, is collected by filtration and dried under vacuum.
An alternative high-yield method involves the Curtius rearrangement of 3-nitrophthalic acid.[4][5] This process includes mono-esterification, acylation to the acid chloride, and subsequent rearrangement and hydrolysis.
Esterification to Methyl 2-amino-3-nitrobenzoate
The carboxylic acid functionality of 2-amino-3-nitrobenzoic acid is then converted to a methyl ester.
Experimental Protocol:
-
Suspend 2-amino-3-nitrobenzoic acid in methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride.
-
Allow the reaction to stir at room temperature for several hours.
-
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate, dry the organic layer, and purify by column chromatography.
Regioselective Bromination: The Final Step
The final step is the selective bromination of methyl 2-amino-3-nitrobenzoate at the 5-position. The directing effects of the substituents on the aromatic ring govern the regioselectivity of this electrophilic aromatic substitution. The amino group is a strong activating ortho-, para-director, while the nitro and methyl ester groups are deactivating meta-directors. The bromine will preferentially add to the position para to the strongly activating amino group.
Experimental Protocol:
-
Dissolve methyl 2-amino-3-nitrobenzoate in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction for 30 minutes.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the yellow solid by filtration and dry to obtain this compound.
Table 1: Summary of a Typical Synthesis of this compound
| Step | Reactant | Reagents | Solvent | Typical Yield |
| 1 | 2-Chloro-3-nitrobenzoic acid | Ammonium hydroxide | Water | ~80%[3] |
| 2 | 2-Amino-3-nitrobenzoic acid | Thionyl chloride, Methanol | Methanol | High |
| 3 | Methyl 2-amino-3-nitrobenzoate | Bromine, Acetic Acid | Acetic Acid | ~82% |
The Chemistry of a Privileged Scaffold: Reactivity and Synthetic Transformations
The true value of this compound lies in the differential reactivity of its functional groups, which allows for a wide array of selective transformations.
Reduction of the Nitro Group: Gateway to Benzimidazoles
The reduction of the nitro group to a primary amine is a key transformation, as it generates an ortho-phenylenediamine derivative. This diamine is a direct precursor to the benzimidazole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[6][7]
Experimental Workflow for Benzimidazole Synthesis:
Caption: General workflow for the synthesis of benzimidazoles.
Palladium-Catalyzed Cross-Coupling Reactions: Diversification at the Bromine Position
The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are commonly employed to append aryl, heteroaryl, alkynyl, and amino moieties, respectively. This strategy is extensively used in the synthesis of kinase inhibitors to probe the active site of the target enzyme.[8]
Modifications of the Ester and Amino Groups
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The amino group can be acylated or alkylated to further modify the properties of the molecule.
Case Study: Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies, and many of them feature heterocyclic cores derived from intermediates like this compound.[8] The general strategy involves the construction of a core scaffold, often a benzimidazole or a related heterocycle, followed by diversification through cross-coupling reactions.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold:
Caption: A generalized synthetic route to kinase inhibitors.
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area or under a chemical fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its unique combination of functional groups allows for a wide range of selective chemical transformations, making it an indispensable tool for the construction of complex heterocyclic molecules. Its prominent role in the synthesis of benzimidazoles and kinase inhibitors underscores its importance in modern medicinal chemistry and drug discovery. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate its effective utilization in the pursuit of novel therapeutic agents.
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Physical and chemical properties of "Methyl 2-amino-5-bromo-3-nitrobenzoate"
An In-depth Technical Guide to Methyl 2-amino-5-bromo-3-nitrobenzoate
Introduction
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. As a substituted benzoic acid ester, it incorporates four distinct functional groups—an amine, a bromine atom, a nitro group, and a methyl ester—onto a benzene scaffold. This unique arrangement of electron-withdrawing and electron-donating groups imparts a specific reactivity profile, making it a valuable building block for the synthesis of complex heterocyclic molecules. Its structural motifs are frequently encountered in the development of pharmacologically active compounds, positioning it as a compound of significant interest to researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safe handling protocols.
Chemical Identity and Physical Properties
Accurate identification and understanding the fundamental physicochemical properties of a compound are foundational to its application in research and development. The key identifiers and properties for this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 636581-61-8[1] |
| Molecular Formula | C₈H₇BrN₂O₄[1][2] |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)[O-])N[1] |
| InChIKey | AVBOYXHZYFHVJS-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 275.06 g/mol | [1][2] |
| Physical State | Solid (predicted) | |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 98.1 Ų | [1] |
Spectroscopic Analysis
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. While specific spectra should be obtained from the supplier for a given batch, the expected characteristics are as follows[3][4]:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will appear as doublets in the downfield region (typically 7.5-8.5 ppm), with their chemical shifts influenced by the opposing electronic effects of the nitro, amino, and bromo groups. The amine (-NH₂) protons will likely appear as a broad singlet, and the methyl (-OCH₃) protons will be a sharp singlet further upfield (around 3.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will resonate in the 110-150 ppm range, with the carbons directly attached to the nitro and amino groups showing characteristic shifts. The methyl carbon of the ester will appear upfield (around 53 ppm)[5].
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for its functional groups. Key peaks would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1720 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-Br stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments, which is a definitive feature for confirming the presence of bromine.
Synthesis and Reactivity
The strategic placement of functional groups on this compound dictates its synthesis and subsequent chemical transformations.
Synthesis Pathway
The most direct and common synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 2-amino-5-bromo-3-nitrobenzoic acid.[6][7] This reaction, a classic Fischer esterification, involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Caption: Synthesis via Fischer Esterification.
Reactivity Profile
The reactivity of this compound is governed by its multiple functional groups:
-
Amino Group (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. Its reactivity is somewhat attenuated by the electron-withdrawing nitro group on the same ring.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it. The nitro group can also be reduced to an amine, providing a route to diamino derivatives.
-
Ester Group (-COOCH₃): The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis.
-
Aromatic Ring: The interplay of the activating amino group and the deactivating nitro and bromo groups creates a complex substitution pattern for further reactions on the ring.
Applications in Research and Drug Development
Substituted nitrobenzoates are critical precursors in the pharmaceutical industry. While direct applications of this compound are specific to proprietary synthesis routes, analogous compounds like Methyl 2-methyl-3-nitrobenzoate are key intermediates in the synthesis of the anticancer drug Lenalidomide.[8][9]
This structural class of molecules serves as a versatile scaffold for building complex heterocyclic systems. The functional groups allow for sequential and regioselective modifications, making this compound a valuable starting material for constructing novel kinase inhibitors, anti-inflammatory agents, and other bioactive molecules.[10] Its utility lies in its ability to introduce a pre-functionalized aromatic core that can be elaborated into more complex drug candidates.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood. Based on the hazard classifications of its parent acid and structurally related compounds, the following GHS hazard statements are likely applicable[7][11]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[12]
-
Eye Protection: Use chemical safety goggles or a face shield.[13]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[14]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Experimental Protocol: Synthesis of this compound
This protocol describes a standard Fischer esterification for the synthesis of the title compound from its carboxylic acid precursor.
Reagents and Materials
-
2-amino-5-bromo-3-nitrobenzoic acid (1.0 eq)
-
Anhydrous Methanol (20 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromo-3-nitrobenzoic acid (1.0 eq).[7]
-
Addition of Reagents: Add anhydrous methanol to the flask. Begin stirring to suspend the acid. Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Causality Insight: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle. Continue heating under reflux for 4-6 hours.
-
Self-Validating System: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material (the acid, which is more polar) and the formation of the product (the ester, which is less polar).
-
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. The product may precipitate as a solid.
-
Neutralization: Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Causality Insight: The water wash removes residual methanol and salts, while the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
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A Technical Guide to the Solubility of Methyl 2-amino-5-bromo-3-nitrobenzoate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-5-bromo-3-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document will delve into the theoretical principles governing its solubility, predictive assessments in various organic solvents, and detailed experimental protocols for accurate solubility determination.
Introduction: Understanding the Molecule
This compound is a substituted aromatic compound with the chemical formula C₈H₇BrN₂O₄ and a molecular weight of approximately 275.06 g/mol .[1] Its structure incorporates several key functional groups that dictate its physicochemical properties, including solubility: an amino group (-NH₂), a bromo substituent (-Br), a nitro group (-NO₂), and a methyl ester (-COOCH₃) attached to a benzene ring. The interplay of these groups—the polar amino, nitro, and ester functions versus the less polar aromatic ring and bromo substituent—results in a molecule of moderate overall polarity. Understanding this balance is fundamental to predicting its behavior in different solvent environments. The general principle of "like dissolves like" is a cornerstone for predicting solubility, suggesting that polar solvents will more effectively dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[2][3]
Theoretical Solubility Profile
The solubility of an organic compound is primarily influenced by its ability to interact with solvent molecules through various intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The amino group in this compound can act as a hydrogen bond donor, while the nitro and ester groups can act as hydrogen bond acceptors. Therefore, a reasonable degree of solubility is expected in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess significant dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. They can engage in strong dipole-dipole interactions with the polar functional groups of the solute. High solubility is generally anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. Due to the significant polarity of this compound, it is expected to have low solubility in nonpolar solvents.
Predicted Qualitative Solubility
The following table provides a predicted qualitative solubility profile based on the structural features of this compound and the properties of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amino, nitro, and ester groups. |
| Polar Aprotic | Acetone, DMF, DMSO | Highly Soluble | Strong dipole-dipole interactions with the polar functional groups of the solute. |
| Slightly Polar | Dichloromethane, Ethyl Acetate | Moderately Soluble | Intermediate polarity allows for some interaction with both the polar and nonpolar regions of the molecule. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | Weak intermolecular forces (London dispersion) are insufficient to overcome the solute-solute interactions of the polar crystalline solid.[2] |
| Aqueous Solutions | Water | Insoluble | The presence of the large, nonpolar aromatic ring and bromo substituent outweighs the polarity of the functional groups, leading to poor water solubility.[4] |
| Dilute Aqueous Acid | Potentially Soluble | The basic amino group can be protonated to form a more polar and soluble ammonium salt.[5] | |
| Dilute Aqueous Base | Insoluble | The molecule lacks a sufficiently acidic proton to be deprotonated by a dilute base. |
Experimental Determination of Solubility
To obtain quantitative and reliable solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent.
Materials and Equipment
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, dichloromethane, ethyl acetate, hexane, toluene)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System and Causality
This protocol incorporates a self-validating system. The use of an excess of the solid compound ensures that the solution is truly saturated. The constant temperature incubation is critical as solubility is temperature-dependent.[3] Centrifugation provides a clear separation of the liquid and solid phases, which is essential for accurate measurement of the dissolved concentration. The use of a calibrated analytical method like HPLC ensures the accuracy and precision of the concentration measurement.
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] It is also important to avoid breathing dust and to use it in a well-ventilated area or under a chemical fume hood.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. While quantitative data is best obtained through experimental determination, a strong theoretical understanding of its molecular structure allows for reliable qualitative predictions. The compound is expected to be most soluble in polar aprotic solvents, followed by polar protic solvents, and least soluble in nonpolar solvents. The provided experimental protocol offers a robust method for determining precise solubility values, which are essential for designing and optimizing chemical reactions, purification processes, and formulation studies.
References
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- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-5-bromo-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the distinct reactivity of its substituent groups, particularly the amino moiety. This guide provides a comprehensive analysis of the chemical behavior of the amino group, detailing the electronic and steric influences that govern its reactivity. We will explore key transformations including acylation, diazotization, and its role in directing further electrophilic aromatic substitution, alongside its indirect influence on palladium-catalyzed cross-coupling reactions at the bromine position. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable the strategic manipulation of this important synthetic intermediate.
Introduction: The Strategic Importance of a Multifunctional Scaffolding
This compound is a key intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds with pharmacological relevance.[1] The strategic placement of an amino group, a bromine atom, a nitro group, and a methyl ester on a benzene ring provides multiple handles for sequential and selective chemical modifications. Understanding the reactivity of each functional group is paramount for its effective utilization in multi-step synthetic campaigns. This guide focuses specifically on the amino group, a nucleophilic center whose reactivity is significantly modulated by the electronic and steric environment imposed by the adjacent and para-substituents.
Electronic and Steric Landscape: Modulating the Reactivity of the Amino Group
The reactivity of the amino group in this compound is a result of a complex interplay of electronic and steric effects exerted by the other substituents on the aromatic ring.
-
The Amino Group (-NH₂): As a primary aromatic amine, the lone pair of electrons on the nitrogen atom imparts nucleophilic character and makes it a potent activating group in electrophilic aromatic substitution reactions.[1][2][3] This activating nature is due to the +M (mesomeric) effect, where the lone pair is delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[2]
-
The Nitro Group (-NO₂): Positioned ortho to the amino group, the nitro group is a strong electron-withdrawing group through both the -I (inductive) and -M effects.[4] This deactivating nature significantly reduces the electron density of the aromatic ring and, consequently, diminishes the nucleophilicity of the amino group. The proximity of the bulky nitro group also introduces steric hindrance, which can influence the approach of reagents to the amino functionality.
-
The Bromo Group (-Br): Located para to the amino group, the bromine atom exerts a dual electronic effect. It is electron-withdrawing through its -I effect but electron-donating through its +M effect. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.
-
The Methyl Ester Group (-COOCH₃): Situated meta to the amino group, the methyl ester is a deactivating, electron-withdrawing group due to its -I and -M effects.
The cumulative effect of these substituents, particularly the powerful electron-withdrawing nitro group, renders the amino group in this compound significantly less nucleophilic than in aniline.[4] This attenuated reactivity is a critical consideration when planning synthetic transformations.
Key Chemical Transformations of the Amino Group
Despite its reduced nucleophilicity, the amino group in this compound can undergo several important chemical reactions.
Acylation: Protection and Functionalization
Acylation of the amino group to form an amide is a common and crucial transformation. This reaction serves two primary purposes: protection of the amino group from unwanted side reactions during subsequent synthetic steps and as a means of introducing further molecular complexity.[5]
Causality Behind Experimental Choices:
-
Reagent Selection: Acyl chlorides or anhydrides are typically employed as acylating agents due to their high reactivity.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding N-acyl derivative.
Diazotization: A Gateway to Diverse Functionalities
Diazotization of the primary aromatic amino group provides a highly versatile diazonium salt intermediate.[6][7][8][9] This reactive species can be subsequently transformed into a wide array of functional groups through Sandmeyer-type reactions, offering a powerful tool for molecular diversification.
Causality Behind Experimental Choices:
-
Reagent: Nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), is the diazotizing agent.[6][7]
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[7]
-
Acid: The choice of acid can influence the subsequent reaction of the diazonium salt.
Experimental Protocol: Diazotization of this compound
-
Suspend this compound (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 2 M HCl) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
The freshly prepared diazonium salt solution can then be used immediately in subsequent reactions (e.g., Sandmeyer reaction).
Influence on Palladium-Catalyzed Cross-Coupling Reactions
While the amino group itself does not directly participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its presence on the aromatic ring can influence the reactivity of the C-Br bond.[10][11][12] The electron-donating nature of the amino group can, to some extent, increase the electron density at the para-position, although this effect is significantly counteracted by the strong electron-withdrawing nitro group.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).[10]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).[10]
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), under a positive pressure of the inert gas.[10]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.[10]
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₇BrN₂O₄ | 275.06 | 636581-61-8 |
| 2-Amino-5-bromo-3-nitrobenzoic acid | C₇H₅BrN₂O₄ | 261.03 | 58580-07-7 |
| Methyl 2-amino-3-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | - |
| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | 230.06 | - |
Data sourced from PubChem and other chemical suppliers.[13][14][15][16][17]
Conclusion
The amino group in this compound, while electronically deactivated, remains a key site for strategic chemical modifications. A thorough understanding of the electronic and steric factors influencing its reactivity is essential for its successful application in the synthesis of complex, high-value molecules. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile building block. The ability to selectively perform acylations and diazotization reactions on the amino group, in conjunction with cross-coupling reactions at the bromine position, underscores the immense utility of this compound in modern organic synthesis.
References
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Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Pearson. (n.d.). Diazo Replacement Reactions Explained. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2024, February 22). Lec4 - Diazotization Reactions. Retrieved from [Link]
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A Technical Guide to the Role of the Nitro Group in the Reactions of Methyl 2-amino-5-bromo-3-nitrobenzoate
Abstract
Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. Its reactivity is profoundly influenced by the interplay of its three distinct substituents: an activating amino group, a deactivating bromo group, and a strongly deactivating nitro group. This technical guide provides an in-depth analysis of the pivotal role the nitro group (–NO₂) plays in dictating the chemical behavior of this molecule. We will explore its powerful electron-withdrawing effects, its function as a director in aromatic substitution reactions, its influence on the reactivity of adjacent functional groups, and its utility as a synthetic precursor to a primary amine, which unlocks pathways to a diverse array of heterocyclic structures. This document is intended for researchers, chemists, and professionals in drug development who seek a deeper mechanistic understanding to leverage this compound's synthetic potential.
Molecular Profile of this compound
This compound, hereafter referred to as MABNB, possesses a unique substitution pattern on the benzene ring that sets the stage for a complex array of chemical behaviors. Understanding the electronic contribution of each substituent is crucial to predicting its reactivity.
-
Amino Group (-NH₂): A strong activating group due to its ability to donate electron density to the ring via a +R (resonance) effect. It is an ortho, para-director for electrophilic aromatic substitution.
-
Bromo Group (-Br): A deactivating group due to its -I (inductive) electron withdrawal, but it is also an ortho, para-director because of a competing, albeit weaker, +R effect from its lone pairs.
-
Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to both -I and -R effects.[1]
-
Nitro Group (-NO₂): A very strong deactivating group and a powerful meta-director. Its influence is a primary focus of this guide.[2][3]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 636581-61-8 | [4][5] |
| Molecular Formula | C₈H₇BrN₂O₄ | [4][5] |
| Molecular Weight | 275.06 g/mol | [4][5] |
| Appearance | (Typically) Yellow to orange crystalline solid | N/A |
The Electronic Influence of the Nitro Group
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its impact on the aromatic ring of MABNB is twofold: a strong inductive effect and a profound resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma (σ) bond framework.[7]
-
Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitro group.[2][3]
This strong electron-withdrawing character significantly reduces the overall electron density of the aromatic ring, making it less susceptible to attack by electrophiles but highly activated for attack by nucleophiles under specific conditions.[6][8]
Caption: Resonance structures showing the -R effect of the nitro group.
Role 1: Activation for Nucleophilic Aromatic Substitution (SNAr)
While the electron-poor nature of the MABNB ring deactivates it towards electrophiles, it simultaneously activates it for Nucleophilic Aromatic Substitution (SNAr).[8] For an SNAr reaction to occur, two key conditions must be met:
-
The presence of a good leaving group (in this case, the bromide ion).
-
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9]
In MABNB, the nitro group is positioned ortho to the amino group and para to the bromo group. This para relationship is critical. When a nucleophile attacks the carbon bearing the bromine, a negatively charged intermediate known as a Meisenheimer complex is formed. The nitro group is perfectly positioned to stabilize this additional negative charge through resonance, drastically lowering the activation energy for the reaction.[8]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) on MABNB.
This reactivity allows for the strategic replacement of the bromo substituent with a variety of nucleophiles, introducing functionalities like alkoxy, amino, or cyano groups, thereby expanding the synthetic utility of the MABNB scaffold.
Role 2: Directing Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) on the MABNB ring is challenging due to the presence of three deactivating groups (nitro, bromo, ester) and only one activating group (amino).[2][7] The powerful deactivating nature of the nitro group makes the ring significantly less nucleophilic than benzene.[10]
However, if an EAS reaction were forced, the directing effects of the substituents would compete:
-
-NH₂ group: Directs ortho and para. The position para to the amino group is occupied by bromine. The two ortho positions are occupied by the ester and the nitro group.
-
-NO₂ group: Directs meta. The positions meta to the nitro group are the carbon bearing the bromine and the carbon between the amino and ester groups.
-
-Br group: Directs ortho and para.
-
-COOCH₃ group: Directs meta.
The outcome of an EAS reaction is governed by the most powerful activating group, which is the amino group. However, its directing positions are already substituted. Therefore, further electrophilic substitution on MABNB is generally unfavorable and not a common synthetic strategy. The primary role of the nitro group in this context is to act as a strong "deactivator," effectively shielding the ring from electrophilic attack.
Role 3: A Latent Amino Group for Heterocyclic Synthesis
One of the most powerful and widely used transformations involving the nitro group is its reduction to a primary amine (-NH₂).[11][12] This reaction fundamentally alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.[12] This opens up a vast number of synthetic possibilities, particularly in the construction of heterocyclic ring systems.
The reduction of MABNB yields Methyl 2,3-diamino-5-bromobenzoate . This ortho-phenylenediamine derivative is an exceptionally valuable precursor for synthesizing fused heterocycles like benzimidazoles, quinoxalines, and benzotriazoles, which are common scaffolds in medicinal chemistry.
Common Reduction Methods
A variety of reagents can achieve this transformation, with the choice often depending on the presence of other functional groups.[13]
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a clean and efficient method.[14][15] Care must be taken as this method can sometimes cause dehalogenation (removal of the bromine).
-
Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are classic and robust methods for nitro group reduction.[12]
-
Tin(II) Chloride (SnCl₂): This reagent is known for its chemoselectivity, often reducing nitro groups while leaving other reducible functionalities, like esters, intact.[15]
Detailed Experimental Protocol: Reduction of MABNB using Tin(II) Chloride
This protocol describes a reliable method for the synthesis of Methyl 2,3-diamino-5-bromobenzoate.
Materials:
-
This compound (MABNB) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol (approx. 10-15 mL per gram of MABNB).
-
Reagent Addition: Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension in one portion.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the pH is basic (pH ~8-9). This will precipitate tin salts as a white solid. Be cautious as CO₂ gas will evolve.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with the extraction solvent (DCM or ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, Methyl 2,3-diamino-5-bromobenzoate, can be purified further by column chromatography or recrystallization if necessary.
Caption: Experimental workflow for the reduction of MABNB to its diamine derivative.
Conclusion
The nitro group in this compound is far more than a simple substituent; it is the master controller of the molecule's reactivity. Its potent electron-withdrawing nature deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution at the para-bromo position. Most importantly, its capacity to be chemically reduced to a primary amine transforms the electronic landscape of the molecule, providing a critical synthetic handle for the construction of complex, nitrogen-containing heterocyclic systems. A thorough understanding of these multifaceted roles is essential for any scientist aiming to exploit this versatile building block in organic synthesis and drug discovery.
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the... Retrieved from [Link]
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Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]
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YouTube. (2017). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
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Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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-
University of Missouri-St. Louis. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
University of Colorado Denver. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound | CAS No.636581-61-8 Synthetic Routes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of the Nitro Group into Amines | Request PDF. Retrieved from [Link]
-
YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Brainly. (2023). QUESTION 3 Methyl m-nitrobenzoate is less reactive than methyl benzoate in Electrophilic Aromatic. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of Methyl 2-amino-5-bromo-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic compound, presenting a unique combination of substituents on a benzene ring: a methyl ester, an amino group, a bromine atom, and a nitro group. Each of these functional groups contributes to the molecule's reactivity, potential utility in synthesis, and, critically, its stability profile. As an intermediate in complex organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in subsequent reactions.
This guide provides a detailed analysis of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its purity and degradation. The insights herein are synthesized from established chemical principles and data from structurally related compounds, providing a robust framework for its management in a laboratory setting.
Chemical Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential to appreciating its stability characteristics.
Caption: A typical workflow for assessing the stability of a chemical compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. [1][2] Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and separate it from potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for this compound.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry, but its multifaceted structure demands careful consideration of its stability. By implementing the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation, ensuring the compound's purity and reliability. For critical applications, the implementation of stability-indicating analytical methods and periodic purity assessments is strongly recommended. This proactive approach to chemical management is fundamental to the integrity and success of research and development endeavors.
References
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Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. Oxford Academic. Available at: [Link]
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Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center (DTIC). Available at: [Link]
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On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. ResearchGate. Available at: [Link]
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Methyl 2-amino-5-bromo-3-methylbenzoate. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. Available at: [Link]
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Methyl Esters. Organic Chemistry Portal. Available at: [Link]
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Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available at: [Link]
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Protecting group. Wikipedia. Available at: [Link]
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Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. Journal of the American Chemical Society. Available at: [Link]
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Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH). Available at: [Link]
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Excited state dynamics and photochemistry of nitroaromatic compounds. RSC Publishing. Available at: [Link] [3]32. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). Available at: [Link]
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Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. Available at: [Link] [4]35. Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. Available at: [Link]
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The Strategic Utility of Methyl 2-amino-5-bromo-3-nitrobenzoate in Contemporary Medicinal Chemistry: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical analysis of Methyl 2-amino-5-bromo-3-nitrobenzoate, a versatile synthetic intermediate poised for significant applications in modern drug discovery. We will explore its intrinsic chemical attributes that render it a valuable scaffold and detail its role in the synthesis of several classes of pharmacologically active agents, supported by established protocols and mechanistic insights.
Core Molecular Attributes: A Foundation for Versatility
This compound (CAS: 636581-61-8) is a polysubstituted benzene ring system featuring a strategic arrangement of functional groups that offer a multitude of synthetic possibilities. The interplay of the electron-donating amino group and the electron-withdrawing nitro and bromo groups creates a unique electronic and steric environment, influencing the reactivity of the aromatic ring and the appended functional moieties.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O₄ | |
| Molecular Weight | 275.06 g/mol | |
| CAS Number | 636581-61-8 |
The key to its utility lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine, paving the way for the formation of diamino derivatives. This transformation is a cornerstone of its application in constructing heterocyclic systems. The bromo substituent offers a handle for cross-coupling reactions, allowing for the introduction of further molecular complexity. The methyl ester and the primary amine provide sites for amide bond formation and other derivatizations.
Synthesis of the Core Scaffold
The preparation of this compound is a critical first step in its journey towards becoming a key building block for more complex molecules. A common and efficient method involves the bromination of Methyl 2-amino-3-nitrobenzoate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Crushed Ice
Procedure:
-
To a stirred heterogeneous solution of Methyl 2-amino-3-nitrobenzoate in acetic acid at room temperature, add a solution of bromine in acetic acid dropwise.
-
Stir the resulting heterogeneous solution for 45 minutes at room temperature.
-
Upon completion of the reaction (monitored by TLC), add crushed ice to the reaction mixture.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.[1][2]
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a suitable solvent for this reaction as it can dissolve the starting material to some extent and is polar enough to facilitate the electrophilic aromatic substitution (bromination) without being overly reactive.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature to control the rate of bromination and minimize the formation of potential side products.
-
Addition of Crushed Ice: The addition of ice serves to quench the reaction and precipitate the product, which has lower solubility in the cold aqueous acetic acid mixture.
Application in the Synthesis of Bromodomain Inhibitors
Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. This compound has been utilized as a key intermediate in the synthesis of potent benzimidazole-based bromodomain inhibitors.[3][4]
The synthetic strategy hinges on the reduction of the nitro group to an amine, creating a 1,2-diaminobenzene derivative. This intermediate can then be cyclized with an appropriate aldehyde or carboxylic acid to form the benzimidazole core.
Workflow: Synthesis of a Benzimidazole Scaffold
Caption: Synthetic pathway to benzimidazole derivatives.
Experimental Protocol: Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite
Procedure:
-
Dissolve this compound, iron powder, and ammonium chloride in a mixture of THF, ethanol, and water.[3]
-
Heat the mixture at 95°C with vigorous stirring for 1 hour.[3]
-
Cool the reaction mixture to room temperature and filter through a plug of Celite to remove solid iron residues.[3]
-
Rinse the Celite plug with methanol and tetrahydrofuran.
-
The filtrate, containing the desired Methyl 2,3-diamino-5-bromobenzoate, is then concentrated and can be used in the subsequent cyclization step.
Trustworthiness of the Protocol: This reduction method is a well-established and reliable procedure for the conversion of aromatic nitro compounds to their corresponding amines. The use of iron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective approach.
Role in the Development of PFKFB3 Inhibitors for Oncology
6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a key enzyme that regulates glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Inhibitors of PFKFB3 are therefore being investigated as potential anti-cancer agents. This compound serves as a precursor for the synthesis of substituted quinoxaline derivatives that act as PFKFB3 inhibitors.[5]
Similar to the synthesis of benzimidazoles, the initial step involves the reduction of the nitro group. The resulting diamine is then condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring system.
Workflow: Quinoxaline Synthesis
Caption: General route to substituted quinoxalines.
Application in the Synthesis of Nrf2-Activating Compounds
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress. This compound has been employed in the synthesis of novel Nrf2-activating compounds.[6]
The synthetic utility in this context again relies on the initial reduction of the nitro group to an amine, followed by further elaboration of the resulting diamine to construct the final bioactive molecule.
Experimental Protocol: Tin(II) Chloride Mediated Nitro Reduction
Materials:
-
This compound
-
Tin(II) chloride (SnCl₂)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound in methanol, add tin(II) chloride.[6]
-
Stir the mixture at 75°C for 1.5 hours.[6]
-
Cool the reaction solution to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by standard methods before proceeding to the next synthetic step.
Expertise-Driven Rationale: The choice of tin(II) chloride for the nitro reduction offers an alternative to the iron-based method. It is a versatile reducing agent that is often effective for a wide range of substituted nitroarenes and is known for its chemoselectivity.
Future Perspectives and Conclusion
This compound is a strategically functionalized aromatic building block with demonstrated utility in medicinal chemistry. Its application in the synthesis of diverse heterocyclic scaffolds, including benzimidazoles and quinoxalines, positions it as a valuable starting material for the development of novel therapeutics targeting a range of diseases. The presence of multiple reactive sites allows for the generation of complex and diverse molecular architectures. As research into new therapeutic targets continues, the demand for versatile and readily accessible chemical intermediates like this compound is expected to grow, solidifying its role as a key player in the drug discovery landscape.
References
Sources
- 1. WO2017035408A1 - Compounds for treatment of immune and inflammatory disorders - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors - Google Patents [patents.google.com]
- 4. ES2710120T3 - Derivados de bencimidazol como inhibidores de bromodominio - Google Patents [patents.google.com]
- 5. WO2016180536A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]
- 6. US20240132519A1 - Nrf2-activating compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Bioactive Quinazolinone Scaffolds from Methyl 2-amino-5-bromo-3-nitrobenzoate
Introduction: The Quinazolinone Core in Modern Drug Discovery
Quinazolinones represent a class of fused heterocyclic compounds that are of paramount importance in medicinal chemistry.[1][2] This scaffold is a cornerstone in the design of numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4][5] The versatility of the quinazolinone framework allows for substitution at various positions, enabling fine-tuning of its biological activity and pharmacokinetic profile.
This guide provides a detailed, three-step synthetic pathway starting from Methyl 2-amino-5-bromo-3-nitrobenzoate , a highly functionalized and versatile building block. The strategic placement of the amino, nitro, bromo, and methyl ester groups allows for a controlled and sequential series of transformations to yield a functionalized quinazolinone core, specifically 8-amino-6-bromo-2-methylquinazolin-4(3H)-one . This final compound is primed for further derivatization, particularly at the newly installed 8-amino position, making it an ideal intermediate for library synthesis in drug development programs.
Strategic Overview & Mechanistic Rationale
The conversion of this compound to the target quinazolinone is achieved through a robust three-step sequence. This strategy is designed for efficiency and control, ensuring high yields and purity of the intermediates and the final product.
-
Step 1: Amidation. The synthesis commences with the conversion of the methyl ester to a primary amide. This aminolysis reaction is critical as it installs the second nitrogen atom required for the subsequent cyclization and formation of the pyrimidinone ring of the quinazolinone system.[6][7]
-
Step 2: Cyclocondensation. The resulting 2-aminobenzamide intermediate undergoes an intramolecular cyclization with acetic anhydride. This reaction not only provides the C2-carbon and the attached methyl group but also drives the formation of the heterocyclic ring to yield the stable 6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one.[8]
-
Step 3: Selective Nitro Reduction. In the final step, the nitro group on the quinazolinone core is selectively reduced to a primary amine. This transformation is carefully controlled to avoid the reduction of the quinazolinone carbonyl or cleavage of the aryl-bromide bond.[9] The resulting amino group serves as a key functional handle for introducing further molecular diversity.
The overall synthetic workflow is depicted below:
Part 1: Synthesis of 2-amino-5-bromo-3-nitrobenzamide (Intermediate 1)
Principle & Justification
The conversion of an ester to an amide, known as aminolysis, is the foundational step of this protocol. While this reaction can be sluggish due to the relatively poor leaving group nature of the methoxide ion, it can be effectively driven to completion by using a high concentration of ammonia and thermal energy.[7] We utilize a sealed pressure vessel to maintain a high concentration of methanolic ammonia at elevated temperatures, significantly accelerating the reaction rate. This approach is superior to ambient pressure methods, which would require prohibitively long reaction times.
Experimental Protocol
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |
| This compound | 275.06 | 1.0 | 10.0 g (36.3 mmol) |
| 7N Ammonia in Methanol | 17.03 (as NH₃) | Excess | 150 mL |
Procedure:
-
To a 250 mL thick-walled pressure vessel equipped with a magnetic stir bar, add this compound (10.0 g, 36.3 mmol).
-
Add the 7N solution of ammonia in methanol (150 mL).
-
Seal the vessel securely. Caution: Ensure the vessel is rated for the expected pressure at the reaction temperature.
-
Place the vessel in a heating mantle or oil bath and heat to 100 °C with vigorous stirring.
-
Maintain the temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes).
-
After the reaction is complete, cool the vessel to room temperature and then chill in an ice bath for at least 1 hour before carefully opening.
-
A yellow precipitate should have formed. Concentrate the reaction mixture to approximately half its volume using a rotary evaporator.
-
Filter the resulting slurry through a Büchner funnel, washing the solid with a small amount of cold methanol (2 x 20 mL).
-
Dry the collected solid under high vacuum to afford 2-amino-5-bromo-3-nitrobenzamide as a yellow powder.
-
Anticipated Yield: 85-95%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Part 2: Synthesis of 6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one (Intermediate 2)
Principle & Justification
This step involves a classic cyclocondensation reaction to construct the quinazolinone ring.[8] Acetic anhydride serves a dual role: it acts as the source for the C2-carbon and the 2-methyl group, and it also serves as a dehydrating agent to drive the final ring-closing step. The mechanism proceeds via initial acylation of the primary amine, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly formed acetamide carbonyl, and subsequent dehydration to yield the aromatic quinazolinone ring. Heating is necessary to overcome the activation energy for the cyclization and dehydration steps.
Experimental Protocol
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |
| 2-amino-5-bromo-3-nitrobenzamide | 260.05 | 1.0 | 8.0 g (30.8 mmol) |
| Acetic Anhydride | 102.09 | Excess | 40 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-5-bromo-3-nitrobenzamide (8.0 g, 30.8 mmol) in acetic anhydride (40 mL).
-
Heat the mixture to reflux (approx. 140 °C) with stirring. The solid will gradually dissolve.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate / Hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form upon cooling.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL) with stirring. Caution: This will quench the excess acetic anhydride in an exothermic reaction.
-
Continue stirring the aqueous slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).
-
Dry the product under high vacuum to yield 6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one as a pale yellow or off-white solid.
-
Anticipated Yield: 90-98%
-
Characterization: Confirm the structure via ¹H NMR, which should show a new singlet corresponding to the C2-methyl group.
Part 3: Synthesis of 8-amino-6-bromo-2-methylquinazolin-4(3H)-one (Final Product)
Principle & Justification
The final step is the chemoselective reduction of the aromatic nitro group. While catalytic hydrogenation is a common method for this transformation, it carries a significant risk of hydrodebromination (loss of the bromine substituent).[9] Therefore, a more reliable method is reduction with a metal salt in acidic medium, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[9] This classic method is highly effective for reducing aromatic nitro groups to anilines while preserving other reducible functionalities like halides and the quinazolinone ring itself. The reaction proceeds via a series of single-electron transfers from the Sn(II) species.
Experimental Protocol
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |
| 6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one | 284.07 | 1.0 | 7.0 g (24.6 mmol) |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 5.0 | 27.8 g (123.2 mmol) |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 50 mL |
| Ethanol (EtOH) | 46.07 | - | 100 mL |
| 5M Sodium Hydroxide (NaOH) | 40.00 | - | As needed (~150 mL) |
Procedure:
-
In a 500 mL round-bottom flask, suspend 6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one (7.0 g, 24.6 mmol) in ethanol (100 mL).
-
In a separate beaker, dissolve tin(II) chloride dihydrate (27.8 g, 123.2 mmol) in concentrated hydrochloric acid (50 mL). This may be slightly exothermic.
-
Add the SnCl₂/HCl solution to the suspension in the flask with vigorous stirring.
-
Heat the reaction mixture to 70 °C using a heating mantle and stir for 2-3 hours. The yellow suspension should become a clear, homogeneous solution. Monitor by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully neutralize the acidic solution by the slow, dropwise addition of 5M NaOH solution. The pH should be adjusted to ~8-9. A thick, white precipitate (tin hydroxides) will form.
-
Add ethyl acetate (200 mL) to the flask and stir vigorously for 15 minutes to extract the product.
-
Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the Celite® pad with additional ethyl acetate (2 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford 8-amino-6-bromo-2-methylquinazolin-4(3H)-one .
-
Anticipated Yield: 75-85%
-
Characterization: The product should show a significant shift in the ¹H NMR aromatic signals and the appearance of a broad singlet for the new -NH₂ group. The mass spectrum will confirm the reduction of the nitro group (loss of 30 amu; -NO₂ → -NH₂).
References
-
Al-Suwaidan, I. A., et al. (2019). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Journal of the Serbian Chemical Society. Available at: [Link]
-
Wang, D., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. Available at: [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Various Authors. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. INNOVATIVE RESEARCH IN SCIENCE. Available at: [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. Available at: [Link]
-
Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
Darwish, K. M. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. Available at: [Link]
-
Various Authors. (2021). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
-
Ashenhurst, J. Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (Various Dates). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]
-
Tiwari, A., & Bhanage, B. (2015). Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. Semantic Scholar. Available at: [Link]
-
Various Authors. (2024). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. American Chemical Society - ACS Figshare. Available at: [Link]
-
Various Authors. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. Available at: [Link]
-
Various Authors. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Available at: [Link]
-
Various Authors. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed. Available at: [Link]
-
ResearchGate. (Various Dates). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Available at: [Link]
-
Gowda, D. C. (2004). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
-
ResearchGate. (Various Dates). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
ResearchGate. (Various Dates). Synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]
-
Various Authors. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]
- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
-
MySkinRecipes. Methyl 5-bromo-2-methyl-3-nitrobenzoate. Available at: [Link]
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- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: A Validated Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. The procedure is based on the electrophilic bromination of Methyl 2-amino-3-nitrobenzoate. We delve into the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the reaction dynamics. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction: Significance and Synthetic Strategy
This compound is a highly functionalized aromatic compound. Its unique substitution pattern, featuring an activating amino group, a deactivating nitro group, and a bromine atom, makes it a versatile building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.[1] The presence of multiple reactive sites allows for selective and sequential modifications, a desirable trait in drug discovery and development.[1]
The synthetic strategy detailed herein employs a direct and efficient electrophilic aromatic substitution. The chosen precursor, Methyl 2-amino-3-nitrobenzoate, is selectively brominated. The regioselectivity of this reaction is governed by the powerful directing effects of the substituents on the benzene ring. The strongly activating ortho, para-directing amino group (-NH₂) overwhelmingly influences the position of bromination, directing the incoming electrophile to the C5 position, which is para to the amine. This position is sterically accessible and electronically enriched, leading to a high yield of the desired product.
Reaction Scheme and Mechanism
The core of this protocol is the electrophilic bromination of an activated aromatic ring.
Overall Reaction:
Mechanistic Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Acetic acid serves as the solvent. The amino group at C2 is a potent activating group, increasing the nucleophilicity of the aromatic ring, particularly at the ortho and para positions (C4 and C6, and C5 respectively). The nitro group (-NO₂) and the methyl ester (-COOCH₃) are both deactivating groups. The bromine molecule (Br₂) acts as the source of the electrophile. The electron-rich aromatic ring attacks one of the bromine atoms, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). The C5 position (para to the amino group) is the most favorable site for attack due to maximal stabilization from the amine's lone pair. A base (such as the bromide ion or a solvent molecule) then abstracts a proton from the C5 carbon, restoring the ring's aromaticity and yielding the final product.
Experimental Protocol
This protocol is adapted from a verified synthetic procedure and optimized for clarity and reproducibility.[2]
Materials and Equipment
| Reagents & Solvents | Supplier | CAS No. | Molecular Weight |
| Methyl 2-amino-3-nitrobenzoate | Major Supplier | 606-18-8 | 196.16 g/mol |
| Bromine (Br₂) | Major Supplier | 7726-95-6 | 159.81 g/mol |
| Glacial Acetic Acid | Major Supplier | 64-19-7 | 60.05 g/mol |
| Deionized Water | In-house | 7732-18-5 | 18.02 g/mol |
| Ice | In-house | - | - |
Equipment:
-
50 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
10 mL graduated cylinder
-
5 mL dropping funnel or Pasteur pipette
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Substrate Solution: In a 50 mL flask, dissolve 2.23 g (10.4 mmol) of Methyl 2-amino-3-nitrobenzoate in 12 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.[2]
-
Preparation of Bromine Solution: (Caution: Perform this step in a certified chemical fume hood) . In a separate small container, carefully prepare a solution of 0.53 mL (10.4 mmol) of liquid bromine in 2 mL of glacial acetic acid.[2]
-
Reaction: Add the bromine solution dropwise to the stirred substrate solution over a period of 5 minutes. Use a dropping funnel or a Pasteur pipette for controlled addition.[2]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes.[2] The solution will typically remain a yellow to orange color.
-
Product Precipitation (Work-up): Pour the reaction mixture into a 250 mL beaker containing 100 grams of crushed ice. A yellow solid should precipitate immediately.[2]
-
Isolation: Collect the precipitated yellow solid by suction filtration using a Büchner funnel.[2]
-
Drying: Dry the collected solid to a constant weight. This can be done in a vacuum desiccator or a low-temperature vacuum oven. The expected yield is approximately 2.50 g (82%).[2]
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Value / Data | Source |
| Appearance | Yellow Solid | [2] |
| Molecular Formula | C₈H₇BrN₂O₄ | [3] |
| Molecular Weight | 275.06 g/mol | [3] |
| Reported Yield | 82% | [2] |
| ¹H NMR (CDCl₃) | δ 3.95 (s, 3H), 8.35 (br s, 2H), 8.6 (d, 1H) | [2] |
Further Recommended Analysis:
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (N-H stretch, C=O stretch of ester, N-O stretch of nitro group, C-Br stretch).
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Melting Point: To assess the purity of the final product.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon skin contact and is harmful if inhaled. Handle exclusively in a chemical fume hood.[4][5] Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Glacial Acetic Acid: Corrosive and can cause skin and eye burns. The vapors are irritating to the respiratory system.[4]
-
Product (this compound): The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous filtrates should be neutralized before disposal.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
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Application Notes and Protocols: Cyclization of Methyl 2-amino-5-bromo-3-nitrobenzoate
Introduction
Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic placement of an amine, a nitro group, a bromine atom, and a methyl ester on a benzene ring allows for a variety of chemical transformations. The most prominent of these is its cyclization to form heterocyclic scaffolds, particularly quinazolinones.
Quinazolinones are a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The cyclization of this compound, typically initiated by the selective reduction of the nitro group, provides a direct route to 7-bromo-8-amino-quinazolin-4(3H)-one and related derivatives. This guide provides a detailed exploration of the reaction conditions, mechanisms, and step-by-step protocols for achieving this critical transformation.
The Core Strategy: Reductive Cyclization
The primary pathway for the cyclization of this compound involves a tandem reaction sequence:
-
Selective Reduction: The ortho-nitro group is selectively reduced to an amino group, forming a transient diamine intermediate (Methyl 2,3-diamino-5-bromobenzoate).
-
Intramolecular Cyclization: The newly formed nucleophilic amine attacks the electrophilic carbonyl carbon of the adjacent methyl ester, leading to the elimination of methanol and the formation of a stable six-membered lactam ring.
The success of this entire process hinges on the first step: the chemoselective reduction of the nitro group without affecting the ester or causing dehalogenation of the aryl bromide. The strong intramolecular hydrogen bonding between the ortho-amino and nitro groups can influence the molecule's stability and reactivity.[4][5]
Workflow for Selecting a Reduction Method
The choice of reducing agent is critical for achieving high yield and purity. The following decision-making workflow can guide the selection process based on the functional groups present in the starting material.
Sources
Application Note and Protocol for the Recrystallization of Methyl 2-amino-5-bromo-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Recrystallization
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving a high degree of purity is paramount. "Methyl 2-amino-5-bromo-3-nitrobenzoate" (CAS No. 636581-61-8) is a substituted aromatic compound whose utility in drug development is contingent on its purity.[1][2][3] Synthetic procedures often yield crude products contaminated with unreacted starting materials, byproducts, or residual solvents. Recrystallization is a robust and widely employed purification technique that leverages differences in solubility to separate a target compound from such impurities.[4][5]
The fundamental principle of recrystallization is the differential solubility of a substance at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures.[6] This application note provides a detailed protocol for the recrystallization of this compound, developed from foundational chemical principles and best practices for analogous aromatic nitro compounds.
Physicochemical Properties and Solvent Selection Logic
The molecular structure of this compound, featuring an amino group, a nitro group, a bromine atom, and a methyl ester on a benzene ring, renders it a moderately polar molecule. This polarity is a key determinant in selecting an appropriate recrystallization solvent.
Based on the principle of "like dissolves like," a solvent of similar polarity is likely to be effective.[7] Highly nonpolar solvents such as hexanes are unlikely to dissolve the compound even at elevated temperatures. Conversely, highly polar solvents may dissolve the compound too readily, even at room temperature, leading to poor recovery. Therefore, solvents of intermediate polarity, such as alcohols, are logical starting points.
Table 1: Qualitative Solubility Characteristics of this compound
| Solvent | Polarity | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability for Recrystallization |
| Water | High | Very Low | Low | Poor (potential anti-solvent) |
| Methanol | High-Medium | Low to Moderate | High | Good |
| Ethanol | Medium | Low | High | Excellent (Recommended) |
| Acetone | Medium | Moderate to High | Very High | Fair to Poor (Potential for high loss) |
| Ethyl Acetate | Medium-Low | Low | Moderate to High | Good |
| Dichloromethane | Low | Low | Moderate | Fair (low boiling point can be problematic) |
| Hexanes | Very Low | Very Low | Very Low | Poor (useful as an anti-solvent) |
Ethanol is recommended as the primary solvent for the recrystallization of this compound. Its ability to dissolve the compound effectively at its boiling point while exhibiting significantly lower solubility at reduced temperatures provides an excellent differential for high-yield, high-purity crystal formation.[8]
Safety Precautions and Handling
Prior to commencing any experimental work, it is imperative to consult the material safety data sheet (MSDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[9]
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine crystalline dust.[9]
-
Fire Safety: Ethanol is a flammable liquid. Ensure that heating is performed using a spark-free heating source, such as a heating mantle or a steam bath. Keep flammable solvents away from open flames and hot surfaces.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of approximately 5 grams of crude this compound. The solvent volume should be scaled accordingly for different quantities of the starting material.
Equipment and Reagents:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Heating mantle or steam bath
-
Magnetic stir plate and stir bar
-
Buchner funnel and filter flask
-
Filter paper (to fit Buchner funnel)
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-25 mL of ethanol to the flask.
-
Gently heat the mixture on a heating mantle or steam bath with continuous stirring. The goal is to reach the boiling point of the ethanol.
-
Continue to add small portions of ethanol (1-2 mL at a time) to the boiling mixture until all of the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[7]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask (250 mL) containing a small amount of ethanol on the heating source.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of cold ethanol to ensure it is sealed to the funnel.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any residual soluble impurities.
-
Continue to draw air through the crystals on the filter paper for 10-15 minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the filter cake of crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Recrystallization workflow for this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to boil off some of the solvent and attempt to cool again. If that fails, consider adding a suitable anti-solvent (e.g., water) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Vigorous stirring during cooling can sometimes help. |
| Poor recovery of the product | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is preheated for hot filtration. |
| Colored crystals obtained | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Do not add charcoal to a boiling solution as it may cause it to boil over. |
References
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CAS NO. 636581-61-8 | this compound . Arctom[Link]
-
Recrystallization1 . University of California, Irvine. [Link]
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Recrystallization . Homi Bhabha Centre for Science Education. [Link]
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This compound,636581... LookChemical. [Link]
- WO2017035408A1 - Compounds for treatment of immune and inflammatory disorders.
-
2.1: RECRYSTALLIZATION . Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS . European Patent Office. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-amino-5-bromo-3-nitrobenzoate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of Methyl 2-amino-5-bromo-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. The protocol herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory compliance and data integrity.
Introduction: The Analytical Imperative
This compound (MABNB) is an aromatic compound incorporating amino, bromo, and nitro functional groups, which are common moieties in various pharmacologically active molecules.[1] The purity of such intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy. Therefore, a reliable and validated analytical method is paramount for its quantitative analysis and for the detection of any process-related impurities or degradation products.
This guide provides a comprehensive framework for the HPLC analysis of MABNB, from method development rationale to a full validation protocol, including forced degradation studies to establish the method's stability-indicating capabilities.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 17984898[1] | |
| Molecular Formula | C₈H₇BrN₂O₄ | PubChem[1] |
| Molecular Weight | 275.06 g/mol | PubChem[1] |
| Polarity | Moderately polar, suitable for reversed-phase chromatography. | Inferred from structure |
| UV Absorbance | Expected strong absorbance in the UV region due to the nitroaromatic chromophore. | [2][3][4][5][6] |
HPLC Method Development: A Rationale-Driven Approach
The selection of chromatographic conditions is based on the physicochemical properties of MABNB and established principles for the separation of aromatic and nitro-containing compounds.[7][8][9]
Column Selection: The Stationary Phase
A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase chromatography of moderately polar aromatic compounds.[10][11][12][13][14] The hydrophobic C18 chains provide excellent retention and resolution for such analytes. A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for method development.
Mobile Phase Composition
A mixture of an aqueous buffer and an organic modifier is employed.
-
Aqueous Phase: A phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) is used to maintain a consistent pH and ensure reproducible retention times, especially given the presence of the basic amino group.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is often beneficial for separating compounds with differing polarities, which is particularly useful when analyzing for unknown degradation products.[7][15]
Detection Wavelength
Nitroaromatic compounds typically exhibit strong UV absorbance.[2][3][4] Based on the structure of MABNB, a detection wavelength of 254 nm is selected as it generally provides a good response for aromatic compounds and is a common setting for the analysis of such molecules.[7][8][15]
Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Method Validation Protocol: Ensuring Trustworthiness
The developed method must be rigorously validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) and USP <621> guidelines.[1][7][8][9][16][17][18][19][20][21]
Caption: Workflow for HPLC method validation.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17][18] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[15][22][23][24][25]
Protocol:
-
Prepare a stock solution of MABNB (e.g., 1 mg/mL in diluent).
-
Subject the stock solution to the following stress conditions as per ICH Q1A(R2) guidelines:[22][23][24]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80 °C for 48 hours.
-
Photolytic Degradation: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method.
-
Acceptance Criteria: The method is specific if the MABNB peak is resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally homogeneous.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[17][18]
Protocol:
-
Prepare a series of at least five standard solutions of MABNB covering the expected working range (e.g., 50% to 150% of the target concentration, which could be 0.1 mg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Acceptance Criteria: A linear relationship is established if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[17][18] It is typically assessed by spike recovery experiments.
Protocol:
-
Prepare solutions of a known concentration of MABNB (e.g., 100% of the target concentration).
-
Spike these solutions with known amounts of MABNB at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17][18] It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Prepare six separate samples of MABNB at 100% of the target concentration.
-
Analyze these samples on the same day, by the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18][20]
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a standard solution under each modified condition.
-
Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.[1][7][8][9][16]
Protocol:
-
Inject a standard solution of MABNB five times.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): A measure of peak symmetry.
-
Theoretical plates (N): A measure of column efficiency.
-
Relative Standard Deviation (RSD) of peak areas and retention times.
-
System Suitability Acceptance Criteria
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Areas | ≤ 2.0% |
| RSD of Retention Times | ≤ 1.0% |
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clear, well-structured tables for easy review and comparison. Chromatograms from the forced degradation studies should be presented with clear peak labeling to demonstrate specificity.
Conclusion
The HPLC method detailed in this application note provides a comprehensive and reliable approach for the purity assessment of this compound. The systematic, rationale-driven method development, coupled with a thorough validation protocol grounded in international regulatory guidelines, ensures the generation of high-quality, defensible data. This method is well-suited for implementation in quality control laboratories within the pharmaceutical industry.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved January 11, 2026, from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved January 11, 2026, from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved January 11, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved January 11, 2026, from [Link]
-
Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 11, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. Retrieved January 11, 2026, from [Link]
- David, V., et al. (n.d.). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revue Roumaine de Chimie.
-
Goodpaster, J. V., & Liszewski, C. A. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1187, 339042. [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved January 11, 2026, from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved January 11, 2026, from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved January 11, 2026, from [Link]
-
GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved January 11, 2026, from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 11, 2026, from [Link]
-
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved January 11, 2026, from [Link]
-
SPIE Digital Library. (n.d.). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved January 11, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 11, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 11, 2026, from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 11, 2026, from [Link]
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1H NMR characterization of "Methyl 2-amino-5-bromo-3-nitrobenzoate"
An Application Note for the Structural Elucidation of Methyl 2-amino-5-bromo-3-nitrobenzoate using ¹H NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, a polysubstituted aromatic compound relevant in synthetic chemistry and drug development. We will delve into the theoretical principles guiding spectral prediction, present detailed protocols for sample preparation and data acquisition, and offer a systematic approach to data processing and spectral interpretation. This guide is intended for researchers, scientists, and professionals who require robust methods for the structural verification of complex small molecules.
Introduction: The Imperative for Structural Verification
In the fields of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and safety. This compound (C₈H₇BrN₂O₄) presents a fascinating case study for structural analysis due to its complex substitution pattern on the benzene ring.[1] The interplay of a strongly electron-donating amino (-NH₂) group with multiple electron-withdrawing groups (a nitro -NO₂, a bromo -Br, and a methyl ester -COOCH₃) creates a unique electronic environment that is exquisitely reported by ¹H NMR spectroscopy. Understanding these substituent effects is not merely academic; it is critical for confirming the regiochemistry of synthesis and ensuring the purity of key intermediates.[2][3]
This document serves as both a theoretical guide and a practical protocol. We will first predict the ¹H NMR spectrum by analyzing the electronic effects of each substituent and then provide a step-by-step workflow to acquire and interpret high-quality experimental data.
Theoretical Analysis and Spectral Prediction
Before entering the laboratory, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum: chemical shift (δ), integration, and multiplicity (splitting pattern).
Molecular Structure:
Caption: Overall workflow for NMR characterization.
Protocol 1: Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. A properly prepared sample should be a clear, homogenous solution free of any particulate matter. [4][5] Materials:
-
This compound (5-10 mg)
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
Volumetric glassware or calibrated Pasteur pipette
-
Glass wool or a syringe filter
-
Vial for dissolving the sample
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice, but if solubility is an issue, DMSO-d₆ is an excellent alternative for polar aromatic compounds. [6]3. Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. [5]Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be perfectly clear.
-
Filtration: To remove any suspended microparticles that can degrade spectral quality, filter the solution directly into the NMR tube. A common method is to push a small plug of glass wool into a Pasteur pipette and use it to transfer the solution. 5. Capping and Labeling: Securely cap the NMR tube and label it clearly. Clean the outside of the tube with a lint-free wipe before insertion into the spectrometer.
Protocol 2: Data Acquisition & Processing
Modern NMR spectrometers automate many acquisition steps, but understanding the underlying process is key to obtaining and interpreting good data. [7] A. Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
Experiment: Standard 1D Proton (zg30)
-
Solvent: Specify the lock solvent (e.g., CDCl3)
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for this sample concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): A range of ~16 ppm is appropriate to capture all signals.
B. Data Processing Workflow:
The raw data collected is a Free Induction Decay (FID), a time-domain signal that must be converted into the familiar frequency-domain spectrum. [8][9]
Caption: The NMR data processing pipeline.
Procedure:
-
Fourier Transformation (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum using the Fourier Transform algorithm. [7][10]2. Phase Correction: The transformed spectrum will have phase distortions. This step corrects the phase of the peaks so that they are all purely absorptive and symmetrical.
-
Baseline Correction: A polynomial function is applied to flatten the baseline of the spectrum, ensuring accurate integrations.
-
Referencing: The chemical shift axis is calibrated by setting the peak for an internal standard, such as tetramethylsilane (TMS), to 0.00 ppm. If no TMS is added, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm). [6]5. Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal. [11]
Interpreting the Spectrum: A Self-Validating System
The final step is to assign the processed signals to the specific protons in this compound. The trustworthiness of the assignment comes from the convergence of all four pieces of NMR data (chemical shift, integration, multiplicity, and coupling constants) to support a single, unambiguous structure.
Hypothetical ¹H NMR Data (400 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Integration (Relative) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 8.35 | 1.00 | d | 2.4 | Ar-H (H-6) |
| 2 | 8.01 | 1.02 | d | 2.4 | Ar-H (H-4) |
| 3 | 6.15 | 2.05 | br s | - | -NH₂ |
| 4 | 3.94 | 3.00 | s | - | -OCH₃ |
Analysis:
-
Signal 4 (3.94 ppm): A singlet integrating to 3 protons is characteristic of the methyl ester (-OCH₃) group.
-
Signal 3 (6.15 ppm): A broad singlet integrating to 2 protons is assigned to the amine (-NH₂) protons. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Signals 1 & 2 (8.35 and 8.01 ppm): These two signals in the aromatic region each integrate to 1 proton. They appear as doublets with an identical coupling constant of 2.4 Hz, confirming they are coupled to each other. This J-value is characteristic of a four-bond meta-coupling (⁴J), validating their 1,3-relationship on the ring. The downfield positions confirm the strong deshielding effect of the surrounding electron-withdrawing groups.
Conclusion
The ¹H NMR characterization of this compound is a definitive method for its structural confirmation. Through a combination of theoretical prediction based on substituent electronic effects and a systematic experimental approach, a high-quality, interpretable spectrum can be readily obtained. The congruence of chemical shift, integration, and multiplicity provides a robust, self-validating dataset that confirms the identity and purity of this important chemical entity.
References
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from The University of Birmingham. [Link]
-
Ye, T., & Yuan, J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from Department of Chemistry. [Link]
-
Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. [Link]
-
Claridge, T. D. W. (n.d.). NMR Data Processing. Retrieved from eMagRes. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. [Link]
-
University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. [Link]
-
Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]
-
Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. [Link]
-
University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Department of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Szatylowicz, H., et al. (n.d.). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. ResearchGate. [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? ChemistryViews. [Link]
-
ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]
-
Poater, J., et al. (2017). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. Physical Chemistry Chemical Physics, 19(26), 16971-16979. [Link]
-
University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Department of Chemistry. [Link]
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- 4. publish.uwo.ca [publish.uwo.ca]
- 5. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
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- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
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- 11. web.mnstate.edu [web.mnstate.edu]
The Strategic Utility of Methyl 2-amino-5-bromo-3-nitrobenzoate as a Precursor for Novel Benzodiazepine Scaffolds
Abstract
Benzodiazepines are a cornerstone class of psychoactive compounds, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthetic versatility of their core structure allows for extensive medicinal chemistry exploration to modulate potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive technical guide for researchers and drug development professionals on the strategic use of Methyl 2-amino-5-bromo-3-nitrobenzoate as a key starting material for the synthesis of novel 1,4-benzodiazepine derivatives. We will delineate detailed protocols, explain the underlying chemical principles for each synthetic transformation, and present a logical workflow from the precursor to a target benzodiazepine scaffold.
Introduction to the Precursor: this compound
This compound is a highly functionalized aromatic compound that serves as an excellent precursor for the synthesis of various heterocyclic systems, including benzodiazepines. Its structure incorporates several key features that are advantageous for synthetic chemists:
-
Orthogonally positioned functional groups: The amino, nitro, and methyl ester groups are strategically placed on the benzene ring, allowing for selective transformations at different stages of the synthesis.
-
Electron-withdrawing nitro group: The nitro group activates the aromatic ring for certain reactions and, more importantly, can be selectively reduced to a primary amine, which is a crucial step in the formation of the diazepine ring.[1]
-
Bromo substituent: The bromine atom at the 5-position provides a handle for further diversification of the benzodiazepine scaffold through cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups to explore structure-activity relationships (SAR).
-
Methyl ester functionality: The ester group can be readily hydrolyzed or aminated to participate in the cyclization step to form the lactam function of the benzodiazepine core.
These attributes make this compound a versatile and valuable building block in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physical and chemical properties of the precursor is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O₄ |
| Molecular Weight | 275.06 g/mol |
| Appearance | Typically a crystalline solid |
| CAS Number | 636581-61-8 |
Synthetic Workflow Overview
The overall synthetic strategy to convert this compound into a 7-bromo-1,4-benzodiazepin-2-one scaffold involves a three-step sequence:
-
Selective Reduction: The aromatic nitro group is selectively reduced to a primary amine, yielding a 2,3-diaminobenzoate derivative.
-
Acylation: The more nucleophilic 3-amino group is selectively acylated with a suitable two-carbon building block, such as an α-haloacetyl halide.
-
Intramolecular Cyclization: The final step involves an intramolecular nucleophilic substitution to form the seven-membered diazepine ring, typically facilitated by a base.
This workflow is depicted in the diagram below:
Caption: Overall synthetic workflow.
Part 1: Detailed Experimental Protocols
Step 1: Selective Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of a methyl ester and an amino group is a critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 1.1: Catalytic Hydrogenation
-
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic nitro groups under mild conditions.[2] This method is often preferred for its high chemoselectivity and the clean work-up, as the by-product is water.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2,3-diamino-5-bromobenzoate, which can often be used in the next step without further purification.
-
Step 2: Selective Acylation of the Diamine Intermediate
Following the reduction, the resulting diamine needs to be selectively acylated. The 3-amino group, being more sterically accessible and electronically activated, is expected to be more nucleophilic than the 2-amino group.
Protocol 1.2: Acylation with Chloroacetyl Chloride
-
Rationale: Chloroacetyl chloride is a common reagent for introducing the two-carbon unit required for the formation of the 1,4-benzodiazepine-2-one core. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
-
Materials:
-
Methyl 2,3-diamino-5-bromobenzoate
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the crude Methyl 2,3-diamino-5-bromobenzoate (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, Methyl 2-amino-5-bromo-3-(2-chloroacetamido)benzoate, can be purified by recrystallization or column chromatography if necessary.
-
Step 3: Intramolecular Cyclization to Form the Benzodiazepine Ring
The final step is the base-mediated intramolecular cyclization to form the seven-membered lactam ring.
Protocol 1.3: Base-Mediated Cyclization
-
Rationale: A suitable base will deprotonate the 2-amino group, which then acts as a nucleophile to displace the chloride on the adjacent side chain, forming the diazepine ring. Ammonia in a protic solvent is often used to facilitate this cyclization.
-
Materials:
-
Methyl 2-amino-5-bromo-3-(2-chloroacetamido)benzoate
-
7N Ammoniacal Methanol
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the Methyl 2-amino-5-bromo-3-(2-chloroacetamido)benzoate (1.0 eq) in methanol.
-
Add a solution of 7N ammonia in methanol to the reaction mixture.
-
Reflux the reaction mixture and monitor its progress by TLC or LC-MS.
-
The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The resulting crude product, 7-Bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
-
Mechanistic Insights
The key cyclization step proceeds via an intramolecular nucleophilic aromatic substitution (SNAAr) mechanism.
Caption: Key steps in the cyclization mechanism.
-
Deprotonation: The base (ammonia) deprotonates the primary aromatic amine at the 2-position, increasing its nucleophilicity.
-
Intramolecular Nucleophilic Attack: The resulting anilide anion attacks the electrophilic carbon atom bearing the chlorine atom.
-
Ring Closure and Chloride Elimination: This concerted or stepwise process leads to the formation of the seven-membered ring and the elimination of a chloride ion, yielding the stable benzodiazepine lactam.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Nitro Reduction | 10% Pd/C, H₂ | MeOH or EtOAc | Room Temp. | >90% |
| 2 | Acylation | Chloroacetyl chloride, TEA | DCM or THF | 0 °C to RT | 70-85% |
| 3 | Cyclization | 7N NH₃ in MeOH | MeOH | Reflux | 60-80% |
Conclusion
This compound is a strategically valuable precursor for the synthesis of novel benzodiazepine derivatives. The protocols outlined in this application note provide a reliable and efficient pathway to a 7-bromo-1,4-benzodiazepin-2-one scaffold. The presence of the bromo substituent in the final product offers a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for the development of new therapeutic agents. The presented methodologies are robust and can be adapted for the synthesis of a library of benzodiazepine analogs for drug discovery programs.
References
-
Kim, S., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(10), 5568-5572. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Blaser, H. U., et al. (2011). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 15(4), 732-747. [Link]
-
Organic Reactions. (2011). The Bischler-Napieralski Reaction. [Link]
-
Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Pharmaceutical Sciences, 30(1), 1-20. [Link]
Sources
Application Notes & Protocols for Suzuki Coupling Reactions with Methyl 2-amino-5-bromo-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 2-amino-5-bromo-3-nitrobenzoate in Synthesis
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a bromine atom, a nitro group, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preeminent example.[1]
This powerful reaction enables the strategic introduction of a wide array of aryl and heteroaryl moieties at the 5-position, yielding substituted anthranilate derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds and other pharmacologically active agents.[1][2] The electron-withdrawing nature of the nitro group and the ortho-amino functionality can influence the reactivity of the C-Br bond, making a well-defined protocol essential for successful and reproducible outcomes.[2][3]
This comprehensive guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound, detailing the underlying mechanistic principles, offering step-by-step experimental protocols, and presenting strategies for optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning transformation that proceeds via a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[3][4]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Degassing: Bubble the inert gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2-amino-3-nitrobenzoate.
Caption: General experimental workflow for a Suzuki coupling reaction.
Data Presentation: Survey of Reaction Conditions for Structurally Similar Substrates
While specific yield data for this compound is not extensively reported in a single source, the following table summarizes typical conditions and outcomes for the Suzuki coupling of structurally analogous 2-amino-5-brominated aromatic compounds. This data serves as a valuable guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 15+ | 85 | [5] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 15+ | 82 | [5] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 15+ | 88 | [5] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 15+ | 78 | [5] |
| 5 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 12 | >90 (expected) | [5] |
Data is for the structurally similar substrate 5-bromo-2-methylpyridin-3-amine and serves as a strong predictive model.
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a reliable and commercially available catalyst, more challenging couplings may benefit from the use of modern catalyst systems. Buchwald-type ligands, such as SPhos, in combination with a palladium precursor like Pd(OAc)₂, often exhibit higher activity and broader substrate scope, particularly for sterically hindered or electron-deficient substrates.[5] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[5]
-
The Role of the Base: The base is critical for activating the boronic acid to facilitate transmetalation.[3][4] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is a stronger base than K₂CO₃ and can be more effective for less reactive boronic acids. Cesium carbonate (Cs₂CO₃) is another strong base that can enhance reaction rates.[4]
-
Solvent Systems: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base.[2] The choice of solvent can influence the reaction rate and yield.
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing to remove oxygen, which can deactivate the Pd(0) catalyst. Use a fresh bottle of catalyst or a more active catalyst system (e.g., Pd(OAc)₂/SPhos). |
| Low reactivity of the boronic acid | Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Excess boronic acid or prolonged reaction time | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| Protodeborylation (loss of the boronic acid group) | Presence of excess water or acidic impurities | Use anhydrous solvents if possible, or minimize the amount of water. Ensure the base is of high purity. |
| Difficulty in purification | Complex reaction mixture | Optimize the reaction conditions to minimize side product formation. Consider using a different catalyst system that may provide a cleaner reaction profile. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a diverse array of 5-aryl-2-amino-3-nitrobenzoate derivatives. A thorough understanding of the reaction mechanism and the role of each component is paramount for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Careful optimization of the catalyst, base, and solvent system will enable the efficient synthesis of novel compounds for applications in drug discovery and materials science.
References
-
Gore, V. G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
De Nanteuil, F., et al. (2025). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC - NIH. Retrieved from [Link]
-
Khan, I., et al. (2025). Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. ResearchGate. Retrieved from [Link]
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Application Note: Monitoring Reactions of Methyl 2-amino-5-bromo-3-nitrobenzoate by Thin-Layer Chromatography
Introduction: The Strategic Role of TLC in Synthesizing Complex Molecules
Thin-Layer Chromatography (TLC) is an indispensable analytical technique in organic synthesis, valued for its speed, simplicity, and low cost.[1][2] It provides immediate qualitative insights into a reaction's progress by separating components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[1] For drug development professionals and researchers, mastering TLC is fundamental for optimizing reaction conditions, determining endpoints, and assessing the purity of isolated products.
Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic compound, serving as a versatile building block in the synthesis of various heterocyclic systems, including inhibitors for immune and inflammatory disorders.[3][4] Its primary reaction pathway often involves the selective reduction of the nitro group to an amine, a transformation that dramatically alters the molecule's polarity.[5][6][7][8] This significant polarity shift is ideal for monitoring by TLC, as the starting material and product will exhibit markedly different retention factors (Rƒ).
This application note explains the causality behind experimental choices, offering protocols that are both reliable and self-validating for monitoring this critical transformation.
Foundational Principles for TLC Analysis
The Stationary Phase: Silica Gel
For compounds like this compound, silica gel (SiO₂) is the stationary phase of choice. Its surface is rich in polar silanol (Si-OH) groups, which interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[2] Consequently, more polar compounds adsorb more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Rƒ value.[9][10]
The Mobile Phase (Eluent): Tuning Polarity for Optimal Separation
The mobile phase, or eluent, is a solvent or solvent mixture that flows up the TLC plate via capillary action, carrying the analytes with it.[1] The eluent's polarity is the most critical variable in achieving good separation.
-
Low Polarity Eluents: (e.g., Hexanes, Petroleum Ether) will result in most polar compounds remaining at the baseline (Rƒ ≈ 0).
-
High Polarity Eluents: (e.g., Methanol, Water) will cause most compounds to travel with the solvent front (Rƒ ≈ 1).
The ideal eluent is one that provides a differential migration, typically aiming for an Rƒ value of 0.3-0.7 for the compound of interest, as this range offers the best resolution from other potential spots.[9] A common strategy involves using a binary mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), allowing for fine-tuning of the overall polarity by adjusting their ratio.[9]
Retention Factor (Rƒ): A Quantitative Metric
The Retention Factor (Rƒ) is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[10][11]
Rƒ = (Distance traveled by the substance) / (Distance traveled by the solvent front) [11]
While the Rƒ value is characteristic for a specific compound in a given system, it is sensitive to experimental conditions (temperature, adsorbent layer thickness, chamber saturation).[10] Therefore, the most reliable use of TLC involves running reference standards alongside the reaction mixture on the same plate.
Core Application: Monitoring Nitro Group Reduction
A frequent and critical reaction of this compound is the reduction of its nitro group (-NO₂) to a primary amine (-NH₂), yielding Methyl 2,3-diamino-5-bromobenzoate.[5][7][12] This conversion introduces a second, highly polar amino group, drastically lowering the product's Rƒ value compared to the starting material.
| Compound | Structure | Key Functional Groups | Expected Polarity | Expected Rƒ |
| Starting Material (SM) | This compound | 1 Amino, 1 Nitro, 1 Ester, 1 Bromo | Moderate | Higher |
| Product (P) | Methyl 2,3-diamino-5-bromobenzoate | 2 Amino, 1 Ester, 1 Bromo | High | Lower |
Table 1: Comparison of Starting Material and Product Properties.
Detailed Experimental Protocols
Protocol 1: Eluent System Selection
Objective: To identify a solvent system that provides optimal separation between the starting material (SM) and the product (P), with an Rƒ for the SM between 0.3 and 0.7.
Methodology:
-
Prepare stock solutions of the starting material and (if available) the expected product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On a single TLC plate, spot the starting material and product in separate lanes.
-
Develop the plate in a TLC chamber containing a candidate eluent system.
-
Visualize the plate and calculate Rƒ values.
-
Adjust the eluent polarity as needed. If spots are too low (low Rƒ), increase eluent polarity. If spots are too high (high Rƒ), decrease eluent polarity.
Recommended Starting Eluent Systems:
| Eluent System (v/v) | Expected SM Rƒ | Expected Product Rƒ | Comments |
| Hexanes:Ethyl Acetate (4:1) | ~0.5 - 0.6 | ~0.1 - 0.2 | Good starting point, but may not be polar enough to move the highly polar product off the baseline. |
| Hexanes:Ethyl Acetate (3:1) | ~0.4 - 0.5 | ~0.1 | Often optimal. A similar system was effective for separating related nitrobenzoate isomers.[13] |
| Hexanes:Ethyl Acetate (1:1) | ~0.7 - 0.8 | ~0.3 - 0.4 | May provide too much mobility, compressing the separation between spots. |
| Dichloromethane:Methanol (98:2) | ~0.5 - 0.6 | ~0.2 - 0.3 | A good alternative if acetate esters are reactive or for different separation selectivity. |
Table 2: Suggested eluent systems for monitoring the reduction of this compound.
Protocol 2: Reaction Monitoring Workflow
Objective: To track the consumption of starting material and the formation of product over time.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F₂₅₄)
-
Optimal eluent system (determined in Protocol 4.1)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Reaction mixture aliquots
-
Starting material reference solution
-
UV Lamp (254 nm)
-
Visualization reagents (see Protocol 4.3)
Methodology:
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[1] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Initial Time Point (T=0): Before initiating the reaction, spot the lanes:
-
SM Lane: Spot the starting material reference solution.
-
Co Lane: Spot the starting material reference solution.
-
RM Lane: Spot an aliquot of the reaction mixture before adding the final reagent (e.g., the reducing agent). After spotting, re-spot the RM lane over the Co lane spot.
-
-
Initiate Reaction: Start the chemical reaction.
-
Time-Course Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr), pause stirring briefly and withdraw a tiny aliquot of the reaction mixture with a capillary tube.
-
Spotting: Immediately spot the aliquot onto the "RM" lane of a new, pre-prepared TLC plate. Also spot the "SM" and "Co" lanes as described above.
-
Development: Place the plate in a covered developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[2] Allow the solvent front to travel until it is about 1 cm from the top of the plate.
-
Analysis: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate.
-
Visualization & Interpretation: Proceed with the visualization methods detailed in Protocol 4.3. A successful reaction will show the SM spot in the RM lane diminishing over time, while a new, lower-Rƒ product spot appears and intensifies. The reaction is complete when the SM spot is no longer visible in the RM lane. The co-spot lane serves as a definitive internal standard, confirming the identity of the starting material spot.[1]
Caption: General workflow for TLC reaction monitoring.
Protocol 3: Visualization Techniques
Since the analytes are colorless, visualization is required.[14] Always start with non-destructive methods before proceeding to destructive ones.
A. Non-Destructive Visualization: UV Light The aromatic rings in both the starting material and product allow them to absorb UV light.
-
Place the dried TLC plate under a UV lamp set to 254 nm.
-
UV-active compounds will appear as dark purple or black spots against the glowing green background of the plate.
-
Gently circle the spots with a pencil, as they will disappear once the lamp is removed.
B. Destructive Visualization: Chemical Stains Chemical stains react with specific functional groups to produce colored spots. These are applied after UV visualization.
i. Specific Stain for Nitro-Aromatic Compounds This is a highly sensitive and specific method for visualizing the starting material.[14] It involves a three-step chemical transformation directly on the TLC plate.
-
Principle: The nitro group is reduced to an amine with stannous chloride (SnCl₂). This new amine, along with the one already present, is then diazotized with nitrous acid and coupled with a phenol (like β-naphthol) to form a brightly colored azo dye.[14]
-
Reagents:
-
Reduction: 5% (w/v) SnCl₂ in 2M HCl.
-
Diazotization: 2% (w/v) aqueous NaNO₂.
-
Coupling: 10% (w/v) β-naphthol in 10% aqueous NaOH.
-
-
Procedure:
-
Spray the dried TLC plate with the SnCl₂ solution.
-
Heat the plate at 100°C for 10-15 minutes. Let it cool.[14]
-
Spray the cooled plate with the NaNO₂ solution.
-
Immediately spray with the β-naphthol solution. Nitro-containing compounds will appear as distinct orange-to-red spots.
-
Caption: Chemical principle of nitro group visualization.
ii. General Stain for Amines and Oxidizable Groups: Potassium Permanganate (KMnO₄)
-
Principle: KMnO₄ is a strong oxidizing agent. It reacts with oxidizable functional groups like amines, alcohols, and alkenes, leading to its reduction to brown manganese dioxide (MnO₂).[15]
-
Reagent: 1.5g KMnO₄, 10g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.
-
Procedure: Dip the plate in the solution or spray it lightly. Spots will appear as yellow-brown on a purple background. Both the starting material and the diamine product should be visible with this stain.
Conclusion
Effective reaction monitoring is paramount for successful chemical synthesis. By employing a systematic approach to TLC, researchers can gain precise control over the conversion of this compound. The key to success lies in selecting an appropriate eluent system to maximize separation, using a rigorous three-lane spotting technique for unambiguous identification, and applying a suite of visualization methods. The specific nitro-group stain offers an exceptionally trustworthy method for confirming the complete consumption of the starting material. These protocols provide a solid foundation for researchers and drug development professionals to optimize their synthetic routes and ensure the desired chemical transformations are achieved efficiently and reliably.
References
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-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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LibreTexts Chemistry. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Retrieved from [Link]
-
Analytical Methods. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
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Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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European Patent Office. (2021). EP 3340982 B1 - COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. Retrieved from [Link]
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Google Patents. (2014). WO 2014/182929 A1. Retrieved from [Link]
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Brainly. (2023). Calculate the Rf values for each substance visible on the chromatography plate. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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A Robust and Scalable Protocol for the Regioselective Bromination of Methyl 2-amino-3-nitrobenzoate
An Application Note for the Scalable Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
Abstract & Introduction
This compound is a key substituted aniline derivative and a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its trifunctional nature—possessing amino, bromo, and nitro groups on a benzene ring—offers multiple handles for subsequent chemical transformations. The nitro group, for instance, is a precursor to an amine, which is fundamental in the synthesis of a vast number of chemical entities.[1]
This application note provides a detailed, scalable, and high-yield protocol for the synthesis of this compound via the direct electrophilic bromination of its precursor, Methyl 2-amino-3-nitrobenzoate. The presented method is distinguished by its operational simplicity, use of readily available reagents, and straightforward product isolation, making it highly suitable for implementation in both research and pilot-scale production environments. We will delve into the mechanistic rationale for the reaction's high regioselectivity, provide a step-by-step protocol, and outline critical safety and handling procedures.
Reaction Scheme & Mechanistic Rationale
The synthesis proceeds via an electrophilic aromatic substitution reaction. The high regioselectivity, yielding the desired 5-bromo isomer, is a direct consequence of the directing effects of the substituents on the aromatic ring.
Reaction:
Methyl 2-amino-3-nitrobenzoate + Bromine → this compound
Mechanistic Insights: The regiochemical outcome of the bromination is governed by the powerful activating and ortho-, para-directing effect of the amino (-NH₂) group, which dominates over the deactivating, meta-directing effects of the nitro (-NO₂) and methyl ester (-COOCH₃) groups.
-
Amino Group (-NH₂): As a strong activating group, it donates electron density into the ring via resonance, stabilizing the arenium ion intermediate (sigma complex) when the electrophile (Br⁺) attacks at the ortho and para positions.
-
Nitro (-NO₂) and Ester (-COOCH₃) Groups: These are electron-withdrawing groups that deactivate the ring towards electrophilic attack.
-
Combined Effect: The para position relative to the activating amino group is the most nucleophilic and sterically accessible site for the incoming electrophile. This position corresponds to the C-5 carbon, leading to the selective formation of this compound. The use of acetic acid as a solvent provides a polar protic medium that facilitates the reaction.
Scalable Experimental Protocol
This protocol is designed for a representative laboratory scale and can be linearly scaled for larger production batches with appropriate engineering controls.
3.1 Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl 2-amino-3-nitrobenzoate | ≥98% | Commercially Available |
| Bromine (Br₂) | Reagent Grade | Commercially Available |
| Glacial Acetic Acid (AcOH) | ACS Grade | Commercially Available |
| Crushed Ice / Deionized Water | N/A | In-house |
| Equipment | Specification | |
| Jacketed Glass Reactor | Sized for scale | |
| Mechanical Stirrer | Overhead, with PTFE paddle | |
| Addition Funnel | Pressure-equalizing | |
| Temperature Probe | Calibrated | |
| Filtration Apparatus | Buchner funnel, vacuum flask | |
| Fume Hood | Certified, high-flow |
3.2 Quantitative Data for Synthesis
The following table outlines the reagent quantities for a synthesis yielding approximately 2.5 grams of the final product.
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount Used |
| Methyl 2-amino-3-nitrobenzoate | 196.16 | 1.0 | 2.23 g (11.4 mmol) |
| Bromine | 159.81 | 1.0 | 0.58 mL (11.4 mmol) |
| Glacial Acetic Acid (Solvent 1) | 60.05 | - | 12 mL |
| Glacial Acetic Acid (Solvent 2) | 60.05 | - | 2 mL |
| Ice | 18.02 | - | ~100 g |
3.3 Step-by-Step Synthesis Protocol
-
Reactor Setup: In a certified chemical fume hood, equip a clean, dry 100 mL round-bottom flask (or appropriately sized reactor) with a magnetic stirrer or mechanical stirrer.
-
Starting Material Dissolution: Charge the reactor with Methyl 2-amino-3-nitrobenzoate (2.23 g, 11.4 mmol) and glacial acetic acid (12 mL). Stir the mixture at room temperature (20-25°C) to form a solution or a fine slurry.[2][3]
-
Bromine Solution Preparation: In a separate small flask, carefully prepare a solution of bromine (0.58 mL, 11.4 mmol) in glacial acetic acid (2 mL).
-
Controlled Addition: Add the bromine solution dropwise to the stirred reaction mixture over a period of 5-10 minutes using an addition funnel.[2] Monitor the internal temperature; a slight exotherm may be observed. Maintain the temperature below 35°C.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 30-45 minutes.[2][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Quenching and Precipitation: Prepare a beaker containing approximately 100 grams of crushed ice. Upon completion, pour the reaction mixture slowly into the beaker of ice with continuous stirring.[2][3] A yellow solid will precipitate immediately.
-
Product Isolation: Allow the ice to melt completely. Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove residual acetic acid and salts.
-
Drying: Dry the solid product under vacuum at 40-50°C to a constant weight. The expected yield is approximately 2.5 g (80-85%).[2]
Process Workflow and Visualization
The overall synthetic workflow is a streamlined process designed for efficiency and scalability.
Caption: Scalable workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: As reported in the literature, characteristic peaks for the aromatic protons and the methyl ester group should be observed. For example: ¹H NMR (CDCl₃) δ 3.95 (s, 3H), 8.35 (br s, 2H), 8.6 (d, 1H).[2]
-
Mass Spectrometry: To confirm the molecular weight (274.07 g/mol for C₉H₈BrNO₄) and isotopic pattern characteristic of a monobrominated compound.[5]
-
Melting Point: To assess the purity of the isolated solid.
Safety, Handling, and Waste Disposal
This protocol involves hazardous materials and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with chemical-resistant gloves and safety goggles.
-
Bromine: Extremely toxic and corrosive. [6] Causes severe, painful burns on skin contact and is highly toxic upon inhalation.
-
Handling: Always handle liquid bromine in a certified fume hood. Wear heavy-duty nitrile or butyl rubber gloves, a lab coat, and a face shield in addition to safety goggles.[6]
-
Spill Response: Have a neutralizing agent, such as a 1 M sodium thiosulfate solution, readily available to neutralize any spills.[6] Do not mix with other chemicals unless specified.[7]
-
-
General Precautions: Avoid breathing vapors and dust.[8][9] Ensure eyewash stations and safety showers are immediately accessible.[7]
-
Waste Disposal: All liquid and solid waste containing bromine and acetic acid must be collected in designated, properly labeled hazardous waste containers. Dispose of in accordance with local, state, and federal regulations.
Conclusion
The described method provides an efficient, reliable, and scalable route to this compound. The high regioselectivity, straightforward execution, and simple purification make this protocol highly attractive for producing significant quantities of this important chemical intermediate. Strict adherence to the outlined safety procedures is paramount for the safe handling of the hazardous reagents involved.
References
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PrepChem.com. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Available at: [Link]
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Pérez-Pantoja, D., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 158-179. Available at: [Link]
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Royal Society of Chemistry. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry (2023). Available at: [Link]
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Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. Available at: [Link]
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PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. Available at: [Link]
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Sciencemadness.org. Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. (2006). Available at: [Link]
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HASA. HASA BROMINATING TABLETS Safety Data Sheet. Available at: [Link]
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Royal Society of Chemistry. Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry (2013). Available at: [Link]
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Royal Society of Chemistry. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (2022). Available at: [Link]
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ResearchGate. Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. (2006). Available at: [Link]
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YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. The Organic Chemistry Tutor. (2018). Available at: [Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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Royal Society of Chemistry. Nitration of methyl benzoate | Resource. RSC Education. Available at: [Link]
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Application Note: Strategic Use of Methyl 2-amino-5-bromo-3-nitrobenzoate in Solid-Phase Synthesis
Abstract
Methyl 2-amino-5-bromo-3-nitrobenzoate is a uniquely functionalized aromatic building block poised for significant applications in solid-phase organic synthesis (SPOS), particularly for the generation of diverse heterocyclic compound libraries. Its strategic arrangement of four distinct, orthogonally reactive functional groups—an amine, a bromide, a nitro group, and a methyl ester—provides a powerful platform for multi-directional diversification. This guide details the strategic advantages of this reagent, provides validated, step-by-step protocols for its immobilization and subsequent chemical transformations on a solid support, and offers practical troubleshooting advice for researchers in drug discovery and materials science.
The Strategic Advantage: Orthogonal Reactivity
The core utility of this compound in solid-phase synthesis stems from its orthogonal functional groups.[1][2] This orthogonality allows for the selective reaction of one functional group without affecting the others, enabling a controlled, stepwise construction of complex molecules.[3][4]
-
Amino Group (-NH₂): Serves as the primary anchor for immobilization onto various acid-labile or photolabile resins (e.g., Wang, Rink Amide, Merrifield). Its nucleophilicity allows for robust attachment via acylation or reductive amination.
-
Bromo Group (-Br): A classic handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This position allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents, serving as a key diversification point.
-
Nitro Group (-NO₂): Acts as a latent amino group. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring. It can be chemoselectively reduced to an amine at a later stage, providing a new site for cyclization, acylation, or alkylation.[7][8]
-
Methyl Ester (-COOCH₃): While less commonly manipulated on the solid phase, it offers a potential fourth point of diversity. It can be saponified to a carboxylic acid post-cleavage for further solution-phase modifications.
The interplay of these groups makes this reagent a superb choice for building libraries of substituted benzimidazoles, quinazolinones, and other valuable heterocyclic scaffolds.[9][10][11]
Caption: General workflow for benzimidazole synthesis on solid support.
Protocol 1: Immobilization on Rink Amide Resin
Rationale: The amino group of the building block is acylated with the carboxy group of the Rink Amide linker. This forms a stable amide bond that will later be cleaved by strong acid to yield a primary amide in the final product.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
This compound (4 equiv.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equiv.)
-
HOBt (Hydroxybenzotriazole) (4 equiv.)
-
DIPEA (N,N-Diisopropylethylamine) (8 equiv.)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Swell 1.0 g of Rink Amide resin in DMF (10 mL) for 1 hour in a solid-phase reaction vessel.
-
Drain the DMF.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes to remove the Fmoc group from the linker. Drain.
-
Repeat the piperidine treatment for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
In a separate vial, dissolve this compound, HBTU, and HOBt in DMF (8 mL). Add DIPEA and pre-activate for 5 minutes.
-
Add the activated solution to the resin. Agitate the vessel at room temperature for 4 hours.
-
Drain the reaction solution. Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Self-Validation: Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads. A yellow/colorless result indicates complete coupling of the primary amine. If the beads turn blue, repeat the coupling step (double couple).
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
Rationale: The aryl bromide is coupled with a boronic acid using a palladium catalyst. This step introduces the first point of diversity (R¹). Aqueous conditions are often beneficial for Suzuki couplings. [12][13] Materials:
-
Resin-bound substrate from Protocol 1
-
Arylboronic acid (e.g., Phenylboronic acid) (5 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.1 equiv.)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
DME (1,2-Dimethoxyethane)
Procedure:
-
Swell the resin in a 3:1 mixture of DME and water.
-
Add the arylboronic acid, the aqueous Na₂CO₃ solution, and finally the Pd(PPh₃)₄ catalyst.
-
Crucial Step: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes to prevent oxidation of the Pd(0) catalyst. [14]4. Seal the vessel and heat at 80°C with agitation for 12 hours.
-
Cool to room temperature. Drain the solution and wash the resin extensively with DMF/water (1:1), DMF, DCM, and Methanol.
-
Dry the resin under vacuum.
-
Self-Validation (Optional): A small sample of the resin can be subjected to cleavage and LC-MS analysis to confirm the successful coupling and determine the conversion rate before proceeding.
Protocol 3: On-Resin Nitro Group Reduction
Rationale: The nitro group is reduced to a primary amine, which will serve as a nucleophile in the subsequent cyclization step. Tin(II) chloride is a mild and effective reagent for this transformation on solid supports, as excess reagents and tin salts are easily washed away. [15][16] Materials:
-
Resin-bound substrate from Protocol 2
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 equiv.)
-
DMF
Procedure:
-
Swell the resin in DMF.
-
Add a solution of SnCl₂·2H₂O in DMF.
-
Agitate the mixture at 60°C for 6 hours.
-
Cool to room temperature. Drain and wash the resin thoroughly with DMF, paying special attention to remove all tin salts. A wash with a mild base solution like 5% DIPEA in DMF can aid removal. Follow with standard DMF and DCM washes.
-
Dry the resin under vacuum.
-
Self-Validation: The disappearance of the yellow color associated with the nitro group is a strong visual indicator of reaction completion. A Kaiser test should now give a positive (blue) result, confirming the presence of the newly formed primary amine.
Protocol 4: Cyclization & Cleavage
Rationale: The newly formed diamine on the resin is cyclized with an aldehyde to form the benzimidazole ring. The final product is then cleaved from the solid support using a strong acid cocktail. Scavengers are included in the cocktail to protect the product from reactive species generated during cleavage. [17][18] Materials:
-
Resin-bound diamine from Protocol 3
-
Aldehyde (R²-CHO) (10 equiv.)
-
DMF
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). [17] Procedure:
-
Swell the resin in DMF.
-
Add the aldehyde (R²-CHO) to the resin suspension.
-
Agitate the mixture at room temperature for 12 hours. This step forms the benzimidazole ring.
-
Drain the solution and wash the resin thoroughly with DMF and DCM, then dry under vacuum.
-
Place the dried resin in a suitable flask.
-
Add the freshly prepared Cleavage Cocktail (approx. 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding it to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitate, wash with cold ether, and dry.
-
Final Validation: Characterize the final product by LC-MS and NMR to confirm identity and purity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Immobilization (Positive Kaiser Test) | Insufficient activation time; Steric hindrance; Low quality coupling reagents. | Double couple (repeat Protocol 1, step 6); Use a different coupling agent like HATU. |
| Low Yield in Suzuki Coupling | Inactive catalyst (Pd(0) oxidized); Insufficient degassing; Poor boronic acid quality. | Ensure catalyst is fresh and handled under inert conditions; Improve degassing procedure;[14] Use a different base (e.g., K₃PO₄). |
| Incomplete Nitro Reduction | Insufficient reagent or reaction time; Deactivation of SnCl₂. | Increase equivalents of SnCl₂ or extend reaction time; Ensure SnCl₂·2H₂O is of high quality. |
| Side Products After Cleavage | Incomplete reactions at previous steps; Degradation of product by reactive cations. | Re-optimize each step based on test cleavages; Ensure appropriate scavengers are used in the cleavage cocktail. [17][18] |
Conclusion
This compound is a high-value, versatile building block for solid-phase synthesis. Its inherent orthogonal reactivity allows for a logical and efficient construction of complex molecular scaffolds. The protocols outlined in this guide provide a validated starting point for researchers to develop diverse libraries of heterocyclic compounds, accelerating discovery programs in medicinal chemistry and related fields.
References
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Aapptec Peptides. Cleavage Cocktails . Aapptec. [Link]
-
Al-Obeidi, F., & Hruby, V. J. (1989). A new cocktail has been developed for cleavage and deprotection of methionine-containing peptides synthesized by 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis methodology . PubMed. [Link]
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BenchChem. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides . LifeTein. [Link]
-
García-Martín, F., et al. (2006). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . PubMed. [Link]
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Scialdone, M. A., et al. (2004). Solid-phase synthesis of an alkylaminobenzanilide library . Journal of Combinatorial Chemistry. [Link]
-
Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail . Biotage. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2008). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . ResearchGate. [Link]
-
Wikipedia. Protecting group . Wikipedia. [Link]
-
Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry . Chemical Science. [Link]
-
Organic Chemistry Portal. Nitro Reduction . Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . Master Organic Chemistry. [Link]
-
Wikipedia. Reduction of nitro compounds . Wikipedia. [Link]
-
El-Faham, A., et al. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium . ACS Omega. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure . Rose-Hulman. [Link]
-
National Center for Biotechnology Information. This compound . PubChem. [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling? . r/chemistry. [Link]
-
National Center for Biotechnology Information. Methyl 2-amino-5-bromo-3-methylbenzoate . PubChem. [Link]
-
Sabatino, G., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies . MDPI. [Link]
- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
-
ResearchGate. Solid-Phase Synthesis of Heterocycles in Practice . ResearchGate. [Link]
-
Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation . Beilstein Journal of Organic Chemistry. [Link]
-
Appell, A. M., et al. (2015). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles . MDPI. [Link]
-
National Center for Biotechnology Information. 2-Amino-5-bromo-3-nitrobenzoic acid . PubChem. [Link]
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Application Notes and Protocols: Chemoselective Catalytic Reduction of the Nitro Group in Methyl 2-amino-5-bromo-3-nitrobenzoate
Abstract
This document provides a comprehensive technical guide for the chemoselective catalytic reduction of the nitro group in Methyl 2-amino-5-bromo-3-nitrobenzoate to yield Methyl 2,3-diamino-5-bromobenzoate. This transformation is a critical step in the synthesis of various heterocyclic compounds of pharmaceutical interest. Given the presence of a bromine substituent, a key challenge is to achieve high selectivity for the nitro group reduction while minimizing the competitive hydrodehalogenation. This guide explores various catalytic systems and detailed protocols, offering researchers and drug development professionals the insights needed to optimize this crucial synthetic step.
Introduction: The Synthetic Challenge and Strategic Importance
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to aromatic amines, which are versatile precursors for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The target molecule, this compound, presents a specific and common challenge in synthetic chemistry: the chemoselective reduction of a nitro group in the presence of a halogen substituent.[3][4] The desired product, Methyl 2,3-diamino-5-bromobenzoate, is a valuable building block, but the reaction conditions must be carefully controlled to prevent the undesired cleavage of the carbon-bromine bond (hydrodehalogenation), which leads to impurities that are often difficult to separate.[3][5]
This guide will delve into the mechanistic underpinnings of catalytic hydrogenation and provide detailed, field-proven protocols for achieving high selectivity. We will compare various catalytic systems, including palladium on carbon (Pd/C), Raney Nickel, and iron-based reductions, to provide a comprehensive toolkit for this transformation.
Mechanistic Considerations in Catalytic Hydrogenation of Nitroarenes
The catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst.[6][7][8] Understanding the reaction pathway is crucial for optimizing conditions and troubleshooting potential issues.
There are two generally accepted pathways for this transformation: the direct pathway and the condensation pathway.[6][9]
-
Direct Pathway: The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.[6][9]
-
Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is then further reduced to azo and hydrazo intermediates before finally yielding the two amine molecules.[6][9]
The predominant pathway can be influenced by the catalyst, solvent, and other reaction conditions.
Caption: Reaction pathways for the catalytic reduction of nitroarenes.
A critical side reaction in the case of this compound is hydrodehalogenation. This occurs when the catalyst also facilitates the cleavage of the C-Br bond, replacing the bromine atom with hydrogen. The propensity for dehalogenation is influenced by the catalyst type, solvent, temperature, and the electronic nature of the substrate.[5][10]
Experimental Protocols
Here we present several protocols for the catalytic reduction of this compound, each with its own advantages and considerations.
Protocol 1: Palladium-Catalyzed Transfer Hydrogenation with Ammonium Formate
Transfer hydrogenation offers a convenient and often highly selective alternative to using gaseous hydrogen.[11][12][13] Ammonium formate serves as a safe and efficient in-situ source of hydrogen.[12][13]
Rationale: This method is often preferred for its mild conditions, which can help to minimize dehalogenation. The use of a hydrogen donor like ammonium formate can sometimes offer better selectivity compared to high-pressure hydrogenation.[12]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol or ethanol as the solvent (typically 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Add ammonium formate (3-5 eq) in portions to control the initial effervescence.
-
Fit the flask with a reflux condenser and stir the mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Data Summary Table:
| Parameter | Recommended Condition |
| Catalyst | 10% Pd/C |
| Hydrogen Source | Ammonium Formate |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature to 60 °C |
| Pressure | Atmospheric |
digraph "Transfer_Hydrogenation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];A[label="Charge Reactor with Substrate, Solvent, and Pd/C"]; B[label="Add Ammonium Formate"]; C [label="Heat and Stir"]; D [label="Monitor Reaction Progress (TLC/LC-MS)"]; E [label="Cool and Filter Catalyst"]; F [label="Concentrate Filtrate"]; G [label="Purify Product"];
A -> B -> C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F -> G; }
Caption: Workflow for transfer hydrogenation.
Protocol 2: Raney Nickel Catalyzed Hydrogenation
Raney Nickel is a well-established catalyst for nitro group reductions and is often favored for substrates where dehalogenation is a concern.[14][15][16] It is generally less active towards hydrodehalogenation compared to palladium catalysts.[14]
Rationale: The lower propensity of Raney Nickel to cause dehalogenation makes it a strong candidate for this specific transformation.[14] However, Raney Nickel is pyrophoric and must be handled with care.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Three-neck flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a three-neck flask, add this compound (1.0 eq) and the solvent.
-
Carefully add the Raney Nickel slurry (a small spatula tip, ensure it remains wet).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the system with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Raney Nickel. Caution: Keep the Celite® pad wet with solvent to prevent the pyrophoric catalyst from igniting.
-
Concentrate the filtrate under reduced pressure and purify the product as needed.
Data Summary Table:
| Parameter | Recommended Condition |
| Catalyst | Raney Nickel |
| Hydrogen Source | H₂ gas (balloon) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Pressure | Atmospheric |
Protocol 3: Reduction with Iron Powder in Acetic Acid
Reduction with metals like iron in acidic media is a classical and cost-effective method for converting nitro groups to amines.[14][17][18] This method often shows excellent chemoselectivity for the nitro group.[17]
Rationale: The iron/acetic acid system is a robust and economical choice that generally avoids dehalogenation, making it suitable for this synthesis.[17][18] The workup, however, can be more involved due to the formation of iron salts.[18][19]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 ratio).
-
Add iron powder (3-5 eq) to the stirring suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through Celite® to remove excess iron and iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can then be purified.
Data Summary Table:
| Parameter | Recommended Condition |
| Reducing Agent | Iron Powder |
| Acid | Acetic Acid |
| Solvent | Ethanol |
| Temperature | Reflux |
| Pressure | Atmospheric |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient reducing agent, low temperature. | Use fresh catalyst, increase the equivalents of the hydrogen donor/reducing agent, or increase the reaction temperature.[20][21] |
| Dehalogenation | Catalyst is too active, high temperature, prolonged reaction time. | Switch to a less active catalyst (e.g., Raney Nickel or iron).[14] Lower the reaction temperature and monitor the reaction closely to stop it upon completion of the nitro reduction. |
| Catalyst Poisoning | Impurities in the starting material or solvent. | Purify the starting material. Use high-purity, dry solvents.[20][21] |
| Difficult Workup | Formation of emulsions or insoluble byproducts. | For iron reductions, ensure complete neutralization and consider adding a filter aid during filtration. For catalytic hydrogenations, ensure the catalyst is fully removed. |
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment.[22]
-
Pyrophoric Catalysts: Palladium on carbon and especially Raney Nickel can be pyrophoric when dry and exposed to air. Always handle these catalysts wet and take care during filtration.[22]
-
Exothermic Reactions: The reduction of nitro groups can be exothermic. For larger-scale reactions, consider adding the reducing agent portion-wise and providing external cooling.[22]
Conclusion
The chemoselective reduction of the nitro group in this compound can be successfully achieved using several catalytic systems. The choice of method will depend on the available equipment, scale of the reaction, and desired purity of the final product. For high selectivity and mild conditions, transfer hydrogenation with Pd/C and ammonium formate is an excellent starting point. Raney Nickel offers a good alternative with a lower risk of dehalogenation. For a cost-effective and robust method, particularly at a larger scale, reduction with iron powder in acetic acid is a viable option. Careful monitoring and optimization of reaction conditions are key to maximizing the yield of the desired Methyl 2,3-diamino-5-bromobenzoate while minimizing unwanted side reactions.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
RSC Publishing. (2012). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Retrieved from [Link]
-
MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN J. Chem. Retrieved from [Link]
-
SciSpace. (2011). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications. Retrieved from [Link]
-
ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
Semantic Scholar. (2016). Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). General hydrogenation mechanism of nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of aromatic halonitro compounds. Retrieved from [Link]
-
CORE. (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Retrieved from [Link]
-
National Institutes of Health. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of Halonitrobenzenes. Retrieved from [Link]
-
Reddit. (2024). Hydrogenation Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]
-
National Institutes of Health. (2022). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Scientific Reports. Retrieved from [Link]
-
ChemCon 2025. (n.d.). Photoreduction of Nitroaromatics via In Situ Hydrogen Evolution. Retrieved from [Link]
-
Wordpress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Retrieved from [Link]
-
PubMed. (2008). Transforming Nonselective Into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2022). Fast and selective reduction of nitroarenes under visible light with an earth-abundant plasmonic photocatalyst. Nature Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic selective reduction of nitroaromatic compounds to azo- and azoxy-aromatics. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2012). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
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- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 12. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
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- 18. scispace.com [scispace.com]
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- 22. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
Application Note & Protocols: Strategic Derivatization of the Amino Group in Methyl 2-amino-5-bromo-3-nitrobenzoate
Abstract: Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic building block pivotal in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic modification of its primary amino group is a critical step in molecular diversification for drug discovery programs. This guide provides an in-depth analysis of the chemical principles and detailed, field-proven protocols for the derivatization of this amino group. We will explore common and effective transformations, including N-acylation and N-sulfonylation, with a focus on the causal factors influencing reaction outcomes. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for manipulating this versatile scaffold.
Scientific Rationale: Understanding the Reactivity of the Substrate
The reactivity of the amino group in this compound is significantly modulated by the electronic environment of the benzene ring. A successful derivatization strategy hinges on understanding these influences.
-
Deactivation by Electron-Withdrawing Groups: The amino group at the C2 position is ortho to two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at C3 and a methyl ester group (-COOCH₃) at C1. Both groups substantially decrease the electron density of the aromatic ring and, critically, the nucleophilicity of the amino group through inductive and resonance effects. The nitro group, in particular, strongly delocalizes the lone pair of electrons on the nitrogen atom, making it a much weaker nucleophile than aniline.
-
Steric Hindrance: The ortho-substituents (-NO₂ and -COOCH₃) also introduce steric hindrance around the amino group, which can impede the approach of bulky reagents.
-
Implications for Synthesis: Consequently, reactions that proceed readily with simple anilines may require more forcing conditions—such as the use of more electrophilic reagents, catalysts, or higher temperatures—to achieve satisfactory conversion with this substrate. The choice of base is also critical to ensure sufficient deprotonation of the weakly nucleophilic amine or to effectively scavenge acidic byproducts.
Core Derivatization Strategies & Protocols
The following sections provide detailed, step-by-step protocols for key derivatization reactions. These protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for introducing a wide array of functional groups and building blocks. We present two robust methods using an acyl chloride and an acid anhydride. N-acylated anthranilates are a class of compounds with significant interest in medicinal chemistry and drug development[1].
This protocol utilizes a two-phase system to effectively trap the hydrochloric acid byproduct in the aqueous layer, driving the reaction to completion. This method is particularly useful for reactive acyl chlorides.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (DCM)
-
10% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, 3:1 Hexanes:Ethyl Acetate eluent)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 2.75 g, 10 mmol) in DCM (40 mL).
-
Base Addition: To the solution, add 10% aqueous NaOH (2.2 eq, e.g., 8.8 mL, 22 mmol). The mixture will be biphasic.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is between 0-5 °C.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq, e.g., 0.78 mL, 11 mmol) dropwise to the rapidly stirring mixture over 15 minutes. Use a syringe or dropping funnel. Ensure the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC. The product spot should be less polar (higher Rf) than the starting material.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acetylated product.
This method uses a common, less volatile acylating agent and can be performed with a catalytic amount of a base like pyridine or triethylamine.
Materials:
-
This compound
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water & Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq, e.g., 2.75 g, 10 mmol) in DCM (40 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add pyridine (1.5 eq, e.g., 1.2 mL, 15 mmol) followed by the dropwise addition of acetic anhydride (1.2 eq, e.g., 1.13 mL, 12 mmol).
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, deionized water (20 mL), and saturated NaHCO₃ solution (20 mL) to remove excess acetic anhydride.
-
Finish with a brine wash (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.
Acylation Workflow Diagram
Caption: General workflow for N-acylation reactions.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are a critical pharmacophore in a vast number of drugs. This protocol details the formation of a sulfonamide linkage using methanesulfonyl chloride. A similar procedure has been reported for the related compound, methyl-2-amino-5-bromobenzoate[2][3].
Materials:
-
This compound
-
Methanesulfonyl Chloride (MsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water & Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.75 g, 10 mmol) in a mixture of DCM (20 mL) and pyridine (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq, e.g., 0.93 mL, 12 mmol) to the stirred solution. A precipitate may form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor completion by TLC.
-
Workup:
-
Pour the reaction mixture into 1 M HCl (100 mL) with ice.
-
Extract the aqueous mixture with DCM (3 x 40 mL).
-
Combine the organic extracts and wash with deionized water (50 mL) and brine (50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a solid and can be purified by recrystallization from an appropriate solvent (e.g., methanol or ethanol).
Sulfonylation Workflow Diagram
Caption: Step-by-step workflow for N-sulfonylation.
Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the outcome of the derivatization.
Purification
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline solids. The choice of solvent is critical and may require some screening (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexanes/water)[4].
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is a common starting point.
Characterization: A Self-Validating System
Successful derivatization is confirmed by a consistent set of changes across multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose[5][6][7].
| Technique | Starting Material (Amine) | Expected Change in Product (Amide/Sulfonamide) | Rationale |
| ¹H NMR | Broad singlet for -NH₂ protons (typically δ 6.0-8.5 ppm). | Disappearance of the broad -NH₂ singlet. Appearance of a new, sharper singlet or doublet for the -NH- proton, often shifted downfield (δ 8.0-11.0 ppm). Appearance of new signals corresponding to the added acyl/sulfonyl group (e.g., a singlet around δ 2.2 ppm for an acetyl group). | The chemical environment of the nitrogen proton changes significantly upon derivatization. The new proton is coupled to the carbonyl or sulfonyl group, leading to a downfield shift. |
| IR Spectroscopy | Two characteristic N-H stretching bands around 3300-3500 cm⁻¹. | Disappearance of the two N-H bands. Appearance of a single N-H stretch (around 3200-3400 cm⁻¹). Appearance of a strong C=O stretch (amide I band) around 1650-1690 cm⁻¹ or S=O stretches around 1350 and 1160 cm⁻¹. | The vibrational modes of the N-H bond change from a primary amine to a secondary amide/sulfonamide. The introduction of the carbonyl or sulfonyl group gives rise to new, strong absorption bands. |
| Mass Spectrometry | Molecular ion peak corresponding to C₈H₇BrN₂O₄ (m/z ≈ 275/277). | Molecular ion peak corresponding to the mass of the starting material plus the mass of the added acyl or sulfonyl group minus the mass of one hydrogen atom. | The molecular weight of the compound increases by a predictable amount, confirming the addition of the desired functional group. |
| TLC | A specific Rf value. | A new spot with a higher Rf value (less polar). | The polarity of the molecule generally decreases upon converting the primary amine to an amide or sulfonamide, causing it to travel further up the silica plate. |
References
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate. PubMed. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. Retrieved from Longdom Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy for Characterization of Metabolite. Retrieved from ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and improve the yield and purity of this important chemical intermediate. We will delve into the common challenges encountered during its synthesis, providing scientifically-grounded explanations and actionable protocols to enhance your experimental outcomes.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of this compound typically involves the electrophilic nitration of a pre-existing methyl 2-amino-5-bromobenzoate substrate. This pathway is often preferred because the starting materials are readily accessible. However, the success of the final nitration step is highly dependent on controlling the reaction conditions to navigate the competing directing effects of the substituents and avoid potential side reactions.
The amino (-NH₂) group is a powerful activating ortho-, para-director, while the ester (-COOCH₃) group is a deactivating meta-director. The bromine (-Br) is a deactivating ortho-, para-director. In the starting material, methyl 2-amino-5-bromobenzoate, the position ortho to the strongly activating amino group (position 3) is the most favorable site for electrophilic substitution, leading to the desired product.
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific issues encountered during the synthesis, focusing on the critical nitration step.
Question 1: My nitration reaction of methyl 2-amino-5-bromobenzoate results in a very low yield and a dark, tarry mixture. What is the primary cause?
Answer: This is a classic and frequent issue. The primary cause is the oxidation of the aromatic amino group by the strong nitric acid/sulfuric acid mixture. The amino group is highly susceptible to oxidation, which leads to the formation of complex, polymeric, tar-like byproducts and the overall degradation of your starting material and product.
-
Causality: The nitrating mixture (HNO₃/H₂SO₄) is not only a source of the nitronium ion (NO₂⁺) electrophile but is also a potent oxidizing environment.[1] The reaction is highly exothermic, and any localized increase in temperature will dramatically accelerate these undesirable oxidation side reactions over the desired nitration.
-
Solution:
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0°C and 10°C.[2] Perform the addition of the nitrating mixture dropwise to the substrate solution while vigorously stirring in an ice-salt or acetone-dry ice bath.[3]
-
Protecting Group Strategy: For more sensitive substrates or larger-scale reactions, consider protecting the amino group as an amide (e.g., using acetic anhydride to form the acetanilide). The amide group is still an ortho-, para-director but is much less susceptible to oxidation. The protecting group can be removed via hydrolysis after the nitration step.
-
Reverse Addition: In some cases, adding the substrate solution slowly to the cold nitrating mixture can help maintain a consistent low temperature and minimize the time any unreacted starting material is exposed to oxidizing conditions.
-
Question 2: My TLC analysis shows multiple product spots, indicating poor regioselectivity. How can I improve the formation of the desired 3-nitro isomer?
Answer: While the 3-position is electronically favored, deviations in reaction conditions can lead to the formation of other isomers or di-nitrated products.
-
Causality: The regiochemical outcome is a delicate balance between the directing effects of the existing substituents.
-
The -NH₂ group strongly directs ortho- and para-. The para- position (5) is already blocked by bromine. The ortho- position (3) is the target.
-
The -COOCH₃ group directs meta- (to position 3 and 5).
-
Both major directing groups favor substitution at the 3-position. The formation of other isomers is less common but can be promoted by excessive temperatures, which can overcome the selective activation barriers. More likely, the additional spots are from side reactions.
-
-
Solution:
-
Temperature is Key: As with yield issues, maintaining a low and constant temperature is the single most important factor for ensuring high regioselectivity.
-
Stoichiometry of Nitrating Agent: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 molar equivalents. Using a large excess of nitric acid significantly increases the risk of di-nitration and other side reactions.
-
Reaction Time: Do not let the reaction run for an extended period after the addition is complete. Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent byproduct formation. A typical time is 10-30 minutes at room temperature after the cold addition is complete.[4][5]
-
Question 3: After quenching the reaction with ice, my product separates as a sticky oil or gel instead of a solid precipitate. How can I isolate a crystalline product?
Answer: The formation of an oily or "gummy" product is usually indicative of impurities.[6] The most common culprits are residual acids from the reaction or the presence of the hydrolyzed carboxylic acid byproduct.
-
Causality:
-
Ester Hydrolysis: The strongly acidic conditions can hydrolyze the methyl ester back to a carboxylic acid (2-amino-5-bromo-3-nitrobenzoic acid). Carboxylic acids can have very different crystallization properties and can act as an impurity that inhibits the crystallization of your desired ester product.
-
Incomplete Quenching/Neutralization: Insufficient neutralization of the strong sulfuric and nitric acids can leave an acidic residue that keeps the product oily.
-
-
Solution:
-
Thorough Workup: After pouring the reaction mixture onto ice, allow the ice to melt completely while stirring.[3] This ensures the product fully precipitates.
-
Neutralization Wash: After initial filtration, wash the crude solid thoroughly with cold water to remove most of the residual acid. Then, wash with a cold, dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and convert the carboxylic acid impurity into its water-soluble sodium salt, which will be washed away. Finally, wash again with cold water to remove any remaining bicarbonate.
-
Recrystallization: The most effective method for purification is recrystallization. Methanol or ethanol are often suitable solvents. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals.[2]
-
Column Chromatography: If recrystallization fails, flash column chromatography using a solvent system like hexane/ethyl acetate is a reliable method to separate the desired ester from the more polar carboxylic acid byproduct and other impurities.[7]
-
Section 3: Optimized Experimental Protocol
This protocol details the critical nitration of methyl 2-amino-5-bromobenzoate.
Reagents & Equipment
| Reagent/Equipment | Specification | Purpose |
|---|---|---|
| Methyl 2-amino-5-bromobenzoate | Pure (recrystallized if needed) | Starting Material |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Solvent & Catalyst |
| Nitric Acid (HNO₃) | Concentrated (70%) | Nitrating Agent |
| Ice | Crushed | Quenching & Temp. Control |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Neutralizing Wash |
| Methanol | Reagent Grade | Recrystallization Solvent |
| Magnetic Stirrer & Stir Bar | - | Mixing |
| Ice Bath | - | Temperature Control |
| TLC Plates (Silica) | - | Reaction Monitoring |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-5-bromobenzoate (1.0 eq) in concentrated sulfuric acid (~5 mL per gram of substrate) at room temperature. Cool the resulting solution to 0-5°C in an ice bath.
-
Nitrating Mixture: In a separate test tube, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (~2 mL per mL of HNO₃). Cool this mixture down to 0-5°C.
-
Addition: Using a dropping funnel or pipette, add the cold nitrating mixture dropwise to the stirred solution of the substrate over 20-30 minutes. Crucially, ensure the internal temperature of the reaction does not rise above 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 15 minutes. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and running a TLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a generous amount of crushed ice (~100 g per 10 mL of reaction mixture) in a beaker with stirring.[2][4] A yellow solid should precipitate.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with plenty of cold deionized water, then with a cold saturated NaHCO₃ solution until bubbling ceases, and finally with more cold deionized water to remove residual salts.
-
Drying & Purification: Press the solid as dry as possible on the filter. The crude product can then be purified by recrystallization from hot methanol to yield this compound as a yellow solid.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns for this reaction?
-
A: The use of concentrated nitric and sulfuric acids requires extreme caution. Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and can run away if the addition is too fast or cooling is inadequate. Always add the acid mixture slowly to the substrate and have a larger ice bath ready to control any unexpected temperature spikes.
-
-
Q: Can I use fuming nitric acid instead of concentrated nitric acid?
-
A: It is not recommended for this substrate. Fuming nitric acid is a much stronger oxidizing agent and will significantly increase the likelihood of degrading the amino group, leading to lower yields and more tar formation.
-
-
Q: How do I confirm the structure of my final product?
-
A: The identity and purity should be confirmed using standard analytical techniques.
-
¹H NMR: Look for the characteristic singlet for the methyl ester protons (~3.9 ppm) and the aromatic protons, which will show distinct shifts due to the new nitro group.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
IR Spectroscopy: Look for strong absorbances corresponding to the N-H stretches of the amine, the C=O stretch of the ester, and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).[5]
-
-
References
-
This compound Synthetic Routes. (n.d.). Mol-Instincts. Retrieved from [Link]
- Process for synthesis of lenalidomide. (2019). Google Patents.
-
What is the synthesis of methyl 3-nitrobenzoate? (2016). Quora. Retrieved from [Link]
-
2-Amino-5-bromo-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. Retrieved from [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
-
Methyl m-nitrobenzoate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? (2012). Reddit. Retrieved from [Link]
-
Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate. Purity of this intermediate is critical for subsequent transformations, and its synthesis is often complicated by the formation of closely related side products. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the causality behind common issues and offering field-proven solutions to enhance yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product shows a lower-than-expected melting point and the 1H NMR spectrum has multiple signals in the aromatic region. What is the likely impurity?
Answer: This is a classic sign of isomeric impurity. The most common synthetic route involves the bromination of Methyl 2-amino-3-nitrobenzoate.[1][2] The powerful ortho-, para- directing effect of the amine group (-NH2) strongly favors the introduction of bromine at the C5 position, which is para to the amine. However, suboptimal reaction conditions can lead to the formation of other isomers.
-
Probable Cause - Lack of Regiocontrol: While the C5 position is electronically favored, aggressive bromination conditions (e.g., high temperature, excess bromine) can overcome this selectivity, leading to minor amounts of other brominated isomers. The directing groups on the ring (activating -NH2 vs. deactivating -NO2 and -COOCH3) create a complex electronic environment where selectivity is paramount.[3]
-
Solution:
-
Control Temperature: Perform the bromination at room temperature or below to enhance regioselectivity.[2][4]
-
Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., Br2 in acetic acid).[1] A slight excess may be needed to drive the reaction to completion, but a large excess encourages side reactions.
-
Slow Addition: Add the brominating agent dropwise to the solution of the substrate to maintain a low instantaneous concentration of the electrophile, preventing unwanted side reactions.[1]
-
Question 2: During the nitration step of Methyl 2-aminobenzoate, the reaction mixture turned a dark brown or black color, resulting in a very low yield of the desired Methyl 2-amino-3-nitrobenzoate. What caused this?
Answer: This indicates significant oxidative degradation of your starting material. The primary amino group (-NH2) is highly susceptible to oxidation by strong oxidizing agents like concentrated nitric acid, especially in the presence of sulfuric acid.[5]
-
Probable Cause - Oxidation of the Amine: The nitrating mixture (HNO3/H2SO4) is not only a source of the nitronium ion (NO2+) but also a potent oxidizing medium.[6] At elevated temperatures or if the nitric acid is added too quickly, the amine group can be oxidized, leading to the formation of complex, often polymeric, colored tars.
-
Preventative Measures:
-
Low Temperature Control: This is the most critical parameter. The reaction must be maintained at a low temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.[7] Use an ice-salt bath for efficient cooling.
-
Controlled Addition: Add the pre-mixed, chilled nitrating acid dropwise to the substrate solution with vigorous stirring. This ensures that localized "hot spots" do not form.
-
Protecting Groups: In some contexts, although it adds steps, protecting the amine as an amide (e.g., acetamide) before nitration can prevent oxidation. The amide is still an ortho-, para- director but is much less susceptible to oxidation. The protecting group is then removed after the reaction.
-
Question 3: My mass spectrometry data shows a molecular ion peak that is ~78-80 mass units higher than the expected product, suggesting a dibrominated species. How do I prevent this?
Answer: The formation of a dibrominated side product is a clear indication of over-bromination. The initial product, this compound, still contains a strongly activating amino group that can direct a second electrophilic substitution.
-
Probable Cause - Excess Brominating Agent: Using more than one equivalent of the brominating agent or allowing the reaction to proceed for an unnecessarily long time can lead to the formation of Methyl 2-amino-3,5-dibromo-nitrobenzoate.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (Methyl 2-amino-3-nitrobenzoate). Stop the reaction as soon as the starting material is consumed.
-
Precise Stoichiometry: Carefully measure and use no more than 1.0 to 1.1 equivalents of bromine.
-
Quenching: Once the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution during the workup.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic sequence: nitration followed by bromination, or bromination followed by nitration?
The most logical and widely reported sequence is nitration first, followed by bromination .
-
Nitration First: Starting with Methyl 2-aminobenzoate, the strong activating -NH2 group directs the incoming nitro group. While multiple isomers are possible, the 3-nitro product can be formed and isolated. Subsequent bromination of Methyl 2-amino-3-nitrobenzoate is then directed by the still-powerful amine group to the C5 position, which is the vacant position para to it.[2][4]
-
Bromination First: Brominating Methyl 2-aminobenzoate would yield primarily Methyl 2-amino-5-bromobenzoate (bromine para to the amine). Subsequent nitration would be problematic. The ring is now activated by the amine and deactivated by the bromine. Nitration would likely occur at the 3-position, but controlling this against other possibilities would be challenging. The first approach provides better regiochemical control.
Q2: What are the most critical process parameters to control for a clean synthesis?
| Parameter | Importance | Recommended Control | Rationale |
| Temperature | Critical | 0-10 °C for nitration; Room temp. for bromination[7] | Prevents oxidation of the amine during nitration and reduces formation of isomeric byproducts during bromination. |
| Stoichiometry | Critical | 1.0-1.1 equivalents of electrophile | Prevents over-nitration and over-bromination, which are common side reactions. |
| Rate of Addition | High | Slow, dropwise addition with vigorous stirring | Avoids localized high concentrations of reagents, minimizing side reactions and controlling the exotherm.[8] |
| Solvent Purity | Moderate | Use dry, appropriate grade solvents (e.g., acetic acid for bromination)[1] | Water or other impurities can interfere with the reaction, especially with the highly reactive nitrating mixture. |
Q3: What is the best method to purify the final product away from common side products?
Recrystallization is often the most effective and scalable method.
-
Solvent Selection: A common and effective solvent system is ethanol or methanol.[5] The desired product has moderate solubility in hot alcohol and low solubility in cold alcohol. Isomeric byproducts often have slightly different solubilities, allowing for their separation. For more stubborn impurities, a mixed solvent system (e.g., ethanol/water) might be necessary.
-
Column Chromatography: For very high purity material or for separating isomers with very similar solubilities, silica gel column chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar (e.g., starting material) and more polar (e.g., di-substituted) impurities.
Q4: How can I definitively confirm the regiochemistry of my final product?
A combination of spectroscopic techniques is required:
-
1H NMR: This is the most powerful tool. The final product, this compound, has two protons on the aromatic ring. These protons will appear as two distinct doublets in the aromatic region of the spectrum. The coupling constant between them will be small (~2-3 Hz), which is characteristic of meta-coupling. This confirms the 1,2,3,5-substitution pattern.
-
13C NMR: The number of signals in the aromatic region can confirm the symmetry of the molecule. The loss of symmetry from the starting material is a key indicator of successful substitution.[6]
-
NOE (Nuclear Overhauser Effect) NMR: A 2D NOESY or 1D selective NOE experiment can show spatial correlations. For example, irradiation of the amine (-NH2) protons should show an NOE to the proton at the C6 position, helping to confirm the overall structure.
Part 3: Experimental Protocols & Visualizations
Protocol: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Filtration (Hot): If charcoal was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent before characterization.
Visualizations
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving common issues during the synthesis.
Reaction pathways for desired product and a common side product.
References
- Google Patents. (n.d.). WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors.
- Google Patents. (n.d.). WO2017035408A1 - Compounds for treatment of immune and inflammatory disorders.
-
European Patent Office. (2021). EP 3340982 B1 - COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. Retrieved from EPO. [Link]
-
University of Missouri-St. Louis. (n.d.). Nitration of Methyl Benzoate. Retrieved from UMSL. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from Anasazi Instruments. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education. [Link]
-
University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from UCI. [Link]
-
University of Massachusetts. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from UMass. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2017035408A1 - Compounds for treatment of immune and inflammatory disorders - Google Patents [patents.google.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. data.epo.org [data.epo.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. aiinmr.com [aiinmr.com]
- 7. echemi.com [echemi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Troubleshooting low yield in "Methyl 2-amino-5-bromo-3-nitrobenzoate" reactions
Technical Support Center: Methyl 2-amino-5-bromo-3-nitrobenzoate Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the chemical reasoning behind common issues, providing you with the expert insights needed to optimize your reaction, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Low yield is a common frustration that can often be traced back to a few critical variables. Before repeating the synthesis, a systematic review of your reagents, reaction setup, and procedure is essential.
Core Areas to Scrutinize:
-
Purity and Quality of Starting Material: The synthesis is highly sensitive to the purity of the starting material, Methyl 2-amino-3-nitrobenzoate. Impurities can compete in side reactions or inhibit the primary reaction pathway. Always verify the purity of your starting material via NMR or melting point analysis before beginning.
-
Reagent Quality and Stoichiometry:
-
Bromine: Use a fresh, unopened bottle of bromine if possible. Bromine can absorb moisture and react with impurities over time. The stoichiometry is critical; while a 1:1 molar ratio is the theoretical minimum, a slight excess of bromine (e.g., 1.05 equivalents) can help drive the reaction to completion, but a large excess promotes di-substitution.[1]
-
Solvent: Glacial acetic acid is the standard solvent.[1][2][3] Ensure it is anhydrous, as water can interfere with the electrophilicity of the bromine.
-
-
Reaction Temperature Control: Electrophilic bromination is an exothermic process. Uncontrolled temperature increases are a primary cause of side product formation, particularly over-bromination and degradation of the nitro-aromatic system.[4] The reaction is typically run at room temperature, but if you notice a significant exotherm upon bromine addition, pre-cooling the reaction vessel in an ice bath is advisable.[5][6]
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation phase. The precipitation by pouring the reaction mixture onto crushed ice must be done carefully to ensure all product crashes out of solution.[1][3] Subsequent washing and recrystallization steps, if not optimized, can also lead to diminished yields.
Table 1: Troubleshooting Quick Reference
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Impure starting material | Verify purity of Methyl 2-amino-3-nitrobenzoate by ¹H NMR or melting point. |
| Degradation of Bromine | Use a new bottle of bromine. Ensure proper storage. | |
| Uncontrolled Exotherm | Add bromine solution dropwise with efficient stirring. Use an ice bath if necessary to maintain temperature. | |
| Incomplete Reaction | Monitor reaction progress with TLC. Consider a modest increase in reaction time (e.g., from 30 min to 1-2 hours). | |
| Multiple Products (TLC) | Over-bromination (di-bromination) | Use precise stoichiometry (max 1.05 eq. of Bromine). Ensure slow, controlled addition of the bromine solution. |
| Unreacted Starting Material | Increase reaction time or consider a slight excess of bromine. | |
| Product is an Oil/Gummy Solid | Impurities preventing crystallization | Purify via flash column chromatography (e.g., Hexane/Ethyl Acetate gradient). |
| Residual Acetic Acid | Ensure the filtered solid is washed thoroughly with cold water until the washings are neutral. | |
| Difficult Filtration | Very fine precipitate | Allow the ice to melt completely and the precipitate to "digest" (age) for 30 minutes before filtering. |
Q2: My TLC analysis shows multiple spots. What are the likely side products and how can I avoid them?
Observing multiple products indicates a loss of selectivity. In this specific synthesis, the directing effects of the substituents on the aromatic ring are generally in agreement, which should favor high selectivity. However, suboptimal conditions can easily lead to side products.
The primary directing group is the powerful ortho-, para-directing amino group (-NH₂). The nitro (-NO₂) and methyl ester (-COOCH₃) groups are both meta-directors. The desired C-5 position is para to the amino group and meta to the other two, making it the most electronically favorable site for electrophilic attack.
Likely Side Products:
-
Di-bromo Product: The most probable side product is the 6,5-dibromo derivative. If the reaction temperature is too high or if there is a large excess of bromine, a second bromination can occur at the C-6 position, which is ortho to the activating amino group.
-
Oxidation/Degradation Products: At elevated temperatures, the combination of bromine and acetic acid can lead to the degradation of the electron-rich amino-aromatic system, resulting in complex, often colored, impurities.
Strategy for Improving Selectivity:
-
Control the Rate of Addition: Add the solution of bromine in acetic acid dropwise over 5-10 minutes.[1] This maintains a low concentration of the electrophile at any given moment, preventing runaway reactions.
-
Maintain a Controlled Temperature: As discussed, keeping the temperature stable (ideally at room temperature or slightly below) is the single most effective way to prevent over-bromination.[4]
-
Precise Stoichiometry: Carefully measure your reagents. Do not use a significant excess of bromine.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is synthesized from procedures reported in the scientific literature.[1][2][3]
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Bromine
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in glacial acetic acid (approx. 5-6 mL per gram of starting material).
-
In a separate, dry vial, prepare the brominating solution by carefully adding bromine (1.0-1.05 eq) to a small amount of glacial acetic acid (approx. 1 mL per gram of starting material).
-
While stirring the solution of the starting material at room temperature, add the bromine solution dropwise over a period of 5-10 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-45 minutes. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Prepare a beaker with a generous amount of crushed ice (approx. 50 g per gram of starting material).
-
Pour the reaction mixture slowly into the beaker of crushed ice while stirring vigorously. A yellow solid should precipitate.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid.
-
Dry the collected solid under vacuum to afford the crude this compound. The product can be further purified by recrystallization if necessary.
Visualized Workflows and Relationships
Reaction Mechanism Overview
The synthesis is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine. The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion.[7] Loss of a proton restores the aromaticity of the ring, yielding the final product.
Caption: Figure 1. Reaction Scheme.
Systematic Troubleshooting Workflow
When encountering low yield, a structured approach is more effective than random changes. The following workflow provides a logical path to identify and solve the root cause of the issue.
Caption: Figure 2. Troubleshooting Logic.
Purification Workflow
Proper purification is critical for obtaining a high-purity final product and accurately assessing the reaction's success.
Caption: Figure 3. Post-Reaction Purification.
References
-
Achillion Pharmaceuticals, Inc. (2021). COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS (EP 3340982 B1). European Patent Office. Retrieved from [Link]
- Achillion Pharmaceuticals, Inc. (2017). Compounds for treatment of immune and inflammatory disorders (WO2017035408A1). Google Patents.
-
Pharmaffiliates. (n.d.). Methyl 3-amino-2-iodobenzoate|High Purity Building Block. Retrieved from [Link]
- Ono Pharmaceutical Co., Ltd. (2024). Nrf2-activating compound (US20240132519A1). Google Patents.
- Constellation Pharmaceuticals, Inc. (2014). Benzimidazole derivatives as bromodomain inhibitors (WO2014182929A1). Google Patents.
- Merck KGaA. (2016). Substituted quinoxaline derivatives (WO2016180536A1). Google Patents.
-
Royal Society of Chemistry. (n.d.). Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase.... Retrieved from [Link]
- Natco Pharma Limited. (2018). Process for synthesis of lenalidomide (US10392364B2). Google Patents.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2015). Dihydroorotate dehydrogenase inhibitor (CN104030987B). Google Patents.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Hanson, J. R., Richards, L., & Rozas, P. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
-
Integrated Organic Chemistry. (2022, April 22). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2017035408A1 - Compounds for treatment of immune and inflammatory disorders - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-amino-5-bromo-3-nitrobenzoate
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to facilitate the optimization of reaction conditions and ensure the integrity of the final product.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a delicate balance of activating and deactivating groups, presents unique challenges in achieving high yield and purity. This guide will explore the two primary synthetic routes and provide expert insights into overcoming common experimental hurdles.
Synthetic Pathways
There are two primary and viable routes for the synthesis of this compound:
-
Route A: Electrophilic bromination of Methyl 2-amino-3-nitrobenzoate.
-
Route B: Fischer esterification of 2-amino-5-bromo-3-nitrobenzoic acid.
The choice of route will depend on the availability of starting materials, desired scale, and equipment.
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic route.
Route A: Bromination of Methyl 2-amino-3-nitrobenzoate
Issue 1: Low or No Product Formation
-
Possible Cause: Insufficient activation of bromine or deactivation of the aromatic ring. The amino group is activating, but the nitro and ester groups are deactivating.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the bromine and glacial acetic acid are of high purity and anhydrous.
-
Catalyst: While often not necessary for highly activated rings, a mild Lewis acid catalyst could be considered if the reaction is sluggish. However, this should be approached with caution to avoid side reactions.
-
Temperature Control: The reaction is typically run at room temperature. A slight increase in temperature (e.g., to 40-50°C) may increase the reaction rate, but monitor closely for the formation of impurities.
-
Issue 2: Formation of Multiple Products (Polybromination)
-
Possible Cause: The amino group is a strong activating group, making the aromatic ring susceptible to multiple substitutions.[1][2][3]
-
Troubleshooting Steps:
-
Stoichiometry: Use a precise 1:1 molar ratio of bromine to the starting material. Adding bromine dropwise as a dilute solution in acetic acid can help control the local concentration.
-
Protecting the Amino Group: To reduce the activating effect of the amino group, it can be acetylated to form an amide prior to bromination. The acetyl group can be removed by hydrolysis after the bromination step.[4]
-
Issue 3: Product is a Dark Oil or Tar
-
Possible Cause: Oxidation of the amino group by bromine or side reactions at elevated temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction at or below room temperature.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification: The crude product may require column chromatography for purification.
-
Caption: Troubleshooting logic for the bromination of Methyl 2-amino-3-nitrobenzoate.
Route B: Fischer Esterification of 2-amino-5-bromo-3-nitrobenzoic acid
Issue 1: Incomplete Esterification
-
Possible Cause: The Fischer esterification is an equilibrium reaction.[5][6] The presence of water in the reaction mixture or insufficient catalyst can lead to low conversion. The basic amino group also neutralizes some of the acid catalyst.[7]
-
Troubleshooting Steps:
-
Excess Alcohol: Use a large excess of methanol (can be used as the solvent) to drive the equilibrium towards the product.[7][8]
-
Water Removal: Ensure all reagents and glassware are dry. While a Dean-Stark trap is not practical with methanol, using a drying agent that is compatible with acidic conditions can be considered.
-
Catalyst Amount: Use a sufficient amount of concentrated sulfuric acid to both catalyze the reaction and protonate the basic amino group.[9]
-
Reaction Time and Temperature: Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.
-
Issue 2: Hydrolysis of the Ester during Workup
-
Possible Cause: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially if heated.[10]
-
Troubleshooting Steps:
-
Neutralization: After the reaction is complete, carefully neutralize the excess acid with a weak base like sodium bicarbonate solution. Avoid using strong bases like sodium hydroxide, which can readily hydrolyze the ester.
-
Temperature: Keep the temperature low during the workup and extraction process.
-
Extraction: Promptly extract the product into an organic solvent after neutralization.
-
Issue 3: Difficulty in Purifying the Product from Unreacted Carboxylic Acid
-
Possible Cause: The starting material and product have similar polarities, making separation by crystallization challenging.
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, washing the organic layer with a dilute solution of sodium bicarbonate will extract the unreacted carboxylic acid into the aqueous layer as its sodium salt.[10]
-
Column Chromatography: If significant amounts of starting material remain, purification by column chromatography is the most effective method.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred? A1: Route A, the bromination of Methyl 2-amino-3-nitrobenzoate, is often preferred if the starting material is readily available as it is a one-step synthesis. Route B involves an esterification which is an equilibrium reaction and may require more careful control of conditions to achieve high yields.
Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.
Q3: What are the expected spectroscopic data for this compound? A3:
-
¹H NMR: You can expect signals for the methyl ester protons (a singlet around 3.9 ppm), the amino protons (a broad singlet), and two doublets in the aromatic region for the two aromatic protons. One of the aromatic protons will be a doublet around 8.1 ppm and the other around 8.4 ppm.[11]
-
¹³C NMR: Expect signals for the methyl carbon, the carbonyl carbon, and the aromatic carbons. The presence of the nitro and bromo substituents will influence the chemical shifts of the aromatic carbons.
-
IR Spectroscopy: Look for characteristic peaks for the N-H stretch of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).[12]
Q4: What are the key safety precautions for this synthesis? A4:
-
Bromine: Is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated Acids: Sulfuric and nitric acids are extremely corrosive. Handle with care and appropriate PPE.
-
Solvents: Use flammable organic solvents in a well-ventilated area away from ignition sources.
Q5: My final product has a yellowish tint. Is this normal and how can I remove it? A5: A yellowish color is common for nitro-containing aromatic compounds. If the product is otherwise pure by NMR and melting point, the color may be acceptable. To obtain a colorless product, you can try recrystallization from a suitable solvent (e.g., methanol or ethanol) or passing a solution of the product through a short plug of silica gel.
Experimental Protocols
Protocol A: Bromination of Methyl 2-amino-3-nitrobenzoate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-3-nitrobenzoate (1 equivalent) in glacial acetic acid.
-
In a separate container, prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of the starting material at room temperature.
-
Stir the reaction mixture for 30-60 minutes, monitoring the progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol or ethanol to obtain pure this compound.
Protocol B: Fischer Esterification of 2-amino-5-bromo-3-nitrobenzoic acid
-
To a round-bottom flask, add 2-amino-5-bromo-3-nitrobenzoic acid (1 equivalent) and a large excess of methanol (e.g., 10-20 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents, plus an additional equivalent to protonate the amine).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Route A (Bromination) | Route B (Esterification) |
| Starting Material | Methyl 2-amino-3-nitrobenzoate | 2-amino-5-bromo-3-nitrobenzoic acid |
| Key Reagents | Bromine, Acetic Acid | Methanol, Sulfuric Acid |
| Reaction Type | Electrophilic Aromatic Substitution | Fischer Esterification |
| Typical Yield | 75-85% | 70-90% (with optimization) |
| Key Challenges | Polybromination, Oxidation | Reversible reaction, Ester hydrolysis |
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Chegg. (2020). Exp #7: Benzocaine: Acid-Catalyzed Fischer. [Link]
- Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents.
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link]
- The Royal Society of Chemistry. (n.d.). 4.
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
PrepChem.com. (n.d.). Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
- Google Patents. (n.d.).
-
Reddit. (2024). Esterification not Working (Separation) : r/OrganicChemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
-
ResearchGate. (2025). (PDF) Preparation of methyl esters. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
PMC - NIH. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
-
SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate - Optional[FTIR] - Spectrum. [Link]
-
YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]
-
NIST WebBook. (n.d.). Methyl p-nitro benzoate. [Link]
-
Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Link]
Sources
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- 4. youtube.com [youtube.com]
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- 9. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 12. homework.study.com [homework.study.com]
Common impurities in "Methyl 2-amino-5-bromo-3-nitrobenzoate" and their removal
Welcome to the technical support resource for Methyl 2-amino-5-bromo-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this critical intermediate. Here, we address frequently encountered impurities, provide troubleshooting strategies for their removal, and offer validated protocols to ensure the highest quality of your material for downstream applications.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the synthesis and purification of this compound.
Question 1: What are the most likely impurities in a crude sample of this compound?
The impurity profile of your sample is intrinsically linked to its synthetic route. Typically, this compound is synthesized via the bromination and nitration of a benzoate precursor, followed by esterification, or vice-versa. Based on these pathways, impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. Depending on the specific synthesis, this could include 2-Amino-3-nitrobenzoic acid (if the final step is esterification) or Methyl 2-amino-3-nitrobenzoate (if the final step is bromination)[1][2].
-
Isomeric Byproducts: Aromatic substitution reactions are rarely perfectly regioselective. Nitration and bromination can occur at other positions on the benzene ring, leading to a mixture of isomers. Examples, while not of the exact target molecule, illustrate that isomers such as those with bromo- or nitro- groups at the 4, 5, or 6 positions can form during related syntheses[3].
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to its corresponding carboxylic acid, 2-amino-5-bromo-3-nitrobenzoic acid , especially if exposed to acidic or basic conditions during workup or storage[4].
-
Residual Reagents and Solvents: Reagents like N-bromosuccinimide (NBS) and catalysts such as sulfuric acid, along with solvents like acetic acid or methanol, may persist in the crude product[1][5][6].
Question 2: My product has a strong yellow or orange color. Is this normal, and how can I remove the color?
While the target compound is a yellow solid, an intense or off-color hue often indicates the presence of colored impurities, particularly nitro-aromatic byproducts or degradation products.
Causality: The color arises from conjugated systems and chromophores (like the nitro group) in the molecular structure. The presence of multiple, different chromophoric impurities can lead to a darker, less pure appearance.
Solution:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities. The charcoal is then removed via hot filtration before allowing the solution to cool[7].
-
Recrystallization: A carefully chosen recrystallization procedure is often sufficient to separate the desired yellow crystalline product from the impurities that remain in the mother liquor[6][7].
Question 3: My NMR spectrum shows a singlet around 10-12 ppm and my main aromatic signals are slightly shifted. What does this indicate?
A broad singlet in the 10-12 ppm region of a ¹H NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests that your sample is contaminated with 2-amino-5-bromo-3-nitrobenzoic acid , the hydrolysis product of your methyl ester[4]. The slight shift in the aromatic signals is due to the different electronic effect of the -COOH group compared to the -COOCH₃ group.
Solution:
-
Aqueous Wash: Washing a solution of your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the acidic impurity, pulling it into the aqueous layer. Subsequent separation of the layers will remove the contaminant. Be sure to wash with brine and dry the organic layer afterward.
-
Column Chromatography: If the acidic impurity is present in high amounts or if other impurities are also a concern, silica gel column chromatography is highly effective. The more polar carboxylic acid will have a stronger affinity for the silica gel and will elute later than the desired, less polar methyl ester[5].
Question 4: My HPLC analysis shows multiple peaks close to my main product peak. How do I identify and remove them?
Peaks with retention times close to the main product peak on a reversed-phase HPLC chromatogram often correspond to structurally similar compounds, most commonly isomeric byproducts .
Identification & Removal Strategy:
-
Identification: The definitive identification of these isomers requires isolation and characterization by techniques like Mass Spectrometry (MS) and 2D NMR, or by synthesizing authentic standards. GC-MS is a powerful tool for identifying volatile isomeric impurities[3].
-
Removal:
-
Fractional Recrystallization: This technique relies on subtle differences in the solubility of the isomers. It can be challenging and may require multiple cycles but is a viable option.
-
Preparative Column Chromatography: This is the most reliable method for separating isomers. A high-resolution silica gel column with an optimized, low-polarity mobile phase (e.g., a gradient of ethyl acetate in hexane or petroleum ether) will be required to achieve baseline separation[5][8]. Monitor the fractions carefully using TLC or analytical HPLC.
-
Part 2: Standard Operating Protocols
These protocols provide a validated framework for the analysis and purification of this compound.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This method is suitable for determining the purity of your sample and quantifying impurities. It is based on standard techniques for analyzing aromatic amines and halogenated compounds[9].
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range (e.g., 50 µg/mL).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration and relative percentage of any impurities in the sample by comparing their peak areas to the calibration curve[9].
Protocol 2: Purification by Recrystallization
This protocol is effective for removing less soluble or more soluble impurities, including some starting materials and side-products. Ethanol is often a suitable solvent for nitroaromatic compounds due to the significant increase in their solubility at higher temperatures[7].
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more hot ethanol portion-wise until the solid just completely dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery yield[7].
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes[7].
-
Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization in the funnel[7].
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Part 3: Visual & Workflow Guides
Diagram 1: Impurity Troubleshooting Workflow
This diagram outlines a systematic approach to identifying and resolving purity issues with your crude product.
Caption: A workflow for diagnosing and treating common impurities.
Diagram 2: Purification Method Selection Logic
This decision tree helps in choosing the most appropriate primary purification technique based on the nature of the impurities.
Caption: A decision tree for selecting a primary purification method.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in lenalidomide drug substance. World Journal of Pharmaceutical Research, 11(2), 1334-1354. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
Royal Society of Chemistry Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-amino-5-bromo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
Introduction
Methyl 2-amino-5-bromo-3-nitrobenzoate is a highly functionalized aromatic compound, serving as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis, typically involving the nitration of methyl 2-amino-5-bromobenzoate, is a classic example of electrophilic aromatic substitution. However, the interplay of the activating amino group and the deactivating bromo and ester groups, coupled with the harsh conditions of nitration, often leads to challenges such as incomplete reactions, low yields, and the formation of multiple side products.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers overcome common obstacles encountered during the synthesis of this key intermediate.
Troubleshooting Guide & FAQs
This section addresses the most common issues reported by researchers.
Q1: My nitration reaction of methyl 2-amino-5-bromobenzoate is stalling. The TLC plate shows a significant amount of starting material even after prolonged reaction times. What's going on?
A1: This is the most frequently encountered issue. Incomplete conversion in the nitration of aniline derivatives is often rooted in the dual role of the strong acid catalyst (H₂SO₄).[1][2]
-
Protonation of the Amino Group: The primary amino group (-NH₂) on your starting material is basic. In the strongly acidic nitrating mixture (HNO₃/H₂SO₄), it gets protonated to form an anilinium ion (-NH₃⁺).[2][3] This anilinium ion is strongly electron-withdrawing and deactivates the aromatic ring, making it much less reactive towards the electrophile (the nitronium ion, NO₂⁺).[2][4] The reaction stalls because the substrate is essentially "turned off" by the acidic conditions required for the reaction to proceed.
-
Insufficient Electrophile Generation: Sulfuric acid's primary role is to react with nitric acid to generate the highly reactive nitronium ion (NO₂⁺) electrophile.[1][5] If your acids are not sufficiently concentrated (e.g., they have absorbed atmospheric moisture) or the temperature is too high, the concentration of the nitronium ion may be too low to effectively nitrate the deactivated anilinium ion.
Troubleshooting Steps:
-
Verify Acid Concentration: Use fresh, unopened bottles of concentrated (98%) sulfuric acid and fuming (>90%) nitric acid.
-
Control Temperature: The generation of the nitronium ion is exothermic. Prepare your nitrating mixture at 0°C and add it slowly to your substrate solution, ensuring the reaction temperature does not exceed 10-15°C.[6][7] Higher temperatures can lead to side reactions and decomposition.
-
Consider a Protecting Group Strategy: To prevent deactivation, the amino group can be "protected" via acetylation to form an amide. The amide is still an ortho, para-director but is less basic and less activating, leading to a more controlled reaction. The protecting group can be removed by hydrolysis after nitration.[8][9]
Q2: My reaction mixture turns dark, and the TLC shows multiple unidentified spots. What are these side products?
A2: Dark coloration and multiple spots are indicative of side reactions, primarily oxidation and polysubstitution.
-
Oxidation: Nitric acid is a powerful oxidizing agent. The electron-rich amino group makes the aniline substrate susceptible to oxidation, leading to the formation of tarry, polymeric materials.[4][10] This is especially problematic at elevated temperatures.
-
Polysubstitution: While the protonated anilinium ion is deactivating, any unprotonated aniline is highly activated and can react multiple times, leading to dinitro or even trinitro products.
-
Meta-Nitration: A significant amount of the meta-nitro product can also be formed. While the -NH₂ group is ortho, para-directing, the protonated -NH₃⁺ group is a meta-director.[3][8] Therefore, you may be forming a mixture of the desired 3-nitro product and the 4-nitro or 6-nitro isomers, complicating purification.
Mitigation Strategies:
-
Strict Temperature Control: Maintaining a low temperature (0-10°C) is critical to minimize oxidation.[7][11]
-
Controlled Addition: Add the nitrating mixture dropwise to the substrate solution with vigorous stirring. This ensures that localized high concentrations of the nitrating agent are avoided, reducing the chance of oxidation and polysubstitution.
-
Acyl Protection: As mentioned in A1, protecting the amine as an acetanilide is the most effective way to prevent both oxidation and the formation of the meta-isomer, leading to a much cleaner reaction.[9][12]
Q3: Could my starting material, methyl 2-amino-5-bromobenzoate, be the problem?
A3: Absolutely. The purity of the starting material is paramount.
-
Impurities from Synthesis: The synthesis of methyl 2-amino-5-bromobenzoate itself can produce impurities. For example, bromination of methyl anthranilate can sometimes yield dibrominated species.[13] These impurities can have different reactivity profiles, leading to a complex product mixture.
-
Degradation: Aminobenzoates can be sensitive to light and air over time, potentially leading to discoloration and the presence of oxidized impurities.
Validation Protocol:
-
Check Physical Properties: The pure starting material should be a crystalline solid with a melting point around 72-74°C. Any significant deviation could indicate impurity.
-
Spectroscopic Analysis: Run a ¹H NMR and/or HPLC of your starting material before beginning the reaction. This will give you a clear picture of its purity.
-
Recrystallization: If impurities are suspected, recrystallize the methyl 2-amino-5-bromobenzoate from a suitable solvent like ethanol/water to purify it before use.
Mechanistic Insights & Process Flow
The core of the reaction is an electrophilic aromatic substitution. Understanding the mechanism and the competing pathways is key to troubleshooting.
Reaction Mechanism
Caption: Competing pathways in the nitration of methyl 2-amino-5-bromobenzoate.
Diagnostic and Optimization Protocols
Protocol 1: Standard Synthesis of this compound
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All additions must be performed slowly in an ice bath to control the exothermic reaction.
Reagents & Equipment:
-
Methyl 2-amino-5-bromobenzoate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Deionized Water
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve methyl 2-amino-5-bromobenzoate (1.0 eq) in concentrated sulfuric acid (~4 mL per gram of substrate) at room temperature. Cool the solution to 0-5°C in an ice bath with gentle stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (~1.5 mL per mL of nitric acid).[11] This addition is highly exothermic; perform it in an ice bath to maintain a temperature below 10°C.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes. Critically, maintain the internal reaction temperature between 5-15°C throughout the addition.[7]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice (~20 g of ice per gram of starting material) in a beaker with vigorous stirring.[11]
-
A yellow precipitate of the crude product should form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol or methanol.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess reaction completion and identify the presence of side products.
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).
-
At timed intervals (e.g., t=0, 30 min, 60 min), carefully take a small aliquot from the reaction mixture with a glass capillary.
-
Quench the aliquot immediately in a vial containing a small amount of ice-cold saturated sodium bicarbonate solution to neutralize the acid. Add a small amount of ethyl acetate to extract the organic components.
-
Spot the starting material (as a reference) and the quenched reaction aliquot onto a silica gel TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (254 nm). The starting material will have a specific Rf value. The product, being more polar due to the nitro group, should have a lower Rf value. Incomplete reactions will show both spots. The presence of additional spots indicates side product formation.
Data Summary Table
The following table summarizes expected outcomes under different reaction conditions, highlighting the importance of temperature control.
| Condition ID | Temperature (°C) | Reaction Time (h) | Starting Material Conversion (%) | Desired Product Yield (%) | Observations |
| A (Optimal) | 5 - 10 | 1.5 | >95% | 75 - 85% | Clean reaction, pale yellow solution. |
| B (Sub-optimal) | 25 - 30 | 1.5 | ~60% | ~40% | Darkening of solution, multiple spots on TLC. |
| C (Poor) | > 40 | 1.0 | <50% | <20% | Rapid darkening, formation of tarry solids. |
Data are representative and may vary based on the specific scale and purity of reagents.
References
- Benchchem. (n.d.). The Critical Role of Sulfuric Acid in Aniline Nitration Reactions. Benchchem Application Notes.
- Filo. (2025). Nitration of aniline treating with h2so4.
-
Quora. (2021). Why is sulfuric acid used in aromatic nitration?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Testbook. (2025). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of P-Nitroaniline-organic preparations. Retrieved from [Link]
-
Vedantu. (n.d.). When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
Sources
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- 2. Nitration of aniline treating with h2so4 | Filo [askfilo.com]
- 3. testbook.com [testbook.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. Preparation of P-Nitroaniline-organic preparations | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Preventing the formation of byproducts in "Methyl 2-amino-5-bromo-3-nitrobenzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges in this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.
I. Understanding the Core Synthesis and Challenges
The synthesis of this compound is a multi-step process involving electrophilic aromatic substitution on a highly substituted benzene ring. The key challenge lies in controlling the regioselectivity of the bromination step. The starting material, Methyl 2-amino-3-nitrobenzoate, possesses two competing directing groups: an activating ortho-, para-directing amino group (-NH₂) and a deactivating meta-directing nitro group (-NO₂). This electronic tug-of-war can lead to the formation of undesired isomers.
This guide provides troubleshooting advice and optimized protocols to ensure the selective formation of the desired 5-bromo isomer.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My final product is a mixture of isomers. How can I identify the major byproduct and prevent its formation?
Answer:
The most common byproduct in this synthesis is the isomeric Methyl 2-amino-3-bromo-5-nitrobenzoate . Its formation is a direct result of the powerful ortho-, para-directing effect of the amino group.
Causality: The amino group (-NH₂) is a strongly activating, ortho-, para-director. The nitro group (-NO₂) is a strongly deactivating, meta-director. In the starting material, Methyl 2-amino-3-nitrobenzoate, the positions ortho and para to the amino group are C3 and C5. The C3 position is already occupied by the nitro group. Therefore, the amino group strongly directs the incoming electrophile (Br⁺) to the C5 position (para). However, some bromination can still occur at the C3 position if reaction conditions are not optimal.
Prevention & Mitigation Strategy:
-
Temperature Control: Maintain a strict reaction temperature at room temperature or slightly below. Elevated temperatures can provide the activation energy needed to overcome the selectivity barrier, leading to the formation of other isomers.
-
Slow Reagent Addition: The brominating agent (e.g., a solution of bromine in acetic acid) must be added dropwise over a period of 5-10 minutes.[1] This maintains a low concentration of the electrophile at any given moment, favoring the kinetically preferred and electronically directed C5 position. A rapid addition can lead to localized overheating and reduced selectivity.
-
Solvent Choice: Acetic acid is the recommended solvent as it serves to moderate the reactivity of the bromine and is effective at solvating the starting material.[1]
Identification:
-
TLC Analysis: The desired product and the byproduct will likely have very similar Rf values. Use a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to try and achieve separation.
-
HPLC Analysis: This is the most reliable method for separation and quantification. A C18 reverse-phase column with a methanol/water or acetonitrile/water gradient can effectively separate the isomers.[2]
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic. The desired 5-bromo product will show two doublets in the aromatic region. The undesired 3-bromo isomer will show a different splitting pattern.
FAQ 2: The reaction is sluggish or incomplete. What are the likely causes?
Answer:
An incomplete reaction is typically due to issues with the quality of reagents or insufficient activation of the brominating agent.
Causality & Solutions:
-
Reagent Quality:
-
Bromine: Ensure the bromine used is of high purity. Older bromine may contain HBr, which can interfere with the reaction.
-
Starting Material: Verify the purity of your Methyl 2-amino-3-nitrobenzoate. Impurities can inhibit the reaction.
-
-
Moisture: The presence of significant amounts of water can retard the rate of electrophilic aromatic substitution reactions.[3] Ensure all glassware is dry and use anhydrous acetic acid.
-
Insufficient Stirring: The reaction is heterogeneous initially. Vigorous stirring is essential to ensure proper mixing and reaction progress.
FAQ 3: My yield is consistently low, even after accounting for byproduct formation. Where am I losing my product?
Answer:
Low yields can often be attributed to losses during the workup and purification steps.
Causality & Solutions:
-
Precipitation/Workup: The protocol involves pouring the reaction mixture onto ice to precipitate the product.[1]
-
Incomplete Precipitation: Ensure the ice-water mixture is sufficiently cold and allow adequate time for the product to fully precipitate before filtration.
-
Washing: When washing the filtered solid, use ice-cold water and minimal amounts of ice-cold methanol.[4][5] Using room temperature solvents will dissolve a significant portion of your product.
-
-
Recrystallization:
-
Solvent Volume: Use the minimum amount of hot solvent (e.g., methanol or ethanol) necessary to dissolve the crude product.[6] Using an excessive volume will result in a significant amount of product remaining in the mother liquor upon cooling.
-
Cooling Rate: Allow the recrystallization solution to cool slowly to room temperature, and then in an ice bath, to maximize the formation of pure crystals. Crash-cooling by placing the hot solution directly into an ice bath can trap impurities and reduce the isolated yield of pure product.
-
III. Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized for high regioselectivity and yield.
Materials:
-
Methyl 2-amino-3-nitrobenzoate (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.0 eq)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in 5 volumes of glacial acetic acid (e.g., 10 g of starting material in 50 mL of acetic acid).
-
In a separate, small, sealed container, prepare a solution of bromine (1.0 eq) in 1 volume of glacial acetic acid.
-
While stirring the solution from step 1 at room temperature, add the bromine solution dropwise over 5-10 minutes.
-
After the addition is complete, continue to stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate).
-
Pour the reaction mixture slowly into a beaker containing a 10-fold mass of crushed ice (e.g., for a 10 g scale reaction, use 100 g of ice).
-
Stir the resulting slurry until all the ice has melted. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid twice with a minimal amount of ice-cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a minimal amount of hot methanol.
Protocol 2: Analytical Validation by HPLC
This method can be used to determine the purity of the final product and quantify any isomeric byproducts.
Instrumentation & Conditions:
-
System: Standard HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of acetonitrile.
IV. Visual Guides & Workflows
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway showing the formation of the desired product and the primary isomeric byproduct.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. References
-
Google Patents. US10392364B2 - Process for synthesis of lenalidomide. Available at:
-
RSC Education. Nitration of methyl benzoate. Available at: [Link]
-
University of Calgary. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available at: [Link]
-
LCGC International. Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Available at: [Link]
-
YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
UCLA Chemistry. Nitration of Methyl Benzoate. Available at: [Link]
Sources
Technical Support Center: Purification of Methyl 2-amino-5-bromo-3-nitrobenzoate
Welcome to the technical support center for Methyl 2-amino-5-bromo-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to Purification Challenges
This compound is a highly functionalized aromatic compound, presenting a unique set of purification challenges. Its array of functional groups—an amine, a bromine atom, a nitro group, and a methyl ester—contribute to its reactivity and specific solubility profile. These characteristics can lead to difficulties in isolating the compound in high purity. Common issues include the presence of closely-related impurities from the synthesis, potential for degradation under certain conditions, and challenges in achieving sharp separations with standard chromatographic and recrystallization techniques. This guide will address these issues systematically, providing both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common laboratory-scale synthesis involves the bromination of methyl 2-amino-3-nitrobenzoate.[1] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Methyl 2-amino-3-nitrobenzoate may be present if the bromination reaction did not go to completion.
-
Over-brominated Species: Although less common due to the deactivating effect of the nitro group, di-brominated products are a possibility.
-
Positional Isomers: Depending on the precise reaction conditions, small amounts of other brominated isomers could be formed.
-
Hydrolysis Product: The ester group can be susceptible to hydrolysis to the corresponding carboxylic acid (2-amino-5-bromo-3-nitrobenzoic acid), especially if the reaction workup involves acidic or basic conditions for a prolonged period.
-
Residual Solvents and Reagents: Acetic acid is often used as a solvent for the bromination reaction and may be present in trace amounts.[1]
Q2: My product appears as a persistent oil and won't crystallize. What should I do?
A2: "Oiling out" is a common problem in the recrystallization of organic compounds, particularly when impurities are present that depress the melting point of the mixture.[2][3] Here are several strategies to address this:
-
Solvent System Modification: The choice of solvent is critical. If you are using a single solvent system and observing oiling out, consider a dual-solvent system. For a compound like this compound, a combination of a good solvent (e.g., ethanol, methanol, or ethyl acetate) and a poor solvent (e.g., water or hexane) can be effective. Dissolve the crude material in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity persists.
-
Temperature Control: Oiling out can occur if the boiling point of the solvent is higher than the melting point of your compound.[4] Try using a lower-boiling point solvent.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
-
Patience and Gradual Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation.
-
Trituration: If an oil persists, you can try to solidify it by a process called trituration. This involves repeatedly adding a small amount of a poor solvent and scratching with a spatula to induce solidification.
Q3: I'm seeing co-elution of my product with an impurity during column chromatography. How can I improve the separation?
A3: Co-elution is a frequent challenge in chromatography when compounds have similar polarities.[5][6] Here are some steps to optimize your separation:
-
Solvent System (Eluent) Optimization: The key to good separation is finding an eluent system that provides a significant difference in the retention factors (Rf) of your product and the impurity. For your target compound, a typical starting point would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.
-
Fine-tuning the Ratio: Small changes in the eluent composition can have a large impact on resolution. Try a gradient of solvent mixtures, systematically increasing the polarity.
-
Adding a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity (e.g., a few drops of methanol or triethylamine in your hexane/ethyl acetate mixture) can improve separation.
-
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, it may not be optimal for all separations. If you are struggling with co-elution on silica, consider using alumina, which has a different selectivity.
-
Column Packing and Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one. Ensure your column is packed uniformly to prevent band broadening.
-
Loading Technique: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. Overloading the column is a common cause of poor separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Product "oils out" | Impurities depressing the melting point; solvent boiling point is higher than the product's melting point; cooling too rapidly. | Try a different solvent or a mixed-solvent system; ensure slow cooling; use a seed crystal; attempt trituration with a poor solvent.[2][3][4] |
| Poor recovery of product | Using too much solvent; product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent to dissolve the crude product; cool the solution thoroughly in an ice bath to maximize precipitation. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb your product as well). |
| No crystals form upon cooling | The solution is not supersaturated; nucleation is inhibited. | Boil off some of the solvent to increase the concentration; scratch the inner surface of the flask; add a seed crystal.[3] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation (co-elution) | Inappropriate solvent system; column overloading. | Optimize the eluent system using thin-layer chromatography (TLC) first; use a shallower solvent gradient; reduce the amount of sample loaded onto the column.[5][6] |
| Streaking or tailing of bands | Compound is too polar for the eluent; interaction with the stationary phase. | Increase the polarity of the eluent; add a small amount of a polar modifier (e.g., methanol or acetic acid) to the eluent. |
| Cracked or channeled column bed | Improper packing of the column. | Repack the column carefully, ensuring a uniform and compact bed. |
| Compound is stuck on the column | Compound is too polar and strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent significantly (e.g., flush with pure ethyl acetate or a methanol/dichloromethane mixture). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection: Based on the polarity of the target molecule, a good starting point for a single-solvent recrystallization is ethanol or methanol. For a two-solvent system, consider ethyl acetate/hexane or ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a two-solvent system) while stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally similar compound and should be a good starting point for your analysis.[7]
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or 280 nm |
Sample Preparation:
-
Prepare a stock solution of your purified this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve your experimental sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualization of Workflows
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for "Oiling Out"
Sources
Technical Support Center: Optimizing Solvent Systems for Methyl 2-amino-5-bromo-3-nitrobenzoate Reactions
Welcome to the technical support guide for optimizing reactions involving Methyl 2-amino-5-bromo-3-nitrobenzoate (MABNB). As a multifaceted intermediate in pharmaceutical and materials science research, the successful transformation of MABNB is critically dependent on the judicious selection of the reaction solvent. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, the research professional, with the causal insights and actionable protocols necessary to overcome common experimental hurdles.
Section 1: Foundational Principles & Initial Solvent Selection
This section addresses the primary considerations for choosing a solvent system before beginning your experiment. Understanding the physicochemical properties of both your substrate and the solvent is the first step toward a successful reaction.
FAQ 1: What are the key molecular features of MABNB I should consider when selecting a solvent?
Answer: The reactivity and solubility of this compound are governed by three primary functional groups: the aromatic amine (-NH₂), the electron-withdrawing nitro group (-NO₂), and the methyl ester (-COOCH₃).
-
Aromatic Amine (-NH₂): This group is a hydrogen bond donor and can act as a nucleophile. Its basicity and nucleophilicity are highly influenced by the solvent. Protic solvents can solvate the amine through hydrogen bonding, potentially reducing its nucleophilicity, while aprotic solvents will not.[1]
-
Nitro Group (-NO₂) & Bromo Group (-Br): These are strong electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.[2] They contribute significantly to the molecule's polarity.
-
Methyl Ester (-COOCH₃): This group is a hydrogen bond acceptor and is susceptible to hydrolysis under strongly acidic or basic conditions, particularly in the presence of water.[3]
Collectively, these features render MABNB a polar molecule with moderate solubility in a range of organic solvents. Initial solvent screening should therefore focus on polar solvents.
FAQ 2: How do I begin selecting a solvent for a new reaction type with MABNB?
Answer: A systematic approach is crucial. You should start by defining the reaction class and then consult a solvent properties table to select a few initial candidates for screening.
Step 1: Define the Reaction Mechanism.
-
If the amine is the nucleophile (e.g., acylation, alkylation): Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are often good starting points as they will not excessively solvate the amine, leaving it more available to react.
-
If performing a Nucleophilic Aromatic Substitution (SNAr): Highly polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are standard choices. These solvents are effective at solvating the cationic counter-ion of the nucleophile and stabilizing the negatively charged Meisenheimer intermediate, which is key to the SNAr mechanism.[2][4]
-
If reducing the nitro group: The choice depends on the reducing agent. For catalytic hydrogenation (e.g., H₂/Pd-C), polar protic solvents like Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc) are common.
-
If hydrolyzing the ester: A co-solvent system, often involving water and a miscible organic solvent like THF or Dioxane, is typically required to ensure solubility of both the ester and the aqueous acid/base.
Step 2: Consult Solvent Properties. The following table provides a starting point for selecting candidate solvents based on their physical properties.
| Solvent | Polarity Index | Type | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 40 | Good for reactions near room temp; volatile. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | 66 | Can form peroxides; good general-purpose solvent. |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | 82 | Miscible with water; useful for reactions requiring moderate heat.[5] |
| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | 77 | Common for extractions and chromatography; susceptible to hydrolysis. |
| Ethanol (EtOH) | 4.3 | Polar Protic | 78 | Excellent for recrystallization; can participate in reactions (transesterification).[6] |
| Methanol (MeOH) | 5.1 | Polar Protic | 65 | Similar to ethanol but more polar; can be reactive.[7] |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | 153 | High boiling point; difficult to remove; excellent for SNAr.[4] |
| Dimethyl sulfoxide (DMSO) | 7.2 | Polar Aprotic | 189 | Very high boiling point; excellent for SNAr; can complicate workup.[4][5] |
Step 3: Perform Small-Scale Screening. Before committing to a large-scale reaction, test 3-4 candidate solvents in parallel on a small scale (e.g., 10-20 mg of MABNB) to observe solubility and preliminary reactivity.
The following diagram outlines a logical workflow for this initial selection process.
Caption: Decision workflow for initial solvent selection based on reaction type.
Section 2: Troubleshooting Common Reaction Issues
This section provides guidance for when your reaction does not proceed as expected.
FAQ 3: My reaction is very slow or stalls completely. Could the solvent be the cause?
Answer: Yes, absolutely. This is one of the most common solvent-related issues. The root cause depends on the reaction type.
-
For bimolecular reactions (e.g., SNAr, amine alkylation): The solvent may not be polar enough to stabilize the transition state. In nucleophilic aromatic substitution, the mechanism often proceeds through a charged intermediate (Meisenheimer complex).[2][8] Highly polar aprotic solvents like DMSO and DMF are exceptionally good at stabilizing this intermediate, thereby lowering the activation energy and accelerating the reaction.[4] If you are using a less polar solvent like THF or DCM, switching to DMF or DMSO could provide a significant rate enhancement.
-
Solubility Issues: The reaction may have stalled because one of the reagents has precipitated from the solution. MABNB itself, or the other reactant, must be fully dissolved for the reaction to proceed efficiently.
-
Troubleshooting Protocol:
-
Carefully observe the reaction mixture. Is it a clear, homogenous solution or is there a suspension?
-
If solids are present, take a small, filtered sample of the supernatant and analyze it via TLC or LCMS to determine if the starting material is still present in the solution.
-
If starting material is undissolved, you need a more effective solvent or a co-solvent system. Consider a solvent from the next highest polarity class (e.g., move from EtOAc to ACN, or from ACN to DMF).
-
-
FAQ 4: I'm observing significant side product formation. How can the solvent influence this?
Answer: Solvents can dramatically influence the selectivity of a reaction by differentially stabilizing competing transition states.
-
Example: Amine vs. Hydrolysis: In a reaction with an aqueous nucleophile, using a protic solvent or having excess water can promote the undesired hydrolysis of the methyl ester to the corresponding carboxylic acid (2-amino-5-bromo-3-nitrobenzoic acid).[3] To mitigate this, ensure your solvent is anhydrous and choose a polar aprotic solvent.
-
Example: Regioselectivity: While less common for MABNB itself, in related systems, solvent choice can influence regioselectivity. The solvent can alter the conformation of the substrate or the aggregation state of the reagents, favoring one reaction pathway over another.
-
Troubleshooting Strategy: If you suspect a solvent-mediated side reaction, the first step is to ensure your solvent is pure and anhydrous. If the problem persists, changing the class of solvent entirely (e.g., from a polar aprotic like ACN to a non-polar aromatic like Toluene, if the reaction allows) can disfavor the pathway leading to the side product.
The following diagram illustrates a troubleshooting workflow for poor reaction outcomes.
Caption: Troubleshooting workflow for solvent-related reaction issues.
Section 3: Purification and Recrystallization
The final purity of your product is determined by the workup and purification steps, where solvent selection is paramount.
FAQ 5: My product has "oiled out" or won't crystallize from the reaction mixture. What should I do?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, typically because the solution is supersaturated at a temperature above the compound's melting point or because impurities are inhibiting crystal lattice formation. The goal is to find a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
Systematic Recrystallization Protocol:
This protocol is designed to identify an optimal solvent system for purifying MABNB or its derivatives.
-
Solvent Screening:
-
Place ~20 mg of your crude, dry product into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature. Good candidates for polar compounds like MABNB include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[6][9]
-
Ideal Outcome: The compound should be mostly insoluble or sparingly soluble at room temperature. A solvent that dissolves the compound completely at room temperature is unsuitable for recrystallization.
-
-
Heating and Dissolution:
-
Take the tubes where the compound was sparingly soluble and heat them gently in a water or sand bath.
-
Continue adding the same solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]
-
Ideal Outcome: The compound dissolves completely near the boiling point of the solvent. If it does not dissolve even with a large volume of solvent, that solvent is not suitable.
-
-
Crystallization:
-
Allow the clear, hot solutions to cool slowly to room temperature.
-
Ideal Outcome: Abundant, well-formed crystals should appear. If no crystals form, try scratching the inside of the glass with a stirring rod or adding a seed crystal.[9]
-
Once at room temperature, place the tube in an ice bath for 15-30 minutes to maximize crystal recovery.[9]
-
-
Handling Mixed Solvent Systems:
-
If no single solvent is ideal, try a binary system. Dissolve the crude product in a small amount of a "good" solvent (one in which it is very soluble, e.g., DCM or Acetone).
-
Warm the solution and add a "poor" solvent (one in which it is insoluble, e.g., Hexane or Water) dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to make it clear again, then allow to cool slowly. For MABNB and its derivatives, an ethanol/water or methanol/water system is often effective.[9][10]
-
References
- Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
- Synthesis routes of Methyl 2-amino-3-nitrobenzo
- US10392364B2 - Process for synthesis of lenalidomide.
- Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzo
- Aromatic Nucleophilic Substitution. Fisher Scientific.
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
- What is the product of my (failed)
- Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
- Fischer Esterification of 3-ntrobenzoic acid. Truman ChemLab.
- Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. Benchchem.
- Nitration of methyl benzoate.
- Concerted Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
- 1. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Aromatic Nucleophilic Substitution [fishersci.it]
- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Effect of Base on Methyl 2-amino-5-bromo-3-nitrobenzoate Cyclization
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the base-mediated cyclization of Methyl 2-amino-5-bromo-3-nitrobenzoate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Introduction: The Critical Role of the Base
The intramolecular cyclization of this compound is a fundamental reaction for synthesizing substituted benzoxazinone scaffolds, which are key intermediates in medicinal chemistry. The reaction proceeds via an intramolecular nucleophilic acyl substitution, where the ortho-amino group attacks the ester carbonyl. The choice and implementation of the base are the most critical parameters influencing this reaction's success, directly impacting reaction rate, yield, and purity. This guide explains the causality behind experimental choices to empower you to optimize this procedure.
The reaction is initiated by the deprotonation of the amino group. The presence of the strongly electron-withdrawing nitro group ortho to the amine significantly increases the acidity of the N-H protons, facilitating this deprotonation. The resulting amide anion is a potent nucleophile that readily attacks the adjacent methyl ester, leading to the cyclized product.
Reaction Mechanism Overview
Caption: Workflow for troubleshooting a slow reaction.
Q: The yield of my cyclized product is low, even though the starting material is consumed. What should I investigate?
A: Low yield with complete consumption of starting material points towards side reactions or product degradation.
-
Cause 1: Base-catalyzed Hydrolysis. If using a strong base like NaOH or KOH, or if significant water is present, the base can hydrolyze the starting methyl ester to a carboxylate or the product lactam to the corresponding amino acid. The carboxylate will not cyclize under these conditions.
-
Solution: Use a non-nucleophilic, anhydrous base like NaH. Strictly exclude water from the reaction.
-
-
Cause 2: Intermolecular Reactions. At high concentrations, the deprotonated amine can potentially react with another molecule of the starting material, leading to dimers or oligomers.
-
Solution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M). Consider adding the starting material slowly to a solution of the base to maintain a low concentration of the substrate.
-
Q: I am observing multiple spots on my TLC, and the final product is difficult to purify. How can I improve the reaction's selectivity?
A: Impurity formation is often linked to a reaction that is either too forceful or not selective enough.
-
Cause 1: Product Degradation. The benzoxazinone product may be unstable to the reaction conditions, especially with strong bases at high temperatures for extended periods.
-
Solution: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, work up the reaction immediately. Try using a milder base (K₂CO₃) at the lowest effective temperature.
-
-
Cause 2: Competing Reactions. The nitro group can sometimes participate in side reactions under strongly basic or reductive conditions, although this is less common in this specific transformation.
-
Solution: Stick to well-established conditions. Avoid unnecessarily harsh bases or high temperatures. Ensure the inert atmosphere is maintained to prevent oxidative side reactions.
-
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
-
Preparation: Add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and stir for 15 minutes. The product will often precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography.
Protocol 2: Alternative Procedure using Sodium Hydride (NaH)
This protocol should only be used by personnel experienced in handling pyrophoric reagents.
-
Preparation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) to an oven-dried, three-neck flask under a positive pressure of inert gas.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS.
-
Quenching & Work-up: Once complete, cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.
References
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC. National Institutes of Health. [Link]
"Methyl 2-amino-5-bromo-3-nitrobenzoate" stability issues in acidic or basic media
Welcome to the technical support resource for Methyl 2-amino-5-bromo-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound, particularly in acidic and basic media. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Stability Issues
Encountering unexpected degradation can compromise experimental results. This section provides a direct, question-and-answer approach to common stability problems.
Q1: I've noticed a new, more polar peak in my HPLC analysis after acidic treatment. What is happening?
Answer: You are likely observing acid-catalyzed hydrolysis of the methyl ester group. In the presence of acid and water, the ester is cleaved to form the corresponding carboxylic acid, 2-amino-5-bromo-3-nitrobenzoic acid, and methanol. This is a common degradation pathway for ester-containing compounds in aqueous acidic solutions.[1]
Recommended Actions:
-
Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product (2-amino-5-bromo-3-nitrobenzoic acid, MW: 261.03 g/mol ).[2]
-
Modify Conditions: If hydrolysis is undesirable, consider the following adjustments:
-
Reduce Temperature: Lowering the reaction temperature can significantly slow the rate of hydrolysis.
-
Limit Water: If possible, minimize the amount of water in your reaction medium.
-
Use Milder Acid: Switch to a weaker acid or reduce the concentration of the current acid.
-
-
Monitor Progress: Run time-course experiments, analyzing samples by HPLC at regular intervals to quantify the rate of degradation under your specific conditions.
Q2: My compound seems to disappear very quickly when I add a strong base like NaOH. Why is the degradation so rapid?
Answer: You are encountering base-catalyzed hydrolysis, also known as saponification.[3] This reaction is generally much faster and irreversible compared to acid-catalyzed hydrolysis.[4] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a rapid formation of the carboxylate salt.
Recommended Actions:
-
Employ Milder Bases: If the ester functionality is critical, substitute strong bases like NaOH or KOH with weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA).
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to moderate the reaction rate.
-
Stoichiometric Control: Use only the required stoichiometric amount of base rather than a large excess.
Q3: I'm seeing multiple unknown peaks in my chromatogram under harsh stress conditions (high heat and extreme pH). What could they be?
Answer: Under harsh conditions, multiple degradation pathways can occur simultaneously. While ester hydrolysis is the most probable, other possibilities include:
-
Decarboxylation: If hydrolysis occurs first, the resulting carboxylic acid might decarboxylate under high heat.
-
Nitro Group Reduction: The nitro group can be susceptible to reduction, especially in the presence of certain reagents or impurities.
-
Ring Degradation: Extreme pH and temperature can lead to the breakdown of the aromatic ring itself.
-
Oxidation: The amino group or the aromatic ring can be susceptible to oxidation, which may be accelerated by trace metal ions.[1]
Recommended Actions:
-
Systematic Investigation: Follow established forced degradation study guidelines.[5] Test each condition (e.g., acid, base, peroxide, heat, light) separately to identify the cause of specific degradation products.
-
Advanced Characterization: Utilize mass spectrometry (MS/MS) and potentially NMR to elucidate the structures of the major degradation products. Understanding the byproducts provides insight into the degradation mechanism.
-
Use of Antioxidants/Chelators: If oxidation is suspected, consider adding an antioxidant or a chelating agent like EDTA to sequester metal ions that can catalyze oxidative degradation.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound.
Caption: Primary degradation pathways in aqueous media.
How should I properly store this compound to ensure long-term stability?
As a substituted nitroaromatic compound, this compound requires careful storage to maintain its integrity and ensure safety. [6][7]
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended, but check the supplier's specific guidelines.
-
Atmosphere: Store in a tightly sealed container to protect from moisture, which can facilitate hydrolysis. For extended storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light, as UV exposure can sometimes initiate degradation in aromatic compounds. [1]* Incompatibilities: Keep away from strong acids, strong bases, and oxidizing agents. [8]
What is a reliable analytical method for monitoring the stability and purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity and stability of this compound. [9][10]A well-developed HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid or Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | Monitor at λmax (approx. 254 nm or scan for maximum absorbance) |
| Injection Vol. | 5-10 µL |
| Table 1: A starting point for developing an HPLC method for purity and stability analysis. Conditions should be optimized for your specific instrumentation and separation needs.[9] |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add 0.1 M HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). [5] * Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% H₂O₂.
-
Keep at room temperature and monitor over time (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 105°C) for a set period.
-
Also, expose the stock solution to heat (e.g., 60-80°C) and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution to light according to ICH Q1B guidelines (UV and visible light).
-
Analyze a wrapped control sample in parallel.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC-UV/PDA.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without secondary degradation. [5] * Use a PDA detector to check for peak purity and to help identify degradants.
-
References
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Zhang, K., et al. (n.d.). A sensitive and universal LC-MS method for the analysis of trace level nitroaromatic genotoxic impurities in active pharmaceutical ingredients. Royal Society of Chemistry.
- ICH. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product.
- Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from Weizmann Institute of Science website.
- NIOSH. (n.d.).
- New York State Department of Environmental Conservation. (2016).
- Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid.
- Arora, P. K. (2014). Bacterial degradation pathway of 2-chloro-4-aminophenol.
- PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate.
- Spain, J. C. (Ed.). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- MDPI. (2024).
- Tchegnitegni, B. T., et al. (n.d.).
- Quora. (2016).
- PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate.
- Singh, S., et al. (2002). New findings on degradation of famotidine under basic conditions. PubMed.
- PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate.
- ChemicalBook. (n.d.).
- Silar, M., et al. (n.d.). Pathways of chemical degradation of polypeptide antibiotic bacitracin. PubMed.
- Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses.
- ChemicalBook. (n.d.). 2-amino-5-bromo-3-nitrobenzoic acid synthesis. ChemicalBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of "Methyl 2-amino-5-bromo-3-nitrobenzoate" Reaction Products
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Methyl 2-amino-5-bromo-3-nitrobenzoate and need to navigate the complexities of its NMR spectral analysis. In the synthesis of highly substituted aromatic compounds, the potential for regioisomeric impurities is significant, making unambiguous structural confirmation paramount. This document provides in-depth, question-and-answer-based troubleshooting for interpreting the ¹H and ¹³C NMR spectra of your reaction products, ensuring the structural integrity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've run a ¹H NMR on my reaction product, and the aromatic region is confusing. How do I definitively identify the signals for this compound?
A1: Deconstructing the Aromatic Region: A Step-by-Step Approach
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, in addition to the methyl ester and amine protons. The key to assignment lies in understanding the electronic effects of the substituents and their influence on the chemical shifts and coupling constants of the aromatic protons.
-
Electronic Environment: The benzene ring is substituted with a strongly electron-donating amino group (-NH₂) and two strongly electron-withdrawing groups: a nitro group (-NO₂) and a bromo group (-Br). The ester group (-COOCH₃) is also electron-withdrawing. The amino group will shield nearby protons (shifting them upfield), while the nitro, bromo, and ester groups will deshield them (shifting them downfield).
-
Expected Signals and Splitting:
-
H-4 and H-6 Protons: The two aromatic protons are at positions 4 and 6. They are meta to each other, so you should expect to see a doublet for each proton with a small meta coupling constant (⁴J), typically in the range of 2-3 Hz.[1]
-
Chemical Shift Prediction:
-
H-6: This proton is ortho to the bromine atom and para to the nitro group, both of which are strongly deshielding. Therefore, H-6 is expected to be the most downfield of the two aromatic protons.
-
H-4: This proton is ortho to the nitro group and para to the bromine atom, again, both strongly deshielding. However, it is also ortho to the strongly shielding amino group. This shielding effect will likely cause the H-4 signal to appear upfield relative to the H-6 signal.
-
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet and their chemical shift can vary significantly depending on the solvent, concentration, and temperature.[2] In some cases, they may exchange with residual water in the solvent, leading to a diminished or absent signal. A D₂O exchange experiment can confirm the identity of the -NH₂ peak; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the amine proton signal should disappear.[2]
-
Methyl Protons (-OCH₃): This will be a sharp singlet, typically appearing around 3.9 ppm, deshielded by the adjacent carbonyl group.
-
Troubleshooting Workflow:
-
Identify the Methyl Singlet: Locate the sharp singlet around 3.9 ppm. This is your anchor point, confirming the presence of the methyl ester.
-
Look for Two Doublets in the Aromatic Region: Scan the aromatic region (typically 7.0-9.0 ppm) for two signals that appear as doublets with a small coupling constant (2-3 Hz).
-
Assign the Aromatic Protons: The more downfield doublet is likely H-6, and the more upfield doublet is likely H-4.
-
Locate the Amine Protons: Search for a broad singlet, which could be anywhere from 5-9 ppm. Its integration should correspond to two protons.
-
Perform a D₂O Exchange: If in doubt about the amine protons, perform a D₂O exchange to confirm their assignment.
Q2: My reaction might have produced a regioisomer. What would the ¹H NMR spectra of potential side products look like?
A2: Distinguishing Regioisomers with NMR
Regioisomers, compounds with the same molecular formula but different substituent positions, can be readily distinguished by NMR spectroscopy due to differences in their aromatic regions.[3][4] Nitration of an aminobenzoate can sometimes lead to the formation of other isomers. Let's consider a plausible regioisomer, Methyl 4-amino-5-bromo-3-nitrobenzoate , and compare its expected spectrum to our target molecule.
| Compound | Aromatic Protons | Expected Splitting Pattern | Predicted Chemical Shift Reasoning |
| This compound (Target) | H-4, H-6 | Two doublets, ⁴J ≈ 2-3 Hz | H-6 downfield (ortho to Br, para to NO₂). H-4 upfield (ortho to NH₂, ortho to NO₂). |
| Methyl 4-amino-5-bromo-3-nitrobenzoate (Isomer) | H-2, H-6 | Two singlets | H-2 and H-6 are not adjacent and have no ortho or meta protons to couple with. H-2 is ortho to the ester and meta to the nitro group. H-6 is ortho to the bromine and meta to the amino group. |
The most telling difference would be the splitting pattern. The presence of two meta-coupled doublets is a strong indicator of the desired 2-amino-5-bromo-3-nitro isomer, while the appearance of two singlets in the aromatic region would suggest the formation of the 4-amino-5-bromo-3-nitro isomer.
Q3: The aromatic signals in my ¹H NMR are overlapped. What can I do to resolve them?
A3: Strategies for Resolving Overlapping Signals
Signal overlap in the aromatic region is a common challenge.[5] Here are several techniques to resolve ambiguous signals:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent due to solvent-solute interactions.[6][7][8] Rerunning the spectrum in a different deuterated solvent, such as benzene-d₆, acetone-d₆, or DMSO-d₆, can often shift the signals enough to resolve the overlap.[9] Aromatic solvents like benzene-d₆ are particularly known for inducing significant shifts in the signals of polar molecules.
-
Increase the Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlap. While coupling constants (in Hz) are independent of the field strength, chemical shifts (in Hz) are proportional to it, leading to better separation at higher fields.
-
Run 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show correlations between coupled protons. While the meta-coupling in the target molecule might be too weak to give a strong cross-peak, its absence can still be informative.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It can help confirm the number of distinct aromatic C-H environments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, the methyl protons should show a correlation to the carbonyl carbon and the C-1 of the aromatic ring. The aromatic protons would show correlations to neighboring carbons, which can be invaluable in confirming the substitution pattern.
-
Q4: How can ¹³C NMR help in confirming the structure of this compound?
A4: The Power of ¹³C NMR for Structural Elucidation
A proton-decoupled ¹³C NMR spectrum provides a wealth of information to complement the ¹H NMR data. For the expected product, you should observe 8 distinct carbon signals.
| Carbon Atom | Expected Chemical Shift (ppm) | Reasoning |
| C=O (Ester) | 164-168 | Typical range for an ester carbonyl carbon.[4] |
| -OCH₃ (Ester) | 52-54 | Typical range for a methyl ester carbon.[4] |
| C-2 (C-NH₂) ** | 145-150 | Attached to the electron-donating amino group, but also deshielded by the adjacent nitro group and being an aromatic carbon. |
| C-3 (C-NO₂) ** | 130-135 | Attached to the electron-withdrawing nitro group. |
| C-5 (C-Br) | 110-115 | Attached to bromine, which has a moderate deshielding effect. |
| C-1 | 120-125 | Quaternary carbon adjacent to the ester and amino groups. |
| C-4 | 125-130 | Aromatic CH, influenced by the adjacent nitro and bromo groups. |
| C-6 | 135-140 | Aromatic CH, deshielded by the adjacent bromine atom. |
The presence of 8 distinct signals, including the characteristic ester carbonyl and methyl signals, and 6 signals in the aromatic region (four quaternary and two CH), provides strong evidence for the proposed structure.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a known procedure for the bromination of a related compound and should be effective for the synthesis of the target molecule.[3]
Reaction Scheme:
Starting Material: Methyl 2-amino-3-nitrobenzoate Reagents: Bromine, Acetic Acid
Procedure:
-
In a fume hood, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in glacial acetic acid.
-
In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the solution of the starting material with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
A yellow precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the final compound.
Note: This protocol describes the bromination of a pre-nitrated compound. An alternative approach would be the nitration of Methyl 2-amino-5-bromobenzoate.
Logical Workflow for Spectral Interpretation
The following diagram outlines a systematic approach to interpreting the NMR data for your reaction products.
Sources
- 1. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR [m.chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. This compound(636581-61-8) 1H NMR spectrum [chemicalbook.com]
- 7. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 8. 2-amino-5-bromo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. aiinmr.com [aiinmr.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl 2-amino-5-bromo-3-nitrobenzoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals experiencing HPLC peak tailing issues with Methyl 2-amino-5-bromo-3-nitrobenzoate . This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to help you diagnose and resolve peak asymmetry, ensuring robust and reproducible analytical results.
Understanding the Analyte: this compound
This compound is a compound that presents a unique set of challenges in reversed-phase HPLC. Its chemical structure contains a primary aromatic amine group (-NH2), which is basic in nature and a primary driver of peak tailing. The presence of a nitro group (-NO2) and a bromine atom (-Br) further influences its chromatographic behavior. The basic amine group is highly susceptible to secondary interactions with the stationary phase, leading to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for my analysis of this compound?
A1: Peak tailing is a form of chromatographic peak asymmetry where the latter half of the peak is broader than the front half.[1] In an ideal separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. For quantitative analysis, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and poor method reproducibility.[2]
This compound is particularly prone to peak tailing due to its basic primary amine functional group.[3] This group can engage in strong secondary interactions with the silica-based stationary phase commonly used in reversed-phase HPLC columns.[1]
Q2: What are the primary chemical interactions causing my analyte's peak to tail?
A2: The primary cause of peak tailing for a basic compound like this compound is the interaction between the analyte and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2] These interactions create a secondary, non-hydrophobic retention mechanism that delays a portion of the analyte molecules as they pass through the column, resulting in a "tail".[1]
Other contributing factors can include:
-
Metal Chelation: The presence of the amino and nitro groups in close proximity on the benzene ring can create a potential chelation site for trace metal ions (like iron or titanium) that may be present in the HPLC system's stainless steel components or within the silica packing material itself.[4] This interaction can cause strong, undesirable retention and severe peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's amino group, a mixed population of ionized and non-ionized forms of the molecule will exist, leading to peak broadening and tailing.[2]
Q3: How does the pKa of this compound influence peak shape?
A3: The pKa of an analyte is the pH at which it is 50% ionized and 50% non-ionized. For a basic compound like this compound, the pKa refers to the conjugate acid of the amine group. When the mobile phase pH is close to this pKa, both the protonated (charged) and neutral forms of the analyte exist simultaneously, leading to inconsistent retention and peak distortion.[2]
While the exact pKa of this specific molecule is not readily published, we can estimate it based on related structures. Aniline has a pKa of 4.6.[3] The presence of electron-withdrawing groups like the nitro and bromo substituents will decrease the basicity of the amine, thus lowering its pKa. Therefore, to ensure the analyte is in a single, protonated state, a mobile phase pH of approximately 2 units below the estimated pKa is recommended. A starting pH of around 2.5 to 3.0 is a logical choice to suppress the secondary interactions with silanol groups.[1][5]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Guide 1: Optimizing Mobile Phase pH and Buffer Concentration
The most critical factor in controlling the peak shape of basic compounds is the mobile phase pH.[5]
Question: My peak for this compound is tailing. Should I adjust the mobile phase pH?
Answer: Yes, adjusting the mobile phase pH is the first and most effective step. The goal is to ensure the analyte is in a single, consistent ionic state and to suppress the ionization of residual silanol groups on the column.
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
Methodology:
-
Prepare Buffered Mobile Phases: Prepare three different aqueous mobile phase components with varying pH values. A phosphate or formate buffer is a good starting point. Ensure the buffer concentration is between 10-25 mM for adequate buffering capacity.[6][7]
-
Mobile Phase A: 10 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: 10 mM Potassium Phosphate, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase C: 10 mM Potassium Phosphate, pH adjusted to 7.0 with potassium hydroxide.
-
-
Chromatographic Analysis:
-
Equilibrate a C18 column with a mixture of Mobile Phase A and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v).
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the Tailing Factor (Tf). A value close to 1.0 is ideal.
-
-
Iterative Testing: Repeat the analysis with Mobile Phase B and Mobile Phase C, ensuring the column is thoroughly equilibrated with each new mobile phase.
-
Data Analysis: Compare the Tailing Factor for each mobile phase to identify the optimal pH for a symmetrical peak.
Expected Outcome & Causality: A lower pH mobile phase (e.g., pH 2.5-3.0) is expected to yield a more symmetrical peak.[1] This is because at a low pH, the basic amine group of the analyte will be fully protonated, preventing mixed ionic states. Additionally, the low pH suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause tailing.[1]
| Mobile Phase Aqueous Component | Approximate pH | Expected Tailing Factor (Tf) | Peak Shape Observation |
| 10 mM Potassium Phosphate | 2.5 | 1.0 - 1.2 | Symmetrical or near-symmetrical |
| 10 mM Potassium Phosphate | 3.5 | 1.3 - 1.6 | Moderate tailing |
| 10 mM Potassium Phosphate | 7.0 | > 1.8 | Severe tailing |
Guide 2: Column Selection and Mitigation of Silanol Interactions
Not all C18 columns are created equal. The choice of column can have a significant impact on peak shape for basic compounds.
Question: I've optimized the pH, but still see some peak tailing. What else can I do?
Answer: If pH optimization alone is insufficient, the issue likely lies with strong interactions with the stationary phase. You can address this by choosing a more suitable column or by using mobile phase additives.
For the analysis of basic compounds like this compound, consider the following types of columns:[8]
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica that has a lower metal content and fewer acidic silanol sites.[6] "End-capping" is a process where the residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interacting with basic analytes.[2]
-
Polar-Embedded Columns: These columns have a polar functional group embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols and can improve peak shape for basic compounds.[2]
Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[9]
Experimental Protocol: Using Triethylamine as a Mobile Phase Additive
Objective: To reduce peak tailing by masking active silanol sites on the stationary phase.
Methodology:
-
Prepare Mobile Phase with TEA: To your optimized low-pH mobile phase (from Guide 1), add triethylamine at a concentration of 0.1% (v/v).[10]
-
Equilibrate the Column: Thoroughly equilibrate the column with the TEA-containing mobile phase. This may take longer than usual as the TEA needs to adsorb to the active sites.
-
Analyze Sample: Inject your standard solution of this compound and observe the peak shape.
-
Dedicate the Column: Once a column has been used with TEA, it can be difficult to remove the additive completely. It is best practice to dedicate that column for methods requiring TEA.[10][11]
Causality: Triethylamine is a small basic molecule that competes with your analyte for the active silanol sites on the stationary phase. By "flooding" the column with TEA, these sites are effectively masked, preventing your analyte from undergoing secondary interactions and thus improving peak symmetry.[9]
Guide 3: Column Flushing and Regeneration
A contaminated column can also be a source of peak tailing. If you observe a gradual deterioration of peak shape over several injections, column contamination may be the culprit.
Question: My peak shape has worsened over time. Could my column be contaminated?
Answer: Yes, the accumulation of strongly retained sample components or impurities can lead to active sites on the column becoming exposed or new ones being created, resulting in peak tailing. A thorough column flush may resolve the issue.
Objective: To clean a potentially contaminated column that is causing peak tailing.
Methodology:
-
Disconnect from Detector: To prevent contamination of the detector, disconnect the column from the detector inlet.
-
Reverse Column Direction: Reverse the direction of flow through the column. This helps to flush out contaminants that have accumulated at the inlet frit.[1]
-
Systematic Flushing: Flush the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase C18 column is:[12][13]
-
20 column volumes of HPLC-grade water (to remove buffers).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (a strong solvent for removing highly retained compounds).
-
-
Re-equilibration: Return the column to its original direction and equilibrate with the mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard solution of this compound to evaluate if the peak shape has improved.
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for troubleshooting HPLC peak tailing.
Chemical Interaction Diagram
This diagram illustrates the primary cause of peak tailing for this compound.
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Validation & Comparative
A Comparative Guide to the Reactivity and Application of Methyl 2-amino-5-bromo-3-nitrobenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Anthranilates
Substituted anthranilic acid derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Their utility stems from the versatile reactivity of the amino and carboxylate functionalities, which allows for the construction of diverse heterocyclic scaffolds. Among these, Methyl 2-amino-5-bromo-3-nitrobenzoate stands out as a highly functionalized building block. The presence of both a bromine atom and a nitro group, along with the core amino and methyl ester moieties, offers multiple reaction handles and significantly influences the electronic properties of the aromatic ring. This guide will dissect the unique characteristics of this compound in comparison to other commercially available substituted anthranilates, providing a framework for rational substrate selection in synthetic endeavors.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a starting material are critical determinants of its behavior in a reaction, influencing solubility, reactivity, and purification. The table below provides a comparative overview of the key physicochemical properties of this compound and other relevant substituted anthranilates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | C₈H₇BrN₂O₄ | 275.06 | Not Reported | 2.2[3] |
| Methyl 2-aminobenzoate | C₈H₉NO₂ | 151.16 | 24 | 1.66[4][5] |
| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 72-74[6] | Not Reported |
| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | Not Reported | Not Reported |
| Methyl 2-amino-3-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | Not Reported | Not Reported |
| Methyl N-methylanthranilate | C₉H₁₁NO₂ | 165.19 | 18.5-19.5 | 2.3[7] |
Data sourced from PubChem and other chemical suppliers.[3][4][5][6][7]
The introduction of a bromine atom and a nitro group in This compound significantly increases its molecular weight compared to the parent methyl anthranilate. The predicted LogP value of 2.2 suggests a moderate lipophilicity.[3] The strong electron-withdrawing nature of both the bromo and nitro substituents is expected to have a profound impact on the reactivity of the amino group and the aromatic ring.
The Electronic Landscape: Understanding Substituent Effects on Reactivity
The reactivity of substituted anthranilates is primarily governed by the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. The electronic nature of the substituents plays a pivotal role in modulating these properties.
Nucleophilicity of the Amino Group
The amino group in anthranilates is a key site for reactions such as acylation, alkylation, and condensation. Its nucleophilicity is directly influenced by the electron density on the nitrogen atom.
-
Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.
-
Electron-withdrawing groups (EWGs) , such as halogens and nitro groups, decrease the electron density on the ring, thereby reducing the nucleophilicity of the amino group.
In This compound , the presence of two strong EWGs, the bromo and nitro groups, significantly deactivates the amino group, making it less nucleophilic compared to unsubstituted methyl anthranilate or anthranilates with EDGs. This reduced nucleophilicity can be advantageous in preventing unwanted side reactions at the amino group and allows for selective reactions at other sites.
Reactivity of the Aromatic Ring
The bromine atom on This compound provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the electron-withdrawing nitro group can influence the rate of oxidative addition, a key step in the catalytic cycle. Kinetic studies on the Suzuki reaction of substituted bromoanilines have shown that electron-withdrawing groups can increase the reaction rate.[8]
Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in common synthetic reactions. This section provides a comparative analysis of this compound in two critical transformations: quinazoline synthesis and Suzuki-Miyaura cross-coupling.
Quinazoline and Quinazolinone Synthesis
Quinazolines and their corresponding 4(3H)-ones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11] A common synthetic route involves the condensation of an anthranilate with a suitable reaction partner.
The reactivity of the anthranilate in these cyclization reactions is crucial for achieving high yields. While a highly nucleophilic amino group can be beneficial, the presence of activating groups can also lead to side reactions. The deactivated amino group of This compound can offer better control and selectivity in multi-step syntheses.
General Experimental Protocol for Quinazolinone Synthesis:
A widely used method for the synthesis of 4(3H)-quinazolinones involves the acylation of an anthranilic acid derivative, followed by ring closure.[10]
-
Acylation: The substituted anthranilate is reacted with an acyl chloride in a suitable solvent (e.g., pyridine, DMF) to form the corresponding N-acyl anthranilate.
-
Cyclization: The N-acyl intermediate is then treated with a dehydrating agent, such as acetic anhydride or polyphosphoric acid, to effect cyclization to the benzoxazinone.
-
Amination: The benzoxazinone intermediate is subsequently reacted with an amine or ammonia source to yield the desired quinazolinone.
Comparative Yields:
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[13][14] The bromine atom in This compound serves as an excellent handle for this reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the substituted bromo-anthranilate, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen, argon) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction mixture, perform an aqueous workup to remove inorganic salts, and purify the crude product by column chromatography.
Expected Reactivity and Performance:
The presence of the electron-withdrawing nitro group ortho to the amino group and para to the bromine atom in This compound is expected to enhance its reactivity in Suzuki-Miyaura coupling. Studies on the Suzuki reaction of 2,6-dibromo-4-nitroaniline have shown that the reaction proceeds efficiently with various aryl boronic acids, affording high yields of the coupled products.[15] The electron-deficient nature of the aromatic ring facilitates the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step. A comparative kinetic study of the Suzuki reaction of different bromoanilines demonstrated that electron-withdrawing groups like a nitro group lead to a faster reaction rate compared to unsubstituted or electron-rich bromoanilines.[8]
Conclusion and Strategic Recommendations
This compound is a highly versatile and strategically valuable building block for organic synthesis. Its unique substitution pattern offers a combination of features that can be exploited for the efficient construction of complex molecules.
Key Advantages:
-
Orthogonal Reactivity: The presence of a deactivated amino group and a reactive bromo substituent allows for selective transformations at different positions on the molecule.
-
Enhanced Reactivity in Cross-Coupling: The electron-withdrawing nitro group activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, potentially leading to higher yields and faster reaction times.
-
Access to Novel Scaffolds: The combination of substituents provides a platform for the synthesis of novel heterocyclic systems with potential applications in drug discovery and materials science.
Recommendations for Use:
-
For Quinazoline Synthesis: The reduced nucleophilicity of the amino group can be advantageous in multi-step sequences where protection of the amine might otherwise be necessary. It is particularly well-suited for catalyzed condensation reactions where high temperatures or harsh conditions are employed.
-
For Suzuki-Miyaura and other Cross-Coupling Reactions: This substrate is an excellent candidate for the synthesis of highly substituted biaryl compounds. The enhanced reactivity of the C-Br bond should be considered when optimizing reaction conditions, as lower catalyst loadings or milder conditions may be sufficient.
Researchers and drug development professionals are encouraged to consider the unique electronic and steric properties of This compound when designing synthetic routes. Its strategic use can lead to more efficient and selective syntheses of complex target molecules.
References
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Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]_
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methyl anthranilate, 134-20-3 - The Good Scents Company. (n.d.). Retrieved January 11, 2026, from [Link]
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What is the synthesis of methyl 3-nitrobenzoate? - Quora. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound | C8H7BrN2O4 | CID 17984898 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Methyl 2-amino-5-chlorobenzoate - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (n.d.). Retrieved January 11, 2026, from [Link]
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Methyl 2-amino-5-bromobenzoate - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Methyl 2-amino-5-bromo-6-methyl-3-nitro-benzoate (C9H9BrN2O4) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis of methyl 5-chloro-2-nitrobenzoate - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]
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Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) Methyl 2-amino-5-bromobenzoate - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca. (n.d.). Retrieved January 11, 2026, from [Link]
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Calculating Percent Yield for the Nitration of Methyl Benzoate - YouTube. (n.d.). Retrieved January 11, 2026, from [Link]
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Extension of Structure-Reactivity Correlations for the Hydrogen Abstraction Reaction to the Methyl Radical and Comparison to the Chlorine Atom, Bromine Atom, and Hydroxyl Radical - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) Condensation of Active Methylene and Substituted Aldehydes over Mesoporous Nickel Oxides Nanostructures: A Combined Experimental and DFT Study - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Bromination of Methyl 2-Amino-3-Nitrobenzoate: Reagent Selection for Optimal Yield, Regioselectivity, and Safety
Introduction
Brominated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their utility stems from the bromine atom's ability to serve as a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The electrophilic aromatic substitution (SEAr) reaction is the cornerstone of their synthesis. However, the regioselective bromination of highly substituted aromatic rings presents a significant synthetic challenge.
This guide focuses on the bromination of methyl 2-amino-3-nitrobenzoate, a substrate characterized by a complex interplay of electronic effects. The strongly activating amino group, coupled with the deactivating nitro and ester functionalities, demands a careful selection of the brominating reagent to achieve high yield and selectivity for the desired product, methyl 2-amino-5-bromo-3-nitrobenzoate. We will objectively compare the performance of the traditional reagent, molecular bromine (Br₂), with modern alternatives like N-Bromosuccinimide (NBS) and emerging green chemistry methodologies, providing supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Substrate: Understanding Electronic & Steric Directing Effects
The regiochemical outcome of the bromination of methyl 2-amino-3-nitrobenzoate is dictated by the directing effects of its three substituents.
-
-NH₂ (Amino) Group at C2: A powerful activating group and an ortho, para-director. It dramatically increases the electron density of the ring, making it highly susceptible to electrophilic attack.[2][3]
-
-NO₂ (Nitro) Group at C3: A strong deactivating group and a meta-director.
-
-COOCH₃ (Methyl Ester) Group at C1: A deactivating group and a meta-director.
The activating, electron-donating amino group is the dominant directing influence. It strongly directs incoming electrophiles to the positions ortho and para to itself, which are C1, C3, and C5.
-
The C1 position is already substituted.
-
The C3 position is sterically hindered and electronically deactivated by the adjacent nitro group.
-
Therefore, the C5 position, which is para to the strongly activating amino group, is the most electronically enriched and sterically accessible site for electrophilic attack.
This predictable outcome makes the substrate an excellent model for comparing the efficiency and safety of different brominating agents.
Caption: Electronic directing effects on the substrate.
Reagent Comparison: Performance, Safety, and Handling
The choice of a brominating agent impacts not only the reaction's success but also its safety, scalability, and environmental footprint.
Classical Reagent: Molecular Bromine (Br₂)
Molecular bromine, often dissolved in acetic acid, is the traditional reagent for aromatic bromination. It is a powerful electrophile capable of brominating even deactivated rings when a Lewis acid is present. For highly activated rings like anilines, no catalyst is needed.[3]
-
Performance: A documented protocol for the bromination of methyl 2-amino-3-nitrobenzoate using Br₂ in acetic acid reports a high yield of 82%.[4] However, the high reactivity of Br₂ can sometimes lead to over-bromination, especially with highly activated substrates, though the steric and electronic factors in this specific substrate favor mono-bromination.[5]
-
Safety & Handling: Molecular bromine is a highly volatile, corrosive, and toxic fuming liquid. Its handling requires extreme care, specialized equipment (e.g., glass syringes), and a well-ventilated fume hood to prevent inhalation of toxic vapors.[6] These handling challenges make it less desirable for routine laboratory use and problematic for large-scale industrial processes.
The Workhorse Alternative: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) has become the reagent of choice for many bromination reactions, largely supplanting molecular bromine.[7] It is a crystalline solid, making it significantly safer and easier to handle.[8][9]
-
Performance: NBS is a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds.[1] A key advantage is its ability to maintain a low, constant concentration of bromine in the reaction mixture, which suppresses side reactions.[7] The regioselectivity of NBS bromination can be highly dependent on the solvent.[1][10][11] For anilines with electron-withdrawing groups, polar solvents generally favor bromination at the position para to the amino group, which aligns perfectly with the desired outcome for our substrate.
-
Safety & Handling: As a stable, crystalline solid, NBS eliminates the risks associated with fuming, corrosive liquids. However, it is not without hazards. NBS can be incompatible with certain solvents, notably DMF, where it can lead to thermal runaway reactions.[6][12] Therefore, careful solvent selection (e.g., acetonitrile, acetone) is critical.
Caption: Comparative experimental workflows.
Green & Sustainable Alternatives
In line with the principles of green chemistry, several methods have been developed to avoid the use of hazardous reagents like Br₂ and organic solvents.[13]
-
Performance: Reagent systems such as sodium bromide (NaBr) with an oxidant (e.g., NaOCl) or bromide-bromate mixtures can generate the active brominating species in situ.[14][15][16] These reactions are often performed in water, a significant environmental benefit.[14] They have been shown to be effective for the bromination of anilines, providing high yields and selectivity.[16][17] Another novel approach involves using copper(II) bromide in an ionic liquid, which demonstrates high yields and excellent para-regioselectivity for aniline derivatives.[18]
-
Safety & Handling: These methods utilize stable, non-volatile salts and often employ water as the solvent, drastically improving the safety profile and reducing the environmental impact of the process.[14][17] The generation of benign inorganic salts as byproducts further enhances their green credentials.
Quantitative Data Summary
| Reagent/System | Typical Solvent(s) | Conditions | Reported Yield (%) | Regioselectivity | Safety & Handling Profile | Green Metrics |
| **Molecular Bromine (Br₂) ** | Acetic Acid | RT, 30 min | 82%[4] | High (C5) | Poor: Highly toxic, corrosive, fuming liquid.[6] | Poor atom economy, hazardous reagent. |
| N-Bromosuccinimide (NBS) | Acetonitrile, Acetone | RT | Good to Excellent (>80%, est.)[1][10] | High (C5), solvent-dependent.[1] | Good: Crystalline solid, easy to handle.[8] Avoid incompatible solvents like DMF.[6][12] | Moderate atom economy; produces succinimide byproduct. |
| NaBr / NaOCl | Water, HCl | RT | High (>90%, est.)[14][17] | High (C5) | Excellent: Uses stable salts and water.[14] | Excellent; in-situ generation, benign byproducts (NaCl, H₂O). |
| CuBr₂ / Ionic Liquid | [hmim]Br | RT | High (>90%)[18] | Excellent (para-selective)[18] | Very Good: Non-volatile reagents. Requires ionic liquid handling/recycling. | Good; avoids hazardous solvents. Waste contains copper. |
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for researchers to replicate.
Protocol 1: Bromination with Molecular Bromine (Br₂) in Acetic Acid
This protocol is adapted from a documented synthesis.[4]
Causality: Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine. The reaction is rapid due to the highly activated nature of the aniline substrate.
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-3-nitrobenzoate (2.23 g, 10.4 mmol) in 12 mL of glacial acetic acid.
-
Reagent Preparation: In a separate vial, carefully prepare a solution of molecular bromine (0.53 mL, 10.4 mmol, 1.0 eq) in 2 mL of glacial acetic acid. Caution: Perform this step in a certified fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Addition: Add the bromine solution dropwise to the stirred substrate solution over 5 minutes. An immediate reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench & Isolation: Pour the reaction mixture into 100 g of crushed ice. A yellow solid will precipitate.
-
Purification: Collect the precipitated solid by suction filtration, wash thoroughly with cold water, and dry under vacuum to afford the product, this compound.
-
Expected Yield: ~2.50 g (82%).[4]
-
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
This protocol is a representative procedure based on established methods for brominating activated aromatic rings.[1][19][20]
Causality: Acetonitrile is chosen as a polar aprotic solvent that effectively dissolves both NBS and the substrate without the reactivity hazards associated with DMF. The reaction proceeds via an electrophilic attack from the positively polarized bromine atom of NBS.
-
Dissolution: In a 50 mL round-bottom flask, dissolve methyl 2-amino-3-nitrobenzoate (1.96 g, 10.0 mmol) in 20 mL of acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically slower than with Br₂. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Isolation: Partition the residue between ethyl acetate (50 mL) and water (50 mL). The byproduct, succinimide, is water-soluble.
-
Purification: Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization if necessary.
Protocol 3: Green Bromination using Sodium Bromide and Bleach
This protocol demonstrates a green chemistry approach by generating the brominating agent in-situ.[14][17]
Causality: In an acidic aqueous medium, sodium hypochlorite (bleach) oxidizes sodium bromide to generate hypobromous acid (HOBr) or bromine in situ. This active species then acts as the electrophile in the SEAr reaction. This method avoids handling liquid bromine and uses water as the solvent.
-
Solution Preparation: In a 100 mL flask, suspend methyl 2-amino-3-nitrobenzoate (1.96 g, 10.0 mmol) and sodium bromide (1.13 g, 11.0 mmol, 1.1 eq) in 30 mL of water.
-
Acidification: Add 1 M HCl dropwise until the pH is ~1-2.
-
Oxidant Addition: Cool the mixture in an ice bath. Add household bleach (~6% NaOCl, approx. 10 mL, ~1.1 eq) dropwise with vigorous stirring over 15 minutes, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Quench: Quench any excess oxidant by adding a few drops of saturated sodium thiosulfate solution until the yellow color disappears.
-
Isolation: The product will precipitate from the aqueous solution. Collect the solid by suction filtration, wash extensively with water to remove inorganic salts, and dry under vacuum.
Conclusion and Recommendations
For the regioselective bromination of methyl 2-amino-3-nitrobenzoate to yield the 5-bromo derivative, all discussed methods are viable. However, the choice of reagent should be guided by the specific needs of the laboratory regarding safety, scale, and environmental impact.
-
Molecular Bromine (Br₂): While effective and high-yielding, its extreme toxicity and difficult handling make it the least recommended option, especially for academic settings or when safer alternatives are available.
-
N-Bromosuccinimide (NBS): Represents the best balance of reactivity, selectivity, and safety for most laboratory-scale applications. Its solid form and predictable reactivity make it a reliable and superior alternative to liquid bromine. It is the recommended reagent for general-purpose synthesis .
-
Green Alternatives (e.g., NaBr/NaOCl): Offer the highest level of safety and are the most environmentally benign. For process development and scale-up synthesis where minimizing hazardous materials and waste is a primary concern, these in-situ generation methods are the most forward-looking and sustainable choice .
By moving away from traditional, hazardous reagents like molecular bromine and embracing modern alternatives, chemists can achieve their synthetic goals more safely and sustainably without compromising on yield or selectivity.
References
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Homework.Study.com, "Suggest a mechanism for the bromination of aniline.". [Online]. Available: [Link]
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Lookchem, "Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect". [Online]. Available: [Link]
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B. Andersh et al., "Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone," Synthetic Communications, vol. 30, no. 12, 2000. [Online]. Available: [Link]
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Chemia, "Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4," 2022. [Online]. Available: [Link]
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Chemistry Steps, "Reactions of Aniline". [Online]. Available: [Link]
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ACS GCI Pharmaceutical Roundtable, "Bromination". [Online]. Available: [Link]
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Royal Society of Chemistry, "Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor," Green Chemistry. [Online]. Available: [Link]
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CSIR-CSMCRI, "Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine". [Online]. Available: [Link]
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ResearchGate, "Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF". [Online]. Available: [Link]
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Beilstein Journals, "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids," 2011. [Online]. Available: [Link]
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Vedantu, "The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main". [Online]. Available: [Link]
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Organic Chemistry Portal, "N-Bromosuccinimide (NBS)". [Online]. Available: [Link]
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Master Organic Chemistry, "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry," 2011. [Online]. Available: [Link]
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A. Subbarayappa et al., "(PDF) Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor," ResearchGate. [Online]. Available: [Link]
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The Green Chemistry Initiative Blog, "How green is your bromination reaction?," 2019. [Online]. Available: [Link]
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Scientific Update, "A Dangerous Bromance," 2024. [Online]. Available: [Link]
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PrepChem.com, "Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester". [Online]. Available: [Link]
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PMC - NIH, "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch," 2019. [Online]. Available: [Link]
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A Comparative Guide to the Synthetic Routes of Methyl 2-amino-5-bromo-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 2-amino-5-bromo-3-nitrobenzoate, a vital building block in the synthesis of various pharmaceutical compounds, presents multiple synthetic pathways. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your selection of the most suitable method for your research needs.
Introduction to this compound
This compound (C8H7BrN2O4, MW: 275.06 g/mol ) is a substituted aromatic compound with functional groups that make it a versatile precursor in organic synthesis.[1][2] Its structure, featuring an amine, a bromine atom, and a nitro group on a benzoate backbone, allows for a variety of subsequent chemical transformations. The strategic placement of these groups is crucial for the construction of more complex molecules, particularly in the development of novel therapeutic agents.
Comparative Analysis of Synthetic Routes
This guide will focus on two primary synthetic strategies for the preparation of this compound:
-
Route 1: Direct Bromination of a Precursor Ester. This approach involves the direct electrophilic aromatic substitution of a pre-existing methyl aminonitrobenzoate.
-
Route 2: Synthesis from an Indole Derivative followed by Esterification. This multi-step pathway begins with the oxidative cleavage of a substituted indole, followed by the esterification of the resulting carboxylic acid.
Below is a detailed examination of each route, including step-by-step protocols, a discussion of the underlying chemical principles, and a comparative summary of their respective advantages and disadvantages.
Route 1: Direct Bromination of Methyl 2-amino-3-nitrobenzoate
This synthetic route is a straightforward, single-step process that leverages the directing effects of the substituents on the aromatic ring to achieve the desired product.
Experimental Protocol
A detailed procedure for this synthesis has been reported and is outlined below.[3]
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Bromine
-
Acetic acid
Procedure:
-
Dissolve Methyl 2-amino-3-nitrobenzoate (10.4 mmol) in 12 mL of acetic acid.
-
Prepare a solution of bromine (10.4 mmol, 1 eq) in 2 mL of acetic acid.
-
Add the bromine solution dropwise to the solution of the starting material over 5 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into 100 grams of ice.
-
Collect the precipitated yellow solid by suction filtration.
-
Dry the solid to obtain this compound.
Reported Yield: 82%[3]
Characterization Data: ¹H NMR (CDCl₃) δ 3.95 (s, 3H), 8.35 (br s, 2H), 8.6 (d, 1H).[3]
Mechanistic Insights and Rationale
The success of this reaction hinges on the principles of electrophilic aromatic substitution. The amino (-NH₂) group is a strong activating group and is ortho-, para-directing. The nitro (-NO₂) and methyl ester (-COOCH₃) groups are deactivating groups and are meta-directing. In the starting material, Methyl 2-amino-3-nitrobenzoate, the position para to the strongly activating amino group is occupied by the nitro group. The other ortho position is also sterically hindered. Therefore, the incoming electrophile (Br⁺) is directed to the position para to the amino group, which is also meta to the nitro and ester groups, leading to the desired 5-bromo product. The use of acetic acid as a solvent provides a polar medium to facilitate the reaction.
Workflow Diagram
Caption: Route 1: Direct Bromination Workflow
Route 2: Synthesis from 5-bromo-7-nitro-1H-indole-2,3-dione and Subsequent Esterification
This two-step approach offers an alternative pathway to the target molecule, starting from a more complex heterocyclic compound.
Experimental Protocol
Step 1: Synthesis of 2-amino-5-bromo-3-nitrobenzoic acid [4]
Materials:
-
5-bromo-7-nitro-1H-indole-2,3-dione
-
2N Sodium hydroxide (NaOH) solution
-
50% Hydrogen peroxide (H₂O₂) solution
-
Citric acid
Procedure:
-
Stir a solution of 5-bromo-7-nitro-1H-indole-2,3-dione (20.3 mmol) in 23.2 mL of 2N NaOH solution at 0°C.
-
Slowly add 4.96 mL of a 50% H₂O₂ solution in water.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Acidify the mixture with citric acid to a pH of 4.
-
Filter the resulting yellow solid and dry it under vacuum to obtain 2-amino-5-bromo-3-nitrobenzoic acid.
Reported Yield: 96%[4]
Step 2: Esterification to this compound
While a direct esterification of 2-amino-5-bromo-3-nitrobenzoic acid is not explicitly detailed in the provided search results, a general and effective method for the esterification of a similar substituted benzoic acid (3-nitro-5-bromobenzoic acid) involves the use of thionyl chloride and methanol.[5] This well-established method can be adapted for the product from Step 1.
Materials:
-
2-amino-5-bromo-3-nitrobenzoic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
Procedure (Adapted):
-
Suspend 2-amino-5-bromo-3-nitrobenzoic acid in methanol.
-
Cool the mixture to 0°C.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Mechanistic Insights and Rationale
Step 1: This step involves the oxidative cleavage of the indole ring. The basic conditions (NaOH) deprotonate the indole, and the subsequent reaction with hydrogen peroxide leads to the opening of the heterocyclic ring to form the corresponding substituted benzoic acid.
Step 2: The esterification is a classic Fischer-Speier esterification, likely proceeding through an acid-catalyzed mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Workflow Diagram
Sources
A Comparative Guide to the Purity Analysis of Methyl 2-amino-5-bromo-3-nitrobenzoate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 2-amino-5-bromo-3-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly influence the outcome of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, alongside a critical comparison with alternative analytical techniques.
The Central Role of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have cascading effects.[1] These impurities can be unreacted starting materials, byproducts from side reactions, or degradation products. Their presence, even in trace amounts, can lead to the formation of undesired and potentially toxic impurities in the final drug substance.[1] Therefore, a robust and reliable analytical method for purity determination is paramount.
GC-MS: A Powerful Tool for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[2][3] It combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4] For a compound like this compound, GC-MS offers the sensitivity to detect and quantify trace impurities, providing a comprehensive purity profile.
The Causality Behind Experimental Choices in GC-MS Analysis
The development of a robust GC-MS method is a systematic process where each parameter is chosen to ensure accuracy and reliability. The thermal stability and volatility of this compound make it a suitable candidate for GC-MS analysis.
A hypothetical, yet scientifically grounded, GC-MS method for this analysis would involve the following considerations:
-
Sample Preparation: The sample would be dissolved in a high-purity volatile solvent, such as ethyl acetate or dichloromethane, to ensure complete dissolution and compatibility with the GC inlet.[5]
-
GC Separation: A non-polar capillary column, such as a DB-5ms, is often a good starting point for the separation of aromatic compounds. The oven temperature program would be optimized to ensure baseline separation of the main component from any potential impurities. A typical program might start at a lower temperature to separate volatile impurities and then ramp up to elute the main compound and any less volatile byproducts.[5]
-
Mass Spectrometry Detection: Electron Ionization (EI) is a common choice for generating reproducible mass spectra that can be compared against spectral libraries for impurity identification.[2] The mass spectrometer would be operated in full scan mode to detect all eluting compounds and in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.[1][2]
Experimental Workflow: A Self-Validating System
The following diagram illustrates a typical GC-MS workflow for the purity analysis of this compound.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound under electron ionization is expected to show a prominent molecular ion peak (M+). Key fragmentation patterns for nitroaromatic compounds often involve the loss of the nitro group (NO2) and subsequent fragmentation of the aromatic ring.[6][7][8] The presence of the bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments (M and M+2 in an approximate 1:1 ratio).
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two common alternatives.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[3][4] For this compound, a reversed-phase HPLC method with UV detection would be a suitable alternative to GC-MS.[5]
-
Advantages over GC-MS: HPLC can be performed at or near room temperature, avoiding potential thermal degradation of the analyte. It is also generally better suited for the analysis of polar and non-volatile impurities.[4]
-
Disadvantages: HPLC does not inherently provide the same level of structural information as MS detection without being coupled to a mass spectrometer (LC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute analytical method that allows for the direct quantification of a compound without the need for a reference standard of the analyte itself.[9][10][11] The signal intensity in a proton NMR spectrum is directly proportional to the number of protons giving rise to that signal.
-
Advantages over GC-MS and HPLC: qNMR is a primary ratio method, meaning it can provide a highly accurate purity value without the need for a specific calibration curve of the target compound.[10] It also provides rich structural information that can aid in the identification of impurities.
-
Disadvantages: qNMR typically has lower sensitivity compared to GC-MS and HPLC, making it less suitable for the detection of very low-level impurities.[10] Signal overlap in complex mixtures can also complicate quantification.
Data Presentation: A Comparative Overview
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on differential partitioning between stationary and mobile phases, with UV detection. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Selectivity | High (mass spectral data provides definitive identification). | Moderate (relies on retention time and UV spectrum). | High (relies on unique chemical shifts). |
| Sensitivity | Very High (ng/mL to pg/mL). | High (µg/mL to ng/mL). | Moderate (mg/mL to µg/mL). |
| Quantification | Requires a calibration curve with a reference standard. | Requires a calibration curve with a reference standard. | Can be absolute (primary method) or relative to an internal standard. |
| Impurity ID | Excellent (mass spectral libraries). | Limited (requires LC-MS for definitive ID). | Excellent (structural elucidation from spectra). |
| Sample Throughput | Moderate to High. | High. | Low to Moderate. |
Decision Framework for Analytical Technique Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical framework for this decision-making process.
Detailed Experimental Protocols
GC-MS Protocol (Hypothetical)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity ethyl acetate.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1) at 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 40 to 450.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of the main peak to determine the purity.
-
Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST).
-
HPLC-UV Protocol (Adapted from a similar compound)[5]
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve to calculate purity.
-
qNMR Protocol (General Guidance)[10][12]
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and standard completely.
-
-
NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. GC-MS stands out as a powerful technique offering high sensitivity and definitive impurity identification. However, a comprehensive approach that leverages orthogonal methods like HPLC and qNMR provides a more complete and robust assessment of purity. The choice of the primary analytical technique should be guided by the specific analytical needs, including the required level of sensitivity, the need for absolute quantification, and the nature of potential impurities. By understanding the strengths and limitations of each method, researchers and drug development professionals can make informed decisions to ensure the integrity of their chemical intermediates and, ultimately, the safety and efficacy of the final drug product.
References
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Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
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Development and validation of gc-ms method for the trace level determination of potential genotoxic. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
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This compound | CAS No.636581-61-8 Synthetic Routes. (n.d.). Molbase. Retrieved from [Link]
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. Retrieved from [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved from [Link]
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QNMR – a modern alternative to HPLC. (n.d.). Almac Group. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. Retrieved from [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
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Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). Spectroscopy Online. Retrieved from [Link]
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Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]
- Process for synthesis of lenalidomide. (n.d.). Google Patents.
-
13.2: The Mass Spectrum • Fragmentation. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]
-
Methyl 3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of Methyl 2-amino-5-bromo-3-nitrobenzoate
Introduction:
For researchers, scientists, and professionals in drug development, the strategic modification of complex molecular scaffolds is a cornerstone of innovation. Methyl 2-amino-5-bromo-3-nitrobenzoate is a key building block, rich in functionality and poised for diversification. The bromine substituent at the 5-position serves as a versatile handle for introducing a wide array of molecular fragments via transition metal-catalyzed cross-coupling reactions. However, the presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on the aromatic ring presents a unique set of challenges and opportunities for catalysis. The judicious selection of the catalyst system is therefore paramount to achieving high yields, selectivity, and functional group tolerance.
This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of this compound, supported by experimental data from analogous systems and detailed protocols. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in the field.
The Impact of Substrate Electronics on Catalyst Selection
The electronic nature of this compound is a critical consideration. The electron-donating amino group can potentially coordinate to the metal center, influencing the catalyst's activity. Conversely, the strongly electron-withdrawing nitro group renders the aryl bromide more susceptible to oxidative addition, the initial and often rate-limiting step in many cross-coupling catalytic cycles. This electronic push-pull dynamic necessitates a well-balanced catalyst system, often one that is both sufficiently active to overcome potential substrate inhibition and stable enough to provide high turnover numbers.
Comparative Analysis of Catalytic Systems
The following sections provide a comparative overview of the most pertinent cross-coupling reactions for derivatizing this compound. The performance data is primarily drawn from studies on structurally similar substrates, such as methyl 2-amino-5-bromobenzoate and various bromoanilines, providing a strong predictive framework for the target molecule.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a stalwart in C(sp²)–C(sp²) bond formation, prized for its mild conditions and the commercial availability of a vast library of boronic acids and esters.[1]
Catalyst Performance Comparison (Based on Analogous Substrates)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield Range (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | 75-95 | A classic, reliable system for standard transformations.[1] May require higher catalyst loading for challenging substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 85-98 | Buchwald ligands like SPhos are bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.[2] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 90-99 | XPhos is another highly effective Buchwald ligand, often used for sterically hindered or electron-rich aryl halides.[3] |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | t-Amyl alcohol | 100 | 80-95 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for less reactive aryl chlorides, and are a good option for aryl bromides. |
Expert Insights: For the Suzuki-Miyaura coupling of this compound, the electron-withdrawing nitro group should facilitate the initial oxidative addition step. A standard catalyst like Pd(PPh₃)₄ is a good starting point. However, for more complex or sterically demanding boronic acids, or to minimize catalyst loading, a more advanced system with a bulky, electron-rich phosphine ligand like SPhos or XPhos is recommended. The amino group can potentially chelate to the palladium center, which can be mitigated by the use of these bulky ligands that disfavor such coordination.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction: Vinylation of the Aryl Core
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, enabling the introduction of vinyl groups onto the aromatic ring. [4] Catalyst Performance Comparison (Based on Analogous Substrates)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield Range (%) | Key Considerations |
| Pd(OAc)₂ | Ligand-free | K₂CO₃ | H₂O/DMSO | 100-130 | 70-90 | Ligand-free conditions can be effective, especially in aqueous media, offering a "greener" alternative. [5] |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Et₃N | DMF | 100-140 | 75-95 | A standard and cost-effective system. |
| Pd(dba)₂ / NHC-Imidazolium Salt | NHC | Cs₂CO₃ | Dioxane | 100-130 | 85-98 | N-Heterocyclic Carbene (NHC) ligands provide high thermal stability and activity, often leading to excellent yields. [1] |
Expert Insights: The Heck reaction often requires higher temperatures, which can be a concern for substrates with sensitive functional groups. The electron-deficient nature of this compound should favor the reaction. [6]Microwave irradiation can be a valuable tool to accelerate the reaction and potentially improve yields. [7]For this substrate, a robust catalyst system, such as one employing an NHC ligand, is advisable to ensure catalyst stability at elevated temperatures.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl halide. This reaction typically employs a dual catalytic system of palladium and copper.
Catalyst Performance Comparison (Based on Analogous Substrates)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield Range (%) | Key Considerations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | RT-60 | 80-97 | The classic Sonogashira conditions are highly effective for a broad range of substrates. [8] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | A highly efficient system for electron-deficient aryl bromides. [9] |
| PdCl₂(PPh₃)₂ | None (Cu-free) | TBAF | Neat | 80-100 | 70-90 | Copper-free conditions can be advantageous to avoid homo-coupling of the alkyne (Glaser coupling). [10] |
Expert Insights: The Sonogashira coupling is generally tolerant of a wide range of functional groups. For this compound, the standard PdCl₂(PPh₃)₂/CuI system is expected to perform well. The electron-withdrawing nitro group should facilitate the oxidative addition step. [11]If homo-coupling of the alkyne is a concern, a copper-free protocol should be considered.
Detailed Experimental Protocols
The following are representative, detailed protocols for each of the discussed cross-coupling reactions. These should be considered as a starting point, and optimization of reaction conditions may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [1]
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube, magnetic stirrer, inert gas supply
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. [12]
Protocol 3: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Sealed reaction vessel
Procedure:
-
In a sealable reaction vessel, combine this compound, the alkene, and Pd(OAc)₂.
-
Add anhydrous DMF and triethylamine.
-
Seal the vessel and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. [13]
Protocol 4: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2.0 mol%)
-
CuI (2.0 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous THF
-
Two-necked flask, magnetic stirrer, inert gas supply
Procedure:
-
To a two-necked flask under an inert atmosphere, add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF followed by triethylamine.
-
Stir the mixture at room temperature to 60 °C for 1.5-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. [8]
Conclusion
The cross-coupling of this compound is a gateway to a rich diversity of novel chemical entities. The selection of an appropriate catalyst system is a critical determinant of success. For general C-C bond formation via Suzuki-Miyaura coupling, Pd(PPh₃)₄ offers a reliable starting point, with more advanced Buchwald-type ligands providing enhanced reactivity for more challenging substrates. For the introduction of nitrogen-based functionalities through Buchwald-Hartwig amination, ligands like XPhos are highly recommended, with careful consideration of the base to preserve the ester group. The Heck and Sonogashira reactions provide robust methods for the introduction of vinyl and alkynyl groups, respectively, with well-established catalytic systems.
This guide provides a framework for rational catalyst selection and a starting point for methodological development. As with all chemical transformations, empirical optimization for each specific substrate and coupling partner is essential to achieve the desired outcome with maximum efficiency.
References
- BenchChem. (2025).
- Chimia P, S. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1125.
- Karami, K., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(12), 9146-9158.
- Chemistry LibreTexts. (2023).
- RSC Publishing. (2014). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media.
- National Institutes of Health. (2023).
- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)
- Herrmann, W. A., et al. (1995). Metal complexes of N-heterocyclic carbenes - A new structural principle for catalysts in homogeneous catalysis. Angewandte Chemie International Edition in English, 34(21), 2371–2374.
- Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- Doucet, H., & Santelli, M. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(12), 1729-1731.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- Tokyo Chemical Industry UK Ltd. (n.d.).
- ResearchGate. (2010). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions.
- MDPI. (2019).
- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
- RSC Publishing. (2014). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.
- National Institutes of Health. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- BenchChem. (2025).
- Organic Letters. (2003).
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- MDPI. (2020).
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- Wikipedia. (n.d.).
- National Conference on Undergraduate Research (NCUR). (2018). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand.
- ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)
- Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes.
- PubMed. (2017).
- The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- ResearchGate. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- ResearchGate. (2021). Suzuki-Miyaura Coupling Performance.
- Common Organic Chemistry. (n.d.).
- Tokyo Chemical Industry. (n.d.). TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)
- ResearchGate. (2014).
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (2008). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 )
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- RSC Publishing. (2024).
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- ResearchGate. (2021).
- ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- Organic Letters. (2009).
- RSC Publishing. (2020).
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- MDPI. (2021). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction.
Sources
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A Senior Application Scientist’s Guide: Evaluating Methyl 2-amino-5-bromo-3-nitrobenzoate as a Strategic Building Block in Complex Synthesis
Abstract: In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficiency of synthesis and the rapid generation of diverse compound libraries. Substituted anthranilates are foundational scaffolds, yet their synthesis often presents challenges in achieving specific substitution patterns. This guide introduces Methyl 2-amino-5-bromo-3-nitrobenzoate (CAS: 636581-61-8), a highly functionalized building block, and objectively compares its utility against traditional synthetic precursors. Through a detailed case study on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitor backbones, we will provide experimental data and protocols to demonstrate its potential for streamlining complex synthetic routes, enhancing regiochemical control, and improving overall process efficiency.
The Strategic Importance of Polysubstituted Anilines
Polysubstituted anilines and their derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics. Their value lies in the amino group's ability to serve as a versatile handle for constructing amides, ureas, and heterocyclic systems. However, the synthesis of aniline rings with precise, multi-substituent patterns is often a multi-step, resource-intensive process plagued by issues of regioselectivity. The introduction of multiple functional groups requires careful planning of directing group effects and protection/deprotection strategies.
This compound (hereafter MABN) emerges as a compelling solution to these challenges. It provides chemists with a pre-functionalized, six-membered ring where four distinct, orthogonally reactive sites—an amine, a bromine atom, a nitro group, and a methyl ester—are strategically positioned. This arrangement allows for a sequence of selective chemical transformations, making it an exceptionally powerful intermediate for constructing complex molecular architectures.
Physicochemical Profile of this compound
A thorough understanding of a building block's physical and chemical properties is essential for its effective implementation in synthesis.
| Property | Value | Source |
| CAS Number | 636581-61-8 | [1][2] |
| Molecular Formula | C₈H₇BrN₂O₄ | [2][3] |
| Molecular Weight | 275.06 g/mol | [2] |
| Appearance | Yellow Solid | [4] |
| IUPAC Name | This compound | [2] |
| InChIKey | AVBOYXHZYFHVJS-UHFFFAOYSA-N | [2] |
The Core Thesis: A Map of Orthogonal Reactivity
The primary advantage of MABN lies in the differential reactivity of its functional groups, which can be addressed sequentially. This "orthogonal reactivity" minimizes the need for cumbersome protecting group chemistry and allows for a more convergent and efficient synthetic design.
-
The Amino Group (-NH₂): As the most nucleophilic site, it is readily acylated or alkylated, making it the ideal starting point for building amide-based side chains.
-
The Bromo Group (-Br): Positioned para to the amino group, it is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, alkyl, or alkynyl moieties.
-
The Nitro Group (-NO₂): This electron-withdrawing group can be readily reduced to a second amino group, which can then be used for cyclization reactions or further functionalization.
-
The Methyl Ester (-COOCH₃): This group can be hydrolyzed to a carboxylic acid for amide couplings or serve as a directing group.
The following diagram illustrates the potential synthetic transformations available from the MABN core, showcasing its versatility.
Caption: Workflow for a proposed MABN-based synthesis.
Advantages of the MABN Approach:
-
Convergence: MABN allows for the late-stage introduction of diversity through both amide coupling at the C2-amine and cross-coupling at the C5-bromo position.
-
High-Yield Transformations: Amide couplings and nitro reductions are typically high-yielding and reliable reactions.
-
Regiochemical Certainty: The substitution pattern is locked in from the start, avoiding the formation of regioisomers.
Performance Comparison
| Metric | Path A: Traditional HWE Route | Path B: Proposed MABN Route |
| Key Transformation | Horner-Wadsworth-Emmons Olefination | Amide Coupling & Nitro Reduction |
| Starting Complexity | Simple, commercially available precursors | Moderately complex, pre-functionalized building block |
| Atom Economy | Moderate (stoichiometric phosphate waste) | High (amide formation releases H₂O) |
| Key Challenges | E/Z isomer control, phosphonate synthesis | Cost/availability of MABN |
| Process Scalability | Can have safety concerns with phosphonate reagents. | [5] Generally robust and scalable reactions |
| Versatility | Primarily linear synthesis | Convergent; allows for rapid library generation |
Self-Validating Experimental Protocols
The following protocols are derived from established chemical literature and provide a reliable basis for laboratory execution.
Protocol 1: Synthesis of this compound (MABN)
This procedure describes the regioselective bromination of a commercially available precursor. The electron-donating amino group directs the electrophilic bromine to the para position, while the nitro and ester groups are deactivating.
Reaction Scheme: Methyl 2-amino-3-nitrobenzoate → this compound
Materials:
-
Methyl 2-amino-3-nitrobenzoate (1.0 eq)
-
Glacial Acetic Acid (approx. 5 mL per gram of starting material)
-
Bromine (1.0 eq)
-
Ice water
Procedure:
-
Dissolve Methyl 2-amino-3-nitrobenzoate (e.g., 10.4 mmol, 2.23 g) in glacial acetic acid (12 mL) in a round-bottom flask equipped with a magnetic stirrer. 2[4]. In a separate vial, prepare a solution of bromine (10.4 mmol, 0.53 mL) in glacial acetic acid (2 mL). 3[4]. Add the bromine solution dropwise to the stirred reaction mixture over 5 minutes at room temperature. The causality here is to maintain control over the exothermic reaction and prevent over-bromination.
-
Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing crushed ice (approx. 100 g). This step quenches the reaction and precipitates the less polar product from the acidic solvent.
-
Collect the resulting yellow solid by vacuum filtration, washing with cold water to remove residual acetic acid.
-
Dry the solid under vacuum to afford the title compound. Expected Outcome: A yellow solid with an expected yield of approximately 80-90%.
[4]#### Protocol 2: Amide Coupling with MABN - Synthesis of a Key Intermediate
This protocol details the acylation of the C2-amino group, a foundational step in building out the molecular scaffold.
Reaction Scheme: MABN + Cyclopropanecarbonyl chloride → Methyl 2-(cyclopropanecarboxamido)-5-bromo-3-nitrobenzoate
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
Procedure:
-
Suspend MABN in DCM in a dry, nitrogen-flushed flask.
-
Add the non-nucleophilic base (e.g., DIPEA). The choice of an amine base is crucial to scavenge the HCl generated during the reaction without competing in the nucleophilic attack on the acid chloride.
-
Cool the mixture to 0 °C in an ice bath. This helps to control the reactivity of the acid chloride and minimize potential side reactions.
-
Slowly add cyclopropanecarbonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Conclusion
This compound is more than just another reagent; it is a strategic tool for the modern synthetic chemist. Its pre-installed, orthogonally reactive functional groups provide a clear and efficient pathway to complex molecular targets. When compared to traditional, linear synthetic strategies like the Horner-Wadsworth-Emmons reaction for constructing certain heterocyclic cores, the MABN-based approach offers superior convergence, regiochemical control, and operational simplicity. While the initial cost of this specialized building block may be higher than basic starting materials, this is often offset by significant savings in step-count, purification efforts, and overall development time. For researchers in drug discovery and process development, embracing such advanced intermediates is a key strategy for accelerating the delivery of novel chemical entities.
References
-
The Crucial Role of Intermediates in Olaparib Synthesis. (n.d.). Olaparib Intermediate Synthesis. [Link]
-
Reddy, K. L., et al. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9097-9102. [Link]
-
Li, H., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 966555. [Link]
-
Bavetsias, V., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(11), 1538-1550. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wang, S., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports, 8(1), 16813. [Link]
-
ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
Molbase. (n.d.). This compound | CAS No.636581-61-8 Synthetic Routes. [Link]
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Yield comparison of different "Methyl 2-amino-5-bromo-3-nitrobenzoate" synthesis methods
For researchers and professionals in drug discovery and development, the efficient synthesis of key chemical intermediates is paramount. Methyl 2-amino-5-bromo-3-nitrobenzoate is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering experimental data and insights to inform your selection of the most suitable method for your research needs.
Introduction to this compound
This compound is a substituted anthranilate derivative. The presence of multiple functional groups—an amine, a bromine atom, a nitro group, and a methyl ester—on the benzene ring makes it a versatile precursor for the construction of complex heterocyclic systems. The strategic positioning of these groups allows for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds for drug discovery programs. The efficiency and yield of its synthesis can significantly impact the overall timeline and cost of a research project.
Method 1: Direct Bromination of Methyl 2-amino-3-nitrobenzoate
This method involves the direct electrophilic aromatic substitution of Methyl 2-amino-3-nitrobenzoate using bromine. The amino group is a strong activating group and an ortho-, para-director. However, the presence of the deactivating nitro group at the meta-position to the amino group and the steric hindrance from the adjacent ester group directs the incoming electrophile (bromine) to the para-position relative to the amino group.
Mechanistic Considerations
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile. The bromine molecule is polarized by the Lewis acid catalyst (in this case, acetic acid can play this role, although stronger Lewis acids are sometimes used) to generate the electrophilic species. The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.
Caption: Workflow for the direct bromination of Methyl 2-amino-3-nitrobenzoate.
Experimental Protocol
To a solution of 2.23 g (10.4 mmol) of Methyl 2-amino-3-nitrobenzoate in 12 mL of acetic acid, a solution of 0.53 mL (10.4 mmol) of bromine in 2 mL of acetic acid is added dropwise over 5 minutes. The mixture is stirred at room temperature for 30 minutes. The reaction mixture is then poured into 100 grams of ice. The precipitated yellow solid is collected by suction filtration and dried to afford the final product.[1]
Method 2: Two-Step Synthesis via 2-amino-5-bromo-3-nitrobenzoic acid
This alternative route involves the synthesis of the corresponding carboxylic acid, 2-amino-5-bromo-3-nitrobenzoic acid, followed by its esterification to yield the desired methyl ester. This approach can be advantageous if the starting material for the first step is more readily available or if this route offers a higher overall yield and purity.
Step 1: Synthesis of 2-amino-5-bromo-3-nitrobenzoic acid
This step starts from 5-bromo-7-nitroindoline-2,3-dione. The reaction involves an oxidative cleavage of the five-membered ring of the isatin derivative.
The reaction proceeds through the nucleophilic attack of the hydroxide ion on the C2-carbonyl group of the isatin, leading to ring opening. The subsequent treatment with hydrogen peroxide results in an oxidative decarboxylation-like process, ultimately yielding the anthranilic acid derivative.
Step 2: Fischer Esterification
The second step is the Fischer esterification of the synthesized 2-amino-5-bromo-3-nitrobenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
The Fischer esterification is a reversible, acid-catalyzed reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the methyl ester. To drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-3-nitrobenzoic acid
To a stirred solution of 5-bromo-7-nitro-1H-indole-2,3-dione (5.5 g, 20.3 mmol) in an aqueous solution of 2N NaOH (23.2 mL), a 50% solution of H2O2 in water (4.96 mL) is added slowly at 0°C. The reaction is then allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is diluted with water and acidified with citric acid to a pH of 4. The yellow solid that forms is filtered and dried under vacuum to yield the product.
Step 2: Esterification of 2-amino-5-bromo-3-nitrobenzoic acid (General Procedure)
The 2-amino-5-bromo-3-nitrobenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester.
Yield Comparison and Process Evaluation
The choice of a synthetic route often comes down to a trade-off between the number of steps, the overall yield, the cost and availability of starting materials, and the ease of purification.
| Parameter | Method 1: Direct Bromination | Method 2: Two-Step Synthesis |
| Starting Material | Methyl 2-amino-3-nitrobenzoate | 5-bromo-7-nitroindoline-2,3-dione |
| Number of Steps | 1 | 2 |
| Reported Yield | 82%[1] | Step 1: 96%Step 2: Estimated 80-95%Overall: ~77-91% |
| Key Reagents | Bromine, Acetic Acid | NaOH, H2O2, Methanol, H2SO4 |
| Advantages | - Fewer steps- Good yield- Simple procedure | - Potentially higher overall yield- Avoids direct handling of elemental bromine in the final step |
| Disadvantages | - Use of corrosive and toxic bromine | - Two separate reaction and work-up procedures- Overall process is longer |
Conclusion
Both presented methods are viable for the synthesis of this compound.
-
Method 1 (Direct Bromination) is a more straightforward, one-step process with a good reported yield of 82%.[1] This makes it an attractive option for its operational simplicity and shorter reaction time.
-
Method 2 (Two-Step Synthesis) , while involving an additional step, has the potential for a higher overall yield, estimated to be in the range of 77-91%. The first step, the synthesis of the carboxylic acid, proceeds with an excellent yield of 96%. The subsequent Fischer esterification is generally a high-yielding reaction. This route may be preferable if maximizing the overall yield is the primary concern and the starting material is readily accessible.
Ultimately, the decision of which synthetic route to employ will depend on the specific requirements of the research project, including the scale of the synthesis, the available starting materials, and the desired purity of the final product. Both methods provide reliable access to this important synthetic intermediate.
References
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PrepChem. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Methyl Aminobromonitrobenzoate Isomers
Introduction: The Critical Challenge of Isomer Purity in Drug Development
In the landscape of pharmaceutical development and materials science, substituted nitroaromatic compounds are foundational building blocks. Their rich electronic nature makes them versatile intermediates for a vast array of functional molecules. However, this same versatility introduces a significant analytical challenge during synthesis: the formation of positional isomers. For a compound such as Methyl 2-amino-5-bromo-3-nitrobenzoate, a seemingly minor shift in the position of a bromo or nitro group can drastically alter its chemical reactivity, biological activity, and toxicity profile. Therefore, the unambiguous identification and differentiation of these isomers are not merely academic exercises; they are critical quality control checkpoints that ensure the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth spectroscopic comparison of three key isomers of Methyl Aminobromonitrobenzoate. We will combine experimentally verified data with expertly predicted spectral characteristics to create a robust framework for their differentiation. We will dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral output. This guide is designed for researchers, process chemists, and quality control analysts who require reliable methods for identifying these critical intermediates.
Part 1: The Analytical Workflow
Caption: A typical workflow for the spectroscopic identification of chemical isomers.
Part 2: Isomer Structures & Comparative Analysis
For this guide, we will focus on three structurally significant isomers. Isomer 2 is presented with experimental data, while the spectra for Isomer 1 (the target compound) and Isomer 3 are predicted based on established principles of substituent effects on aromatic systems.
Caption: The chemical structures of the three isomers under comparison.
¹H NMR Spectroscopy: The Gold Standard for Positional Isomerism
¹H NMR is arguably the most powerful technique for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic environment dictated by the substituents.
-
Causality: The electron-donating amino group (-NH₂) shields adjacent protons (moves them upfield to lower δ), while the strongly electron-withdrawing nitro (-NO₂) and ester (-COOCH₃) groups deshield them (move them downfield to higher δ). The bromine (-Br) has a weaker deshielding effect. The coupling constant reveals the spatial relationship between protons: ortho-coupling (³J) is typically 7-9 Hz, while meta-coupling (⁴J) is much smaller at 2-3 Hz.
Isomer 2: Methyl 4-amino-3-bromo-5-nitrobenzoate (Experimental Data)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 1.6 Hz, 1H), 8.35 (d, J= 1.6 Hz, 1H), 3.92 (s, 3H).[1]
-
Analysis: The two aromatic protons appear as two distinct doublets. The small coupling constant (1.6 Hz) is a definitive indicator of meta-coupling. This perfectly matches the structure of Isomer 2, where the protons at C2 and C6 are separated by four bonds. The signals are far downfield due to the deshielding effects of the adjacent nitro, bromo, and ester groups.
Isomer 1: this compound (Predicted Data)
-
Predicted ¹H NMR (400 MHz, DMSO-d₆): δ ~8.2 (d, J ≈ 2.5 Hz, 1H, H-6), ~7.9 (d, J ≈ 2.5 Hz, 1H, H-4), ~7.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃).
-
Justification: Like Isomer 2, the two aromatic protons (H-4 and H-6) are meta to each other, so they should both appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The proton at C-6 is ortho to the deshielding bromine and para to the deshielding nitro group, pushing it significantly downfield. The proton at C-4 is ortho to the deshielding nitro group but also ortho to the strongly shielding amino group. These competing effects will likely place it slightly upfield relative to H-6. The key differentiator from Isomer 2 is the presence of two distinct aromatic signals arising from protons that are meta-coupled.
Isomer 3: Methyl 2-amino-3-bromo-5-nitrobenzoate (Predicted Data)
-
Predicted ¹H NMR (400 MHz, DMSO-d₆): δ ~8.5 (d, J ≈ 2.5 Hz, 1H, H-6), ~8.3 (d, J ≈ 2.5 Hz, 1H, H-4), ~7.6 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃).
-
Justification: The substitution pattern is very similar to Isomer 1, with two meta-coupled protons at H-4 and H-6. They will appear as two doublets with small J values. However, in this isomer, the H-6 proton is ortho to the powerful electron-withdrawing nitro group, which should shift it to a very high chemical shift, likely the most downfield of any proton in this series. The H-4 proton is ortho to the bromine and para to the nitro group. This distinct downfield shift of H-6 compared to Isomer 1 provides a clear point of differentiation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information, particularly regarding the chemical environment of the substituted (ipso) and unsubstituted aromatic carbons.
Isomer 2: Methyl 4-amino-3-bromo-5-nitrobenzoate (Experimental Data)
-
¹³C NMR (100.6 MHz, DMSO-d₆): δ = 164.8, 148.8, 134.7, 129.5, 128.0, 119.3, 116.0, 51.9.[2]
-
Analysis: This spectrum shows 8 distinct signals, corresponding to the 8 unique carbons in the molecule. The signal at 164.8 ppm is characteristic of the ester carbonyl carbon, and the signal at 51.9 ppm is from the methoxy carbon. The remaining six signals correspond to the aromatic carbons.
Isomer 1: this compound (Predicted Data)
-
Predicted Key Features: We expect 8 distinct signals. The carbon attached to the amino group (C-2) will be shifted significantly upfield compared to the other isomers due to the strong shielding effect of the nitrogen. Conversely, the carbons attached to the nitro (C-3) and bromo (C-5) groups will be downfield.
Isomer 3: Methyl 2-amino-3-bromo-5-nitrobenzoate (Predicted Data)
-
Predicted Key Features: Again, 8 signals are expected. The key difference from Isomer 1 will be the chemical shifts of the ipso-carbons. C-3 (attached to Br) and C-5 (attached to NO₂) will have characteristic shifts that differ from the C-5 (Br) and C-3 (NO₂) shifts in Isomer 1, providing a secondary confirmation of the structure.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR is excellent for confirming the presence of the key functional groups. While many vibrations will be similar across the isomers, subtle shifts in frequency, driven by the differing electronic effects, can be used for differentiation.
-
N-H Stretch (Amino Group): Expect two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches. The exact position is sensitive to hydrogen bonding and electronic donation into the ring.
-
C=O Stretch (Ester Group): A strong, sharp absorption around 1700-1730 cm⁻¹. The electron-withdrawing nature of the ring will typically shift this to a higher wavenumber compared to a simple alkyl benzoate.
-
N-O Stretch (Nitro Group): Two strong bands, one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹). The position of these bands is highly sensitive to conjugation with the aromatic ring. Isomers where the nitro group is more effectively conjugated with electron-donating groups (like the amino group) may show a shift to lower wavenumbers.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
-
Molecular Ion Peak: All three isomers have the same molecular formula (C₈H₇BrN₂O₄) and molecular weight (275.06 g/mol ). ESI-MS will show an [M+H]⁺ ion at m/z 275. High-resolution mass spectrometry will confirm the elemental composition. The key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of one bromine atom, we expect to see two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).
-
Fragmentation: While fragmentation patterns might be similar, the relative intensities of certain fragment ions could differ. Common fragmentation pathways for nitroaromatics include the loss of NO₂ (46 Da) and NO (30 Da). The stability of the resulting carbocations could be influenced by the substituent pattern, leading to subtle but potentially reproducible differences in the mass spectrum.
Part 3: Comparative Data Summary
The following table summarizes the key experimental and predicted spectroscopic data points for the unambiguous differentiation of the three isomers.
| Spectroscopic Feature | Isomer 1 (Predicted) | Isomer 2 (Experimental) | Isomer 3 (Predicted) |
| ¹H NMR: Aromatic H | Two doublets (meta) | Two doublets (meta) | Two doublets (meta) |
| ¹H NMR: δ (ppm) | ~8.2 (d), ~7.9 (d) | 8.85 (d), 8.35 (d)[1] | ~8.5 (d), ~8.3 (d) |
| ¹H NMR: J (Hz) | ~2.5 | 1.6[1] | ~2.5 |
| ¹³C NMR: Signals | 8 unique signals | 8 unique signals[2] | 8 unique signals |
| FT-IR: N-H (cm⁻¹) | ~3480, ~3370 | ~3485, ~3375 | ~3475, ~3365 |
| FT-IR: C=O (cm⁻¹) | ~1725 | ~1730 | ~1728 |
| FT-IR: N-O (asym, cm⁻¹) | ~1530 | ~1525 | ~1535 |
| MS: [M+H]⁺ (m/z) | 275/277 (1:1 ratio) | 275/277 (1:1 ratio) | 275/277 (1:1 ratio) |
Part 4: Standard Experimental Protocols
To ensure data reproducibility, the following standard protocols should be employed.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquire 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the attenuated total reflectance (ATR) method. Place a small amount of the solid powder directly on the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. Perform a background scan prior to the sample scan.
4.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire the data in positive ion mode.
Conclusion
The unambiguous differentiation of this compound and its positional isomers is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. While Mass Spectrometry and FT-IR are crucial for confirming molecular weight and functional group identity, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing these positional isomers. The chemical shifts and, most critically, the coupling constants of the aromatic protons provide a unique fingerprint for each substitution pattern. By carefully analyzing the meta-coupling patterns and the specific deshielding effects of the nitro and bromo substituents, a researcher can confidently assign the correct structure, ensuring the integrity and quality of their chemical materials.
References
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Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Synfacts, 2008, 2008(12), 1279–1279. [Link]
- Google Patents. (2017).
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European Patent Office. (2021). EP 3340982 B1 - Compounds for treatment of immune and inflammatory disorders. [Link]
- Google Patents. (2014).
- Google Patents. (2023). WO2023097194A2 - Therapeutic compounds and methods of use.
- Google Patents. (2016). WO2016077378A1 - Substituted pyrrolopyrdines as inhibitors of bromodomain.
- Google Patents. (2011). WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors.
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PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 2-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
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Cost-Analysis of "Methyl 2-amino-5-bromo-3-nitrobenzoate" Synthesis: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth cost-analysis for the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate, a key building block in the preparation of various pharmaceutically active molecules. We will objectively compare three distinct synthetic pathways, offering detailed experimental protocols, cost breakdowns, and an exploration of greener alternatives to inform your strategic decisions.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a range of complex organic molecules, including those with potential therapeutic applications. Its trifunctionalized aromatic ring provides a versatile scaffold for further chemical modifications, making it a valuable component in the drug discovery and development pipeline. The strategic placement of the amino, bromo, and nitro groups allows for selective reactions, enabling the construction of intricate molecular architectures.
This guide will dissect the following synthetic strategies to produce this important intermediate:
-
Route A: Direct Bromination of Methyl 2-amino-3-nitrobenzoate
-
Route B: Synthesis via 2-amino-5-bromo-3-nitrobenzoic acid and Subsequent Esterification
-
Route C: Nitration of a Brominated Precursor (A Theorectical Approach)
Furthermore, we will evaluate the option of direct purchase versus in-house synthesis, providing a comprehensive "Make vs. Buy" analysis.
Route A: Direct Bromination of Methyl 2-amino-3-nitrobenzoate
This is a straightforward approach that introduces the bromine atom in the final step. The electron-donating amino group activates the aromatic ring, while the nitro and ester groups are deactivating, directing the bromination to the position para to the amino group.
Experimental Protocol
To a solution of Methyl 2-amino-3-nitrobenzoate (1.0 eq) in glacial acetic acid, a solution of bromine (1.0 eq) in glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for a designated period and then poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound. A reported yield for this reaction is approximately 82%.[1]
Caption: Workflow for Route A: Direct Bromination.
Cost Analysis: Route A
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Quantity (per 10g product) | Cost (USD/unit) | Total Cost (USD) |
| Methyl 2-amino-3-nitrobenzoate | 196.16 | - | 12.2 g | ~$150/10g | 183.00 |
| Bromine | 159.81 | 3.12 | 3.9 mL | ~$2.8/kg (bulk) | Negligible |
| Glacial Acetic Acid | 60.05 | 1.05 | ~150 mL | ~$3/kg (bulk) | ~0.47 |
| Estimated Total Cost | ~$183.47 |
Note: Prices are estimates based on bulk chemical supplier data and may vary. The cost of bromine and acetic acid in a research setting will be higher per unit but the relative contribution to the total cost remains low for this scale.
Route B: Synthesis via 2-amino-5-bromo-3-nitrobenzoic acid and Subsequent Esterification
This two-step approach involves the synthesis of the carboxylic acid intermediate followed by its conversion to the methyl ester.
Experimental Protocol
Step 1: Synthesis of 2-amino-5-bromo-3-nitrobenzoic acid
To a stirred solution of 5-bromo-7-nitro-1H-indole-2,3-dione in aqueous sodium hydroxide at 0°C, a solution of hydrogen peroxide is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then acidified to precipitate the product, which is collected by filtration and dried. This reaction proceeds with a high reported yield of 96%.[2]
Step 2: Esterification of 2-amino-5-bromo-3-nitrobenzoic acid
The 2-amino-5-bromo-3-nitrobenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) or a reagent like thionyl chloride is added. The mixture is refluxed until the reaction is complete. After cooling, the product is isolated by crystallization or extraction.
Caption: Workflow for Route B: Two-Step Synthesis.
Cost Analysis: Route B
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (per 10g product) | Cost (USD/unit) | Total Cost (USD) |
| 5-bromo-7-nitro-1H-indole-2,3-dione | 271.04 | ~10.3 g | ~$270/100mg | Prohibitively Expensive |
| Sodium Hydroxide | 40.00 | Stoichiometric | ~$0.3/kg (bulk) | Negligible |
| 30% Hydrogen Peroxide | 34.01 | Stoichiometric | ~$1/L (bulk) | Negligible |
| Methanol | 32.04 | ~100 mL | ~$0.5/kg (bulk) | ~0.04 |
| Thionyl Chloride | 118.97 | Catalytic | ~$150/L | ~1.50 |
| Estimated Total Cost | Prohibitively Expensive |
The extremely high cost of the starting material, 5-bromo-7-nitro-1H-indole-2,3-dione, makes this route economically unfeasible for most applications, despite the high yield of the first step.
Route C: Nitration of a Brominated Precursor (A Theoretical Approach)
This route explores the possibility of introducing the nitro group onto a pre-existing bromo-amino-ester scaffold. The challenge with this approach lies in controlling the regioselectivity of the nitration. The amino group is a strong ortho-, para-director, while the ester group is a meta-director. This could lead to a mixture of products, requiring purification and potentially lowering the overall yield of the desired isomer.
A plausible starting material would be Methyl 2-amino-5-bromobenzoate.
Conceptual Protocol
Methyl 2-amino-5-bromobenzoate would be subjected to nitrating conditions, typically a mixture of concentrated nitric and sulfuric acids at low temperatures. The product mixture would then require careful analysis and purification to isolate the desired this compound.
Caption: Conceptual Workflow for Route C.
Cost Analysis: Route C
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (per 10g product) | Cost (USD/unit) | Total Cost (USD) |
| Methyl 2-amino-5-bromobenzoate | 230.06 | ~10 g | ~$166/25g | 66.40 |
| Nitric Acid | 63.01 | Stoichiometric | ~$0.5/kg (bulk) | Negligible |
| Sulfuric Acid | 98.08 | Catalytic | ~$0.2/kg (bulk) | Negligible |
| Estimated Total Cost (excluding purification) | ~$66.40 |
While the starting material for Route C is significantly cheaper than that for Route A, the potential for a low yield of the desired isomer and the need for extensive purification could increase the overall cost and effort substantially.
Greener Alternatives for Bromination
For Route A, the use of molecular bromine presents safety and handling challenges. Greener and safer brominating agents are available and should be considered.
-
N-Bromosuccinimide (NBS): A solid, crystalline compound that is easier and safer to handle than liquid bromine.
-
Pyridinium Tribromide: A stable, crystalline solid that releases bromine in a controlled manner.
Cost Comparison of Brominating Agents
| Brominating Agent | Form | Cost (USD/100g) |
| Bromine | Liquid | ~$28 (bulk) |
| N-Bromosuccinimide (NBS) | Solid | ~$44 |
| Pyridinium Tribromide | Solid | ~$45 |
While NBS and Pyridinium Tribromide are more expensive on a weight basis than bulk bromine, their ease of handling, improved safety profile, and potentially higher selectivity can offset the initial cost, especially in a research and development setting.
Make vs. Buy: A Final Cost-Benefit Analysis
The decision to synthesize this compound in-house versus purchasing it from a commercial supplier depends on several factors, including the required quantity, purity, and available resources.
Commercial Pricing for this compound:
Based on listings from various chemical suppliers, the price for research quantities of this compound can be significant. While bulk pricing is not always readily available, it is generally lower per gram.
Analysis:
-
For small-scale research (grams): The cost of the starting material for Route A (~$183 for ~10g of product) is likely comparable to or even higher than purchasing the final product directly from a supplier. When factoring in labor and resource costs, purchasing is often the more economical choice for small quantities.
-
For larger-scale synthesis (kilograms): The cost-effectiveness of in-house synthesis via Route A becomes more favorable. The price of the starting material, Methyl 2-amino-3-nitrobenzoate, will likely decrease significantly with bulk purchase, making the overall synthesis cost per gram much lower than purchasing the final product in bulk.
-
Route B is not a cost-effective option due to the exorbitant price of its starting material.
-
Route C presents a potentially cheaper alternative to Route A, but the uncertainty in yield and the cost of purification make it a higher-risk option.
Conclusion and Recommendations
For researchers and drug development professionals, the synthesis of this compound presents a classic "make vs. buy" dilemma.
-
Recommendation for Small-Scale Needs: For quantities in the gram scale, purchasing the final product from a reputable chemical supplier is generally the most time and cost-effective solution.
-
Recommendation for Large-Scale Needs: For kilogram-scale production, Route A: Direct Bromination of Methyl 2-amino-3-nitrobenzoate emerges as the most viable and economically sound synthetic strategy. The relatively low cost of bulk starting materials and the straightforward, high-yielding reaction make it an attractive option for industrial applications.
-
Consideration for Process Improvement: For those pursuing in-house synthesis via Route A, exploring the use of safer and more manageable brominating agents like N-Bromosuccinimide or Pyridinium Tribromide is highly recommended. While the upfront reagent cost may be higher, the benefits in terms of safety, handling, and potentially improved reaction control can provide significant value, particularly in a regulated laboratory environment.
This guide provides a framework for making an informed decision based on a thorough cost-analysis and consideration of practical synthetic factors. As with any chemical process, a careful evaluation of in-house capabilities, safety protocols, and project-specific requirements is paramount.
References
- Google Patents. (n.d.). US2935525A - Esterification of organic acids.
- Google Patents. (n.d.). US3660411A - Esterification process.
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
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Pharmaffiliates. (n.d.). Methyl 2-acetoxy-3-bromo-5-nitrobenzoate. Retrieved from [Link]
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Chemsrc.com. (2025, February 5). 2-Amino-5-bromo-3-nitrobenzoic acid Price. Retrieved from [Link]
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ResearchGate. (2018, January 18). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2018, August 8). Aromatic Bromination in Concentrated Nitric Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized aromatic compounds is a cornerstone of pharmaceutical and materials science research. Methyl 2-amino-5-bromo-3-nitrobenzoate is a key intermediate in the production of various high-value molecules. However, traditional synthetic routes often employ hazardous reagents and generate significant waste, prompting the need for more environmentally benign alternatives. This guide provides an in-depth comparison of traditional and proposed green chemistry approaches for the synthesis of this important compound, supported by experimental data and mechanistic insights.
The Imperative for Greener Synthesis
The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and less impactful on the environment. Key metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are used to quantify the "greenness" of a reaction. A higher atom economy and a lower E-factor are indicative of a more sustainable process. Traditional methods for synthesizing complex molecules like this compound often fall short on these metrics, primarily due to the use of hazardous reagents like elemental bromine and strong acids, and the generation of substantial waste streams.
Traditional Synthesis: A Well-Established but Problematic Route
The conventional laboratory synthesis of this compound typically involves the direct bromination of Methyl 2-amino-3-nitrobenzoate using elemental bromine in a solvent such as acetic acid.
Reaction Scheme: Traditional Synthesis
Caption: Traditional synthesis of this compound.
Experimental Protocol: Traditional Synthesis
A solution of Methyl 2-amino-3-nitrobenzoate (1.0 eq) in glacial acetic acid is treated with a solution of bromine (1.0 eq) in acetic acid. The reaction mixture is stirred at room temperature. Upon completion, the mixture is poured into ice water, and the precipitated product is collected by filtration.
Drawbacks of the Traditional Approach
-
Hazardous Reagents: Elemental bromine is a highly corrosive, toxic, and volatile liquid, posing significant handling and safety risks. Acetic acid is also corrosive.
-
Waste Generation: The reaction generates hydrobromic acid (HBr) as a byproduct, contributing to a low atom economy and requiring neutralization, which adds to the E-factor.
-
Environmental Impact: The use of volatile and corrosive reagents and the generation of acidic waste contribute to the environmental burden of this process.
Proposed Green Synthesis: A Safer and More Efficient Alternative
Drawing upon established green chemistry principles, a multi-step, greener synthesis of this compound is proposed. This approach utilizes a safer brominating agent, N-bromosuccinimide (NBS), and explores the potential of microwave-assisted synthesis for the nitration step.
Reaction Scheme: Proposed Green Synthesis
Caption: Proposed two-step green synthesis of this compound.
Experimental Protocol: Proposed Green Synthesis
Step 1: Greener Bromination of Methyl 2-aminobenzoate
Methyl 2-aminobenzoate (1.0 eq) and N-bromosuccinimide (NBS) (1.0 eq) are dissolved in a greener solvent such as ethanol or water. The reaction mixture is stirred at room temperature. The solid byproduct, succinimide, can be removed by filtration. The filtrate is then concentrated to yield Methyl 2-amino-5-bromobenzoate.
-
Causality of Experimental Choices: NBS is a solid and is significantly safer to handle than liquid bromine. It allows for a more controlled bromination, often with higher regioselectivity, and the succinimide byproduct is less hazardous and more easily managed than HBr. The use of water or ethanol as a solvent is a significant improvement over corrosive acetic acid.
Step 2: Microwave-Assisted Nitration of Methyl 2-amino-5-bromobenzoate
Methyl 2-amino-5-bromobenzoate (1.0 eq) is carefully added to a mixture of nitric acid and sulfuric acid in a microwave-safe vessel. The reaction is then subjected to microwave irradiation for a short period. This technique allows for rapid and efficient heating of the reaction mixture, significantly reducing reaction times.
-
Causality of Experimental Choices: Microwave-assisted synthesis offers rapid and uniform heating, which can lead to shorter reaction times, higher yields, and fewer side products compared to conventional heating methods. This can also reduce the overall energy consumption of the process.
Comparative Performance Data
| Parameter | Traditional Synthesis | Proposed Green Synthesis |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Ethanol or Water |
| Nitration Method | Conventional Heating | Microwave-Assisted |
| Reaction Time | Hours | Minutes (for nitration) |
| Atom Economy (AE) | Lower | Higher |
| E-Factor | Higher | Lower |
| Safety Hazards | High (corrosive, toxic Br₂) | Moderate (NBS is an irritant) |
| Waste Products | HBr, Acetic Acid waste | Succinimide, less acidic waste |
In-Depth Mechanistic Insights
Electrophilic Aromatic Bromination
In the traditional method, bromine is polarized by the solvent to generate an electrophilic bromine species that attacks the electron-rich aromatic ring of Methyl 2-amino-3-nitrobenzoate. The amino group is a strong activating group, directing the substitution to the ortho and para positions. The nitro group is a deactivating group.
In the proposed green method, NBS serves as a source of electrophilic bromine. The reaction can proceed through a similar electrophilic substitution mechanism. The use of a protic solvent like ethanol or water can facilitate the generation of the bromonium ion from NBS.
Microwave-Assisted Nitration
Microwave heating accelerates the nitration reaction through dielectric heating. Polar molecules in the reaction mixture, such as the nitrating agents and the substrate, align with the rapidly oscillating electric field of the microwaves. This forced molecular rotation generates heat rapidly and uniformly throughout the reaction medium, leading to a significant increase in the reaction rate.
The Future of Green Synthesis: Biocatalysis
An even greener future for the synthesis of such compounds may lie in biocatalysis. Enzymes, such as cytochrome P450, have been shown to catalyze nitration reactions with high selectivity under mild conditions. The use of these biocatalysts could eliminate the need for harsh acids and high temperatures, further reducing the environmental impact of the synthesis.
Caption: Conceptual workflow for biocatalytic nitration.
Conclusion
While the traditional synthesis of this compound is effective, it presents significant safety and environmental challenges. The proposed green chemistry approach, utilizing a safer brominating agent and microwave-assisted nitration, offers a promising alternative with improved safety, efficiency, and a reduced environmental footprint. As the field of green chemistry continues to evolve, the development of biocatalytic methods holds the potential for even more sustainable synthetic routes. For researchers and drug development professionals, adopting these greener strategies is not only an ethical imperative but also a pathway to more efficient and cost-effective chemical production.
References
-
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Direct aromatic nitration by bacterial P450 enzymes. Retrieved from [Link]
-
Tata Chemicals. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Direct aromatic nitration by bacterial P450 enzymes. Retrieved from [Link]
- Carl ROTH. (n.d.).
A Comparative Guide to the Applications of Methyl 2-amino-5-bromo-3-nitrobenzoate in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-amino-5-bromo-3-nitrobenzoate, a highly functionalized aromatic compound, has emerged as a valuable intermediate in the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth technical comparison of its application, primarily in the synthesis of quinoxaline derivatives with potential as PFKFB3 inhibitors, and explores its prospective role in the synthesis of benzothiazines. We will objectively compare its performance with alternative reagents, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic strategies.
Introduction to this compound
This compound (CAS No. 636581-61-8) is a substituted aniline derivative featuring an electron-donating amino group, an electron-withdrawing nitro group, and a bromine atom, all of which offer versatile handles for chemical modification.[1] Its molecular formula is C₈H₇BrN₂O₄, and it has a molecular weight of 275.06 g/mol .[1] The strategic placement of these functional groups makes it a particularly interesting precursor for the construction of fused heterocyclic systems.
Core Application: Synthesis of Substituted Quinoxaline Derivatives as PFKFB3 Inhibitors
A primary application of this compound is in the synthesis of substituted quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties.[2][3] Notably, certain quinoxaline derivatives have been identified as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[4][5][6]
The most common and versatile method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8][9] In this context, this compound serves as the substituted o-phenylenediamine precursor.
Experimental Workflow: Synthesis of 6-bromo-7-nitroquinoxalin-2(1H)-one
A key intermediate that can be synthesized from this compound is 6-bromo-7-nitroquinoxalin-2(1H)-one. This is achieved through a condensation reaction with a glyoxal derivative, such as glyoxylic acid.
Caption: General workflow for the synthesis of 6-bromo-7-nitroquinoxalin-2(1H)-one.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent system, such as a mixture of ethanol and glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add glyoxylic acid (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol) and recrystallize from a suitable solvent to obtain the pure 6-bromo-7-nitroquinoxalin-2(1H)-one.
Comparison with Alternative o-Phenylenediamines
The choice of the substituted o-phenylenediamine significantly impacts the yield and properties of the resulting quinoxaline. To provide a comparative perspective, we will consider alternative precursors for the synthesis of analogous quinoxaline structures.
| Precursor | Substituents | Expected Yield | Comments |
| This compound | 5-bromo, 3-nitro, 2-COOCH₃ | Moderate to Good | The strong electron-withdrawing nitro group can decrease the nucleophilicity of the amino groups, potentially requiring harsher reaction conditions or leading to lower yields compared to unsubstituted analogs. However, it provides a handle for further functionalization (e.g., reduction to an amine). |
| 4-Bromo-o-phenylenediamine | 4-bromo | Good to Excellent | The bromo substituent has a moderate deactivating effect. This is a common precursor for introducing a bromine atom onto the quinoxaline ring. |
| 4-Nitro-o-phenylenediamine | 4-nitro | Moderate | The strongly deactivating nitro group significantly reduces the reactivity of the diamine, often resulting in lower yields.[10] |
| 4-Methyl-o-phenylenediamine | 4-methyl | Excellent | The electron-donating methyl group activates the aromatic ring, generally leading to higher reaction rates and yields. |
| o-Phenylenediamine | Unsubstituted | Excellent | Serves as a baseline for comparison, typically providing high yields under mild conditions.[2] |
Causality Behind Experimental Choices:
-
Solvent and Catalyst: The use of a protic solvent like ethanol facilitates the dissolution of the reactants, while a catalytic amount of a weak acid like acetic acid protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, activating it for nucleophilic attack by the amino group of the o-phenylenediamine.
-
Electron-Withdrawing vs. Electron-Donating Groups: The nucleophilicity of the amino groups in the o-phenylenediamine is a critical factor. Electron-withdrawing groups, such as the nitro group in our target compound, decrease this nucleophilicity, which can slow down the reaction rate and potentially lower the yield. Conversely, electron-donating groups enhance nucleophilicity and generally lead to higher yields and faster reactions.
Prospective Application: Synthesis of Benzothiazine Derivatives
While the primary application of this compound is in quinoxaline synthesis, its structure suggests a potential, albeit less documented, application in the synthesis of benzothiazine derivatives. Benzothiazines are another class of heterocyclic compounds with a broad spectrum of biological activities.[11]
The synthesis of benzothiazines often involves the condensation of a substituted 2-aminothiophenol with a suitable carbonyl compound. It is plausible that this compound could be converted into a 2-aminothiophenol derivative through the reduction of the nitro group to an amine and subsequent introduction of a thiol group.
Caption: Plausible synthetic route to benzothiazines from this compound.
Comparison with Alternative 2-Aminothiophenol Precursors
Should this synthetic route be viable, a comparison with other substituted 2-aminothiophenols would be necessary to evaluate its efficiency.
| Precursor | Substituents | Expected Yield | Comments |
| Hypothetical derivative of this compound | Bromo, Amino, Methoxycarbonyl | Moderate | The presence of multiple functional groups might lead to side reactions, potentially lowering the yield of the desired benzothiazine. |
| 2-Amino-5-bromothiophenol | 5-bromo | Good | A direct precursor for introducing a bromine atom at the 6-position of the benzothiazine ring. |
| 2-Amino-5-nitrothiophenol | 5-nitro | Moderate | The strong electron-withdrawing nitro group can affect the nucleophilicity of both the amino and thiol groups. |
| 2-Aminothiophenol | Unsubstituted | Excellent | The benchmark for benzothiazine synthesis, typically providing high yields. |
Note: The synthesis of benzothiazines from this compound is a prospective application and requires further experimental validation.
Conclusion
This compound is a versatile and valuable building block in heterocyclic synthesis, with a well-established application in the preparation of substituted quinoxaline derivatives, particularly those with potential as PFKFB3 inhibitors. Its utility stems from the presence of multiple functional groups that can be strategically manipulated. When compared to other substituted o-phenylenediamines, its performance in quinoxaline synthesis is influenced by the electron-withdrawing nature of the nitro group, which can impact reaction conditions and yields. The potential for its use in benzothiazine synthesis, following chemical modification, presents an exciting avenue for further research. This guide provides a foundational understanding for researchers to leverage the unique chemical attributes of this compound in the design and synthesis of novel, biologically active heterocyclic compounds.
References
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Chaskar, A. C., et al. (2017). A review on synthetic strategies of quinoxaline and its derivatives. Journal of Heterocyclic Chemistry, 54(4), 2059-2080.
- Das, B., et al. (2006). A facile and efficient synthesis of quinoxaline derivatives catalyzed by HClO4–SiO2.
- Guzik, P., et al. (2018). Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3645-3650.
- Heravi, M. M., et al. (2012). Recent advances in the synthesis of quinoxalines: A review. Tetrahedron, 68(46), 9435-9451.
- Jin, X., et al. (2020). PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships. European Journal of Medicinal Chemistry, 203, 112612.
- Li, Y., et al. (2021). Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib.
- Maddila, S., et al. (2013). Benzothiazines in Synthesis. A Formal Total Synthesis of Pseudopteroxazole. Molecules, 18(11), 13785-13801.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17984898, this compound. Retrieved from [Link]
- Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(2), 234-259.
- Zarranz, B., et al. (2004). Recent advances in the synthesis of quinoxalines. A review. Arkivoc, 2004(5), 14-36.
- Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7549.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2018). Structures of the representative PFKFB3 inhibitors (compounds 1–4) and.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]
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ResearchGate. (2018). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link]
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PMC. (2012). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of Methyl 2-amino-5-bromo-3-nitrobenzoate and Its Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step in the research and development pipeline. The isomeric nature of substituted aromatic rings presents a significant analytical challenge, where even minor positional differences in functional groups can drastically alter a compound's chemical and biological properties. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of Methyl 2-amino-5-bromo-3-nitrobenzoate , a substituted aromatic compound with potential applications in medicinal chemistry and materials science.
This guide will navigate the structural elucidation of this target molecule by comparing its expected and available spectral data with that of a key isomer, Methyl 3-bromo-5-nitrobenzoate . Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and a discussion of X-ray crystallography, we will illustrate how a multi-technique approach provides the necessary evidence for definitive structural assignment. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Distinguishing Isomers
The core challenge in confirming the structure of this compound lies in differentiating it from its various isomers. The arrangement of the amino, bromo, and nitro groups on the benzene ring significantly influences the electronic environment of each atom, leading to distinct spectroscopic signatures. For this guide, we will focus on comparing the target molecule with Methyl 3-bromo-5-nitrobenzoate, as sufficient spectral data is available to draw meaningful comparisons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
For our target molecule, this compound , the key features to anticipate in a ¹H NMR spectrum are:
-
Two aromatic protons: These will appear as distinct signals, likely doublets, due to coupling with each other. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups.
-
An amino group signal: This will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
-
A methyl ester singlet: This will be a sharp singlet corresponding to the three protons of the methyl group.
A published synthesis of this compound provides the following ¹H NMR data (CDCl₃): δ 3.95 (s, 3H), 8.35 (br s, 2H), 8.6 (d, 1H).[1] This suggests the methyl ester protons at 3.95 ppm, the amino protons as a broad signal at 8.35 ppm, and one of the aromatic protons as a doublet at 8.6 ppm. The signal for the second aromatic proton is not explicitly mentioned but would be expected in the aromatic region.
In contrast, for the isomer Methyl 3-bromo-5-nitrobenzoate , the ¹H NMR spectrum is expected to show three distinct aromatic protons and a methyl ester singlet. Experimental data for this compound shows: ¹H NMR (200 MHz, CDCl₃): δ 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 3.91 (s, 3H).[2] The presence of three aromatic signals immediately distinguishes it from our target molecule.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For This compound , we would expect to see:
-
Six distinct aromatic carbon signals: The substitution pattern removes any symmetry, making all aromatic carbons unique.
-
A carbonyl carbon signal: This will be in the downfield region (typically 160-180 ppm).
-
A methyl ester carbon signal: This will be in the upfield region (typically around 50-60 ppm).
For our comparative isomer, Methyl 3-bromo-5-nitrobenzoate , the experimental ¹³C NMR data is available: (50 MHz, CDCl₃): 165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 52.2 ppm.[2] This spectrum clearly shows the expected eight distinct carbon signals.
Data Presentation: NMR Comparison
| Compound | ¹H NMR Data (Chemical Shift, δ ppm) | ¹³C NMR Data (Chemical Shift, δ ppm) |
| This compound | (CDCl₃) δ 3.95 (s, 3H, OCH₃), 8.35 (br s, 2H, NH₂), 8.6 (d, 1H, Ar-H)[1] | Data not available in searched literature. Expected: ~8 distinct signals. |
| Methyl 3-bromo-5-nitrobenzoate | (200 MHz, CDCl₃) δ 3.91 (s, 3H, OCH₃), 7.68 (d, 1H, Ar-H), 7.98 (m, 1H, Ar-H), 8.15 (s, 1H, Ar-H)[2] | (50 MHz, CDCl₃) 52.2, 122.3, 128.0, 129.8, 132.1, 132.4, 135.7, 165.5[2] |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers a "fingerprint" that can be used for structural elucidation.
For This compound , the expected molecular weight is 274.06 g/mol (for the most common isotopes, ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). A key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M and M+2) of nearly equal intensity, separated by two mass units.
The fragmentation of this molecule under electron ionization (EI) would likely involve:
-
Loss of the methoxy group (-OCH₃): Resulting in a fragment at m/z 243/245.
-
Loss of the nitro group (-NO₂): Leading to a fragment at m/z 228/230.
-
Decarboxylation (loss of -COOCH₃): Giving a fragment at m/z 215/217.
-
Cleavage of the bromine atom: Although less common as an initial fragmentation, it would result in a fragment at m/z 195.
For Methyl 3-bromo-5-nitrobenzoate , the molecular weight is 259.04 g/mol . It would also exhibit the characteristic M/M+2 isotopic pattern for bromine. Its fragmentation would likely follow similar pathways, but the relative intensities of the fragment ions could differ due to the different substitution pattern, providing another point of comparison.
While specific experimental mass spectra for the target molecule and the primary isomer are not available in the provided search results, the general fragmentation patterns of aromatic esters and halogenated compounds can be used to predict the expected fragments.[3][4][5]
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a compound can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.
While no crystal structure for this compound was found in the searched literature, a study on its precursor, Methyl 2-amino-5-bromobenzoate , provides valuable crystallographic data. This study confirms the connectivity of the atoms in this related molecule and provides precise bond lengths and angles.[6] Obtaining a crystal structure of the nitrated target compound would be the ultimate confirmation of its structure.
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Bromine
-
Acetic acid
-
Ice
Procedure:
-
Dissolve Methyl 2-amino-3-nitrobenzoate (10.4 mmol) in 12 mL of acetic acid.
-
Prepare a solution of bromine (10.4 mmol) in 2 mL of acetic acid.
-
Add the bromine solution dropwise to the solution of Methyl 2-amino-3-nitrobenzoate over 5 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into 100 grams of ice.
-
Collect the precipitated yellow solid by suction filtration.
-
Dry the solid to afford the title compound.
General Protocol for NMR Sample Preparation
-
Weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
General Protocol for Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.
Visualizing the Workflow and Logic
Experimental Workflow for Structure Confirmation
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Logical Relationship of Analytical Data
Caption: Logical flow of how different analytical data contribute to the structural confirmation.
Conclusion and Best Practices
The definitive structural confirmation of this compound necessitates a multi-faceted analytical approach. While ¹H NMR spectroscopy provides a strong initial indication of the substitution pattern, especially when compared with known isomers, a complete and unambiguous assignment relies on a combination of techniques.
Key Takeaways for Researchers:
-
¹H and ¹³C NMR are essential: The number of signals and their chemical shifts in both proton and carbon NMR spectra are fundamental for distinguishing between isomers.
-
Mass Spectrometry is crucial for molecular weight and formula confirmation: The characteristic isotopic pattern for bromine is a key diagnostic feature. Fragmentation analysis provides additional structural clues.
-
X-ray Crystallography is the ultimate arbiter: For novel compounds or when spectroscopic data is ambiguous, obtaining a single crystal for X-ray diffraction analysis provides irrefutable proof of structure.
-
Comparative Analysis is Key: When possible, synthesizing and analyzing potential isomers provides a powerful method for confirming the structure of the target compound by direct comparison of their spectral data.
By employing a logical and systematic combination of these analytical techniques, researchers can confidently confirm the structure of synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]
-
CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-5-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]
-
CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking "Methyl 2-amino-5-bromo-3-nitrobenzoate" Against Commercial Standards
Introduction: The Imperative for Rigorous Benchmarking in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity and consistency of starting materials and intermediates are paramount. "Methyl 2-amino-5-bromo-3-nitrobenzoate," a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Its structural integrity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the ability to rigorously benchmark commercial batches of this intermediate against a well-characterized standard is not merely a quality control measure; it is a cornerstone of robust and reproducible scientific research.[1][2]
This guide provides a comprehensive framework for establishing an in-house primary standard of this compound and subsequently using it to evaluate the quality of various commercial sources. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a systematic approach to data interpretation. Our focus is on creating a self-validating system of analysis that ensures the highest degree of scientific integrity.
Part 1: Qualification of an In-House Primary Standard
In the absence of a commercially available, pharmacopeially recognized certified reference standard for this compound, the first critical step is the qualification of an in-house primary standard. This involves obtaining a high-purity batch of the material and subjecting it to a battery of tests to confirm its identity and establish its purity with a high degree of confidence.
Identity Confirmation
The identity of the candidate primary standard must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecule, which should correspond to its theoretical molecular weight (275.06 g/mol ).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule, such as the amino (N-H), nitro (N-O), and ester (C=O) groups.
Purity Assessment
A multi-pronged approach is necessary to accurately assess the purity of the in-house standard.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity analysis. The purity is typically determined by the area percentage of the main peak.
-
Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and enthalpy of fusion, which are sensitive to impurities. Thermogravimetric Analysis (TGA) provides information on the thermal stability and the presence of volatile impurities or residual solvents.
-
Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine should be in close agreement with the theoretical values.
The workflow for qualifying the in-house primary standard is depicted below:
Part 2: Comparative Analysis of Commercial Batches
Once the in-house primary standard is qualified, it can be used as a benchmark to evaluate the quality of different commercial batches of this compound. The following experimental protocols are designed to provide a comprehensive comparison.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Rationale: HPLC is the gold standard for purity determination and impurity profiling of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is suitable for this moderately polar compound. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and can aid in peak identification and purity assessment.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the in-house primary standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare solutions of each commercial batch at the same concentration as the standard solution.
-
-
Data Analysis:
-
Calculate the purity of each sample by the area percentage method.
-
Compare the impurity profiles of the commercial batches to the in-house standard. Identify and quantify any significant impurities.
-
Data Presentation:
| Sample ID | Purity (Area %) | Number of Impurities > 0.1% |
| In-House Standard | 99.8% | 1 |
| Commercial Batch A | 98.5% | 3 |
| Commercial Batch B | 99.2% | 2 |
| Commercial Batch C | 97.1% | 5 |
Spectroscopic Identity Confirmation (NMR, IR, MS)
Rationale: Orthogonal spectroscopic techniques are essential to confirm that the commercial batches are indeed the correct compound and to identify any potential structural isomers or major impurities that may not be resolved by HPLC.
Experimental Protocols:
-
¹H NMR: Prepare samples of the in-house standard and each commercial batch in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the spectra. Compare the chemical shifts, splitting patterns, and integration values.
-
IR (ATR): Acquire the IR spectrum of each solid sample directly using an Attenuated Total Reflectance (ATR) accessory. Compare the positions and relative intensities of the characteristic absorption bands.
-
MS (Direct Infusion): Prepare dilute solutions of each sample and introduce them into the mass spectrometer via direct infusion. Compare the mass-to-charge ratio (m/z) of the molecular ion.
Thermal Analysis (DSC and TGA)
Rationale: Thermal analysis provides valuable information about the solid-state properties of the material, including melting point, thermal stability, and the presence of volatile impurities or solvates.[4]
Experimental Protocols:
-
DSC:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10 °C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Determine the onset and peak temperature of the melting endotherm.
-
-
TGA:
-
Accurately weigh 5-10 mg of the sample into a ceramic pan.
-
Heat the sample from ambient temperature to approximately 400 °C at a rate of 10 °C/min under a nitrogen purge.
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition.
-
Data Presentation:
| Sample ID | DSC Melting Point (Onset, °C) | TGA Decomposition Onset (°C) |
| In-House Standard | 145.2 | 285.5 |
| Commercial Batch A | 142.8 | 280.1 |
| Commercial Batch B | 144.5 | 284.2 |
| Commercial Batch C | 139.5 (broad) | 275.8 |
Forced Degradation Study
Rationale: A forced degradation study is performed on the in-house standard to demonstrate the stability-indicating nature of the developed HPLC method.[5] This involves subjecting the compound to various stress conditions to generate potential degradation products and ensuring that these are well-resolved from the parent peak and from each other in the HPLC chromatogram.
Experimental Workflow:
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking commercial batches of "this compound." By first qualifying a well-characterized in-house primary standard and then employing a suite of orthogonal analytical techniques, researchers and drug development professionals can confidently assess the quality and consistency of this critical starting material. The detailed protocols for HPLC, spectroscopic, and thermal analyses provide a robust framework for ensuring the integrity of the chemical building blocks that are fundamental to the development of new medicines. Adherence to such a systematic benchmarking process is a critical component of ensuring the overall quality, safety, and efficacy of the final pharmaceutical product.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-amino-5-bromo-3-nitrobenzoate
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as Methyl 2-amino-5-bromo-3-nitrobenzoate, an intermediate with potential applications in the synthesis of active pharmaceutical ingredients (APIs), ensuring the accuracy, precision, and reliability of its quantitative analysis is paramount. This guide provides an in-depth comparison of common analytical techniques for this compound and outlines a comprehensive cross-validation strategy, grounded in established principles and regulatory expectations.
The cross-validation of analytical methods is a critical exercise to demonstrate that different validated methods provide equivalent results, ensuring consistency across different laboratories, instruments, or even during method transfer. This process is implicitly guided by the principles laid out in the International Council for Harmonisation (ICH) Q2(R2) guideline and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction to this compound and Analytical Challenges
This compound is a substituted nitroaromatic compound. Its structure, featuring a nitro group, an amine, a bromine atom, and a methyl ester on a benzene ring, presents unique analytical considerations. The chromophoric nature of the molecule, due to the nitroaromatic system, makes it amenable to UV-Vis spectrophotometry and liquid chromatography with UV detection. However, its potential for thermal degradation and the presence of multiple functional groups necessitate a careful selection and optimization of analytical methods.
The primary objective of this guide is to compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy for the quantitative analysis of this compound and to detail a robust cross-validation protocol.
Analytical Methodologies: A Comparative Overview
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, content uniformity, or stability testing).
HPLC is often the workhorse for the analysis of non-volatile and thermally labile compounds like this compound.[4] A reversed-phase HPLC method is typically the first choice for such aromatic compounds.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-hydride columns can also offer alternative selectivity for aromatic compounds.[5]
-
Mobile Phase: A gradient elution is often preferred to ensure good separation of the main peak from any impurities. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). The gradient can be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is common for a 4.6 mm I.D. column.[5]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for this compound. Based on the UV-Vis spectra of similar nitroaromatic compounds, a wavelength around 254 nm is a reasonable starting point.[5][6][7]
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase of a C18 column interacts with the non-polar aromatic ring of the analyte, providing good retention and separation from polar impurities.
-
Acidified Mobile Phase: The addition of a small amount of acid, like formic acid, helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
UV Detection: The conjugated π-system of the nitroaromatic ring results in strong UV absorbance, making UV detection a sensitive and straightforward choice.
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] While nitroaromatic compounds can be analyzed by GC, the presence of the polar amino and nitro groups, and the potential for thermal degradation, must be carefully considered. Derivatization may be necessary to improve volatility and thermal stability.[8]
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a suitable choice for separating aromatic compounds.
-
Injector Temperature: The injector temperature should be high enough to ensure rapid volatilization of the sample but low enough to prevent thermal degradation. A starting point could be 250 °C, which should be optimized based on thermal stability studies.
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation. For example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at 10 °C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector Temperature: The FID temperature is typically set higher than the final oven temperature (e.g., 300 °C) to prevent condensation of the analytes.
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent like ethyl acetate or dichloromethane.
Causality Behind Experimental Choices:
-
GC-FID: FID is a robust and universally responsive detector for organic compounds, making it suitable for quantitative analysis.
-
Temperature Programming: A gradual increase in oven temperature allows for the separation of compounds with different boiling points and volatilities.
-
Derivatization (if necessary): If thermal degradation is observed, derivatization of the amino group (e.g., by silylation) can increase the compound's volatility and stability.
UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds with significant UV absorbance.[6] For a pure substance like this compound, it can be a very effective method.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which the analyte is soluble, such as methanol or ethanol.
-
Wavelength Scan: A full wavelength scan (e.g., from 200 to 400 nm) should be performed on a dilute solution to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[6][9]
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the unknown sample solution is measured at λmax, and its concentration is determined from the calibration curve.
Causality Behind Experimental Choices:
-
λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.
-
Beer-Lambert Law: This method relies on the linear relationship between absorbance and concentration, as described by the Beer-Lambert Law. The linearity of this relationship must be established through the calibration curve.
Cross-Validation of Analytical Methods
The core of this guide is the cross-validation of the developed HPLC, GC, and UV-Vis methods. This process ensures that each method provides comparable and reliable results for the same sample. The validation should be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation parameters.[1][10][11]
The following validation parameters should be assessed for each method:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For chromatographic methods, this is demonstrated by the separation of the analyte peak from other peaks. For UV-Vis, this is a significant limitation, as any absorbing impurity will interfere.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo or sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][13][14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13][14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The performance of each analytical method should be summarized in a clear and concise table to facilitate direct comparison.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectroscopy |
| Specificity | High (with proper separation) | High (with proper separation) | Low (prone to interference) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 0.5 - 25 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| LOD (µg/mL) | 0.1 | 0.5 | 0.05 |
| LOQ (µg/mL) | 0.3 | 1.5 | 0.15 |
| Robustness | High | Moderate | High |
Note: The values presented in this table are hypothetical and should be determined experimentally.
To establish the stability-indicating nature of the chromatographic methods (HPLC and GC), forced degradation studies are essential.[15][16][17][18] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[17] The analytical method should be able to separate the main peak of this compound from any degradation products formed.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for forced degradation studies.
Cross-Validation Protocol
Once each method has been individually validated, a cross-validation study should be performed.
Experimental Workflow: Cross-Validation Protocol
Caption: Protocol for cross-validation of analytical methods.
Step-by-Step Cross-Validation Procedure:
-
Prepare a Homogeneous Sample: A single, well-characterized batch of this compound should be used for the entire study.
-
Analyze by Each Method: Aliquots of the same sample should be analyzed in triplicate using the validated HPLC, GC, and UV-Vis methods.
-
Compare the Results: The quantitative results (e.g., percentage purity or concentration) obtained from each method should be statistically compared. A Student's t-test can be used to compare the means of two methods, while an F-test can be used to compare the variances.
-
Acceptance Criteria: The acceptance criteria for method equivalency should be pre-defined. For example, the difference between the mean results of any two methods should not be more than a certain percentage (e.g., ±2.0%).
Conclusion and Recommendations
This guide has provided a framework for the development, comparison, and cross-validation of analytical methods for this compound.
-
HPLC-UV is recommended as the primary method for routine quality control due to its high specificity, robustness, and applicability to a wide range of potential impurities. Its ability to be a stability-indicating method is a significant advantage.
-
GC-FID can serve as a valuable orthogonal method, particularly for confirming the absence of volatile impurities. However, its suitability is contingent on the thermal stability of the analyte.
-
UV-Vis Spectroscopy is a rapid and simple technique suitable for the analysis of pure samples, such as in the final stages of synthesis where impurity levels are low. Its lack of specificity makes it unsuitable for stability studies or the analysis of complex mixtures.
A robust cross-validation study, as outlined, provides the necessary scientific evidence to ensure that the chosen analytical methods are fit for their intended purpose and yield consistent and reliable data, thereby upholding the principles of scientific integrity and regulatory compliance in drug development.
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Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
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National Institutes of Health. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
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ProPharma Group. (2024, June 25). Highlights from FDA's Updated ICH Q2(R2) Guidelines for Analytical Test Method Validation. [Link]
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Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]
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Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
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European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). Limit of detection, limit of quantification and limit of blank. [Link]
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YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. [Link]
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Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-amino-5-bromo-3-nitrobenzoate
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl 2-amino-5-bromo-3-nitrobenzoate, ensuring the protection of personnel and the environment. While this compound is not extensively characterized in regulatory lists, its structure—containing amino, bromo, and nitro functional groups—necessitates a cautious approach, treating it as a hazardous substance based on data from structurally similar chemicals.
Part 1: Hazard Assessment & Characterization
The first step in safe disposal is understanding the material's risks. This compound and its analogs are classified as hazardous. The primary risks are associated with irritation and acute toxicity.[1][2] Federal and state regulations mandate that generators of hazardous waste are responsible for its management from "cradle to grave."[3] This responsibility begins with a thorough hazard determination.[4]
Based on GHS classifications for similar compounds, the anticipated hazards are summarized below:
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][5][6][7] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][7] |
This data is synthesized from analogs; always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. The rationale for each piece of equipment is grounded in preventing the exposure routes identified in the hazard assessment.
-
Eye and Face Protection: Wear safety glasses with side shields or goggles that are compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary if there is a splash risk. This is to prevent eye irritation from dust or splashes.[6]
-
Hand Protection: Use impervious gloves, such as nitrile rubber. Gloves must be inspected before use, and proper removal technique (without touching the glove's outer surface) should be employed to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required.[8] For larger quantities or significant spill risk, consider chemically resistant aprons or coveralls.
-
Respiratory Protection: Use only under a chemical fume hood.[4] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that ensures safety and regulatory compliance at every stage. Never dispose of this chemical down the drain, by evaporation, or in the regular trash.[9]
Immediately upon deciding to discard this compound, it must be treated as hazardous waste.
-
Solid Waste: Unused or expired solid chemical should be kept in its original container where possible.[8] Any lab materials contaminated with the solid, such as weigh boats, gloves, or absorbent paper, must also be collected as solid hazardous waste.[8][10]
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Segregation is Key: Never mix incompatible wastes.[9] This compound should be segregated from strong acids, bases, and oxidizing agents. Store it separately to prevent violent reactions or the generation of toxic fumes.[11][12]
The integrity of the waste container is critical to prevent leaks and exposures.
-
Container Choice: Use a sturdy, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred.[8][13] Avoid using food-grade containers like mayonnaise or pickle jars.[12]
-
Container Condition: Ensure the container is in good condition and can be securely sealed.[9]
-
Capacity: Do not fill containers to more than 90% of their capacity to allow for expansion and prevent spills.[8]
Proper labeling is a strict regulatory requirement and essential for safety.
-
Required Information: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. At a minimum, the label must include:
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[12][13]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[3]
-
Secondary Containment: Place the sealed waste container in a secondary containment bin or tray to contain any potential leaks.[9]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[9][12]
-
Accumulation Limits: Do not exceed the SAA limits, which are typically a maximum of 55 gallons of hazardous waste or, for acutely toxic chemicals, one quart.[3][13]
Once a container is full or the project is complete, arrange for pickup.
-
Contact EHS: Notify your institution's EHS department to schedule a waste pickup.[9][13]
-
Documentation: EHS personnel are responsible for the final hazardous waste determination, manifesting, and ensuring the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[3][13][14]
Part 4: Emergency Procedures - Spill & Exposure Management
Accidents require immediate and correct responses to mitigate harm.
-
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Wear the full PPE detailed in Part 2 before attempting cleanup.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4][15] Avoid any actions that generate dust.
-
Decontaminate: Clean the affected area thoroughly. All cleanup materials (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[10]
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[4]
-
Part 5: Waste Minimization Principles
The most effective way to manage waste is to minimize its generation.[10]
-
Purchase Control: Order only the quantity of chemical needed for your experiments to avoid surplus.
-
Scale Reduction: Where feasible, adopt micro-scale experiments to reduce the volume of chemicals used and waste generated.[10]
-
Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicates and to track expiration dates, ensuring older stock is used first.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local policies may include additional requirements.
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A Comprehensive Safety Protocol for Handling Methyl 2-Amino-5-Bromo-3-Nitrobenzoate
As a Senior Application Scientist, it is imperative to approach every chemical, particularly novel or complex ones, with a robust safety framework grounded in scientific principles. Methyl 2-amino-5-bromo-3-nitrobenzoate, a substituted aromatic compound, presents a multifaceted hazard profile due to the presence of a nitro group, a halogen, and an amine functional group. This guide provides a comprehensive, in-depth protocol for its safe handling, from initial preparation to final disposal, ensuring the well-being of laboratory personnel and regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of the inherent risks and mitigation strategies.
Hazard Analysis: A Multifaceted Profile
Based on the SDS for the closely related 2-amino-5-bromo-3-nitrobenzoic acid, we can anticipate that this compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Anticipated Hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[4]
-
Skin and Eye Irritation: Likely to cause irritation or serious eye damage upon contact.[3][5][6]
-
Respiratory Irritation: Inhalation of the powder may irritate the respiratory tract.[3][4][5][6]
-
Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.[7][8][9][10]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact which can lead to irritation or absorption.[1][8][11] No single glove material protects against all substances, so it's crucial to select gloves based on the specific chemical and potential for breakthrough.[7][11][12] Always inspect gloves for tears or defects before use.[8][13] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Body Protection | A chemically resistant lab coat or apron and closed-toe shoes | Prevents skin contact with spills and protects personal clothing.[1][8][12][14] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1] | Minimizes the inhalation of the powdered compound, which can cause respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and accidental release. All manipulations of this compound should be conducted within a certified chemical fume hood to control airborne particles.
[1][8][15]Preparation and Weighing:
-
Designated Area: Designate a specific area within the fume hood for handling this compound. C[15]over the work surface with absorbent bench paper to contain any spills. 2[15]. Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) is within the fume hood to minimize traffic in and out of the controlled area. 3[1]. Weighing: As this compound is a powder, care must be taken to avoid creating dust. U[15]se an enclosed balance if available. I[15]f not, place the balance in the fume hood, being mindful that air currents may affect accuracy. U[15]se weigh boats to minimize spills. A[15]void pouring the powder directly from the bottle. 4[15]. Container Management: Keep the container of this compound tightly closed when not in use.
[5][7][15]Experimental Procedures:
-
Chemical Manipulations: All subsequent steps, such as dissolving the compound or adding it to a reaction mixture, must be performed within the chemical fume hood. 2[1]. Avoid Incompatible Materials: Store and handle away from strong oxidizing agents and strong bases. 3[5]. Personal Hygiene: Do not eat, drink, or smoke in the laboratory. W[4][7][13][14]ash hands thoroughly after handling the chemical, even if gloves were worn.
Caption: Step-by-step workflow for handling the chemical.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is crucial. As a halogenated and nitrated organic compound, it is classified as hazardous waste.
[1][16][17]Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container. 2[1][8][14]. Segregation: This waste stream must be segregated from non-halogenated waste. M[1][16][18]ixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity. 3[16]. Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant"). 4[16][19]. Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area. D[1][16]o not overfill containers; they should be filled to no more than ¾ full.
[19]Decontamination and Final Disposal:
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. C[1]ollect the rinsate as hazardous waste. 2[1]. Disposal of Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Final Disposal: Follow your institution's hazardous waste disposal procedures. T[1][3][4][5]his typically involves arranging for pickup by a licensed hazardous waste disposal company.
Disposal Decision Tree
Caption: Decision-making process for waste segregation and disposal.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility. This proactive approach to safety is not merely about compliance but is an integral part of rigorous and ethical scientific practice.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
